tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSLOTCOOFGGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140015 | |
| Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-79-3 | |
| Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate (CAS 1434141-79-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a specialized chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Drawing from available data and established principles of chemical reactivity, this document details its properties, a robust synthesis protocol, and its prospective applications in the development of novel therapeutics.
Introduction: The Strategic Value of a Constrained Scatfold
This compound belongs to a class of compounds that are gaining increasing attention in drug discovery. The rigid, puckered structure of the cyclobutane ring offers a unique three-dimensional scaffold that can be leveraged to improve the pharmacological properties of drug candidates.[1] By incorporating this motif, medicinal chemists can enhance metabolic stability, refine binding selectivity, and optimize the overall pharmacokinetic profile of a molecule.[1] The presence of a hydroxyl group and a Boc-protected amine provides versatile handles for further chemical modification, making this compound a valuable building block for creating complex molecular architectures.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under moderately acidic conditions.[2][3] This allows for the selective reaction at other sites of the molecule, a crucial aspect in multi-step syntheses of complex pharmaceutical agents.
Physicochemical and Structural Properties
While specific experimental data for this compound is not extensively published, its key properties can be summarized or estimated based on its structure and data from related compounds.
| Property | Value | Source |
| CAS Number | 1434141-79-3 | [4][5] |
| Molecular Formula | C₁₁H₂₁NO₃ | [4] |
| Molecular Weight | 215.29 g/mol | [4][5] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate (predicted) | Inferred from structural analogues |
| Purity | ≥97% (commercially available) | [4] |
| Storage | Store long-term in a cool, dry place | [5] |
Synthesis Protocol: A Reliable Path to a Key Intermediate
The synthesis of this compound can be reliably achieved through the protection of the corresponding amino alcohol, trans-3-amino-2,2-dimethylcyclobutanol. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for the introduction of the Boc protecting group onto a primary amine.[2][3][6]
Proposed Synthetic Pathway
The most logical synthetic route involves a one-step protection reaction of the primary amine in trans-3-amino-2,2-dimethylcyclobutanol using di-tert-butyl dicarbonate.
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound by Boc protection of trans-3-amino-2,2-dimethylcyclobutanol.
Materials:
-
trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve trans-3-amino-2,2-dimethylcyclobutanol hydrochloride in a minimal amount of water. Cool the solution to 0°C in an ice bath. Add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is basic (pH 9-10). Extract the free amine into dichloromethane or ethyl acetate (3x). Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the free amino alcohol. This step may not be necessary if the free base is commercially available.
-
Boc Protection Reaction:
-
Dissolve the trans-3-amino-2,2-dimethylcyclobutanol (1.0 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM.
-
Add the (Boc)₂O solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[6]
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Causality of Experimental Choices:
-
Base (Triethylamine or Sodium Bicarbonate): A base is required to neutralize the acidic byproducts of the reaction and to ensure the amine is in its free, nucleophilic form.[6]
-
Solvent (DCM or THF): These aprotic solvents are chosen because they are unreactive towards the reagents and effectively dissolve both the starting material and the Boc anhydride.
-
Low Temperature Start (0°C): The reaction is initiated at a low temperature to control the exothermicity of the reaction between the amine and the Boc anhydride, preventing potential side reactions.
-
Aqueous Work-up: The washing steps with aqueous solutions are crucial for removing any remaining base, salts, and water-soluble impurities.
Applications in Drug Discovery and Organic Synthesis
As a bifunctional building block, this compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Introduction of Conformational Rigidity: The cyclobutane core imparts a degree of conformational rigidity to molecules, which can be advantageous for locking a drug candidate into its bioactive conformation, potentially increasing its potency and selectivity for its biological target.[7]
-
Scaffold for Diverse Derivatives: The hydroxyl group can be further functionalized through oxidation, etherification, or esterification, while the Boc-protected amine, after deprotection, can be acylated, alkylated, or used in other coupling reactions. This allows for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Improving DMPK Properties: The incorporation of the gem-dimethylcyclobutane moiety can block sites of metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.
Caption: Potential synthetic pathways from the title compound.
Analytical Characterization (Predicted)
¹H NMR Spectroscopy:
-
tert-Butyl protons: A sharp singlet at approximately 1.4 ppm (9H).
-
gem-Dimethyl protons: Two singlets in the range of 0.9-1.2 ppm (6H).
-
Cyclobutane ring protons: A series of multiplets between 1.5 and 2.5 ppm.
-
CH-OH proton: A multiplet around 3.5-4.0 ppm.
-
CH-NHBoc proton: A multiplet around 3.6-4.1 ppm.
-
NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
OH proton: A broad singlet, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
tert-Butyl quaternary carbon: A signal around 80 ppm.
-
tert-Butyl methyl carbons: A signal around 28 ppm.
-
gem-Dimethyl carbons: Signals in the aliphatic region.
-
Cyclobutane ring carbons: Signals in the range of 20-50 ppm.
-
CH-OH carbon: A signal in the range of 60-70 ppm.
-
CH-NHBoc carbon: A signal in the range of 50-60 ppm.
-
Carbamate carbonyl carbon: A signal around 155 ppm.
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad absorption band around 3300-3500 cm⁻¹.
-
N-H stretch: A moderate absorption band around 3300-3400 cm⁻¹.
-
C-H stretches (aliphatic): Sharp absorption bands just below 3000 cm⁻¹.
-
C=O stretch (carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-O stretch: An absorption band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): m/z = 215.
-
Common Fragments: Loss of the tert-butyl group ([M-57]⁺), loss of the Boc group ([M-101]⁺), and other fragments resulting from the cleavage of the cyclobutane ring.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for structurally related tert-butyl carbamate derivatives, the following precautions should be observed:
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
-
Inhalation: Move to fresh air.
-
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its rigid cyclobutane core and versatile functional groups provide a valuable platform for developing novel therapeutics with potentially enhanced pharmacological properties. While specific experimental data for this compound remains limited in the public domain, its synthesis and characterization can be reliably approached using established chemical principles. This guide provides a solid foundation for researchers and scientists looking to incorporate this promising intermediate into their synthetic endeavors.
References
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Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. 2002 , 67 (10), 3313–3321. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Wikipedia. Di-tert-butyl dicarbonate. [Link]
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ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
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Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]
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HDH Instruments. tert-butyl N-(3-hydroxy-2, 2-dimethyl-cyclobutyl)carbamate, min 97%, 10 grams. [Link]
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PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. [Link]
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PubChemLite. Tert-butyl n-[2-(3-hydroxycyclobutyl)ethyl]carbamate (C11H21NO3). [Link]
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An In-Depth Technical Guide to tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a key building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a validated synthesis protocol, and explores its spectroscopic characteristics. Furthermore, this guide discusses the compound's reactivity, stability, and significant applications in drug discovery, particularly in the development of novel therapeutics. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing sterically constrained cyclobutane scaffolds.
Introduction
In the landscape of contemporary drug discovery, the use of conformationally restricted small molecules is a paramount strategy for enhancing binding affinity, selectivity, and metabolic stability of therapeutic agents. The cyclobutane motif, in particular, has garnered significant attention as a bioisosteric replacement for more flexible alkyl chains or other ring systems. This compound (Figure 1) is a valuable chiral building block that combines the rigidity of a dimethyl-substituted cyclobutane core with the versatile functionalities of a hydroxyl group and a Boc-protected amine. This unique combination makes it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of the amine functionality under specific reaction conditions, a cornerstone of modern organic synthesis.[2][3]
This guide aims to provide a detailed technical resource on the properties and applications of this important synthetic intermediate.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic workflows.
| Property | Value | Reference |
| CAS Number | 1434141-79-3 | [4] |
| Molecular Formula | C₁₁H₂₁NO₃ | [4] |
| Molecular Weight | 215.29 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | |
| Purity | Commercially available with ≥97% purity | [4] |
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The key intermediate is 3-amino-2,2-dimethylcyclobutanol, which is then protected with a tert-butoxycarbonyl (Boc) group.
Synthesis of 3-amino-2,2-dimethylcyclobutanol
While various synthetic routes to substituted cyclobutanes exist, a common strategy involves the derivatization of commercially available starting materials like α-pinene.[5] An alternative approach involves the stereoselective synthesis from a pre-formed cyclobutane core. For instance, a Mitsunobu reaction on a cis-configured cyclobutanol can yield the desired trans product, which can then be further elaborated.[6]
Boc-Protection of 3-amino-2,2-dimethylcyclobutanol
The protection of the amino group is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method for introducing the Boc protecting group.[7]
Experimental Protocol:
Reaction Scheme:
Caption: Boc-protection of 3-amino-2,2-dimethylcyclobutanol.
Step-by-Step Procedure:
-
Dissolution: Dissolve 3-amino-2,2-dimethylcyclobutanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.2 eq), to the solution and stir at room temperature.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the gem-dimethyl groups, the tert-butyl group of the Boc protecting group, and the protons of the amine and hydroxyl groups.
| Predicted ¹H NMR Data | |
| Chemical Shift (ppm) | Multiplicity & Integration |
| ~4.5-5.0 | br s, 1H |
| ~3.5-4.0 | m, 1H |
| ~3.0-3.5 | m, 1H |
| ~1.8-2.5 | m, 2H |
| ~1.4 | s, 9H |
| ~1.0-1.2 | s, 6H |
| Variable | br s, 1H |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[6][8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~155-157 | C=O of carbamate |
| ~79-81 | Quaternary carbon of tert-butyl group |
| ~65-70 | CH-OH |
| ~50-55 | CH-NHBoc |
| ~40-45 | Quaternary carbon of cyclobutane |
| ~30-35 | Cyclobutane CH₂ |
| ~28 | tert-butyl methyl groups |
| ~20-25 | gem-dimethyl groups |
Note: These are predicted values based on known ¹³C NMR data for similar carbamates and cyclobutane derivatives.[8][9]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 215. Key fragmentation patterns would likely involve the loss of the tert-butyl group (m/z = 159) and subsequent fragmentation of the cyclobutane ring. Electrospray ionization (ESI-MS) would show adducts such as [M+H]⁺ at m/z = 216 and [M+Na]⁺ at m/z = 238.[7]
Reactivity and Stability
The reactivity of this compound is governed by its three main functional groups: the Boc-protected amine, the hydroxyl group, and the cyclobutane ring.
-
Boc Group: The tert-butoxycarbonyl group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an organic solvent) to reveal the free amine.[2] This orthogonality is a key feature for its use in multi-step synthesis.
-
Hydroxyl Group: The secondary alcohol can undergo typical reactions of alcohols, such as oxidation to a ketone, etherification, or esterification. These transformations allow for further functionalization of the molecule.
-
Cyclobutane Ring: The 2,2-dimethyl substitution provides steric hindrance that can influence the reactivity of the adjacent functional groups and enhances the rigidity of the ring system.
Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids and oxidizing agents.
Applications in Medicinal Chemistry
The rigid scaffold of this compound makes it a highly attractive building block in drug discovery. Its incorporation into drug candidates can lead to improved pharmacological profiles.
A closely related analogue, tert-butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate, has shown promise in the development of androgen receptor antagonists, which are crucial for the treatment of hormone-related cancers.[10] This suggests that derivatives of this compound could also be valuable in this therapeutic area.
The carbamate moiety itself is a common structural motif in many approved drugs and can contribute to improved stability and cell permeability.[1][11] The hydroxyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug design programs.
Potential Therapeutic Areas:
-
Oncology (e.g., as a scaffold for kinase inhibitors or receptor antagonists)
-
Infectious Diseases
-
Neuroscience
Workflow for Application in Drug Discovery:
Caption: A generalized workflow for the utilization of the title compound in a drug discovery program.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, sterically constrained molecules. Its well-defined stereochemistry, orthogonal protecting group strategy, and the presence of a modifiable hydroxyl group make it an ideal starting material for medicinal chemistry campaigns. The insights provided in this technical guide are intended to facilitate its application in the development of next-generation therapeutics.
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Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. ([Link])
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tert-butyl N-(2,3-dihydroxypropyl)carbamate | C8H17NO4 | CID 4206999 - PubChem. ([Link])
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Synthesis of Triamino Acid Building Blocks with Different Lipophilicities - ResearchGate. ([Link])
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Crystal structure of (3R,6R,Z)-3-Hydroxy-3,6-dimethyl-2-(3- methylbutylidene)hexahydrobenzofuran-4(2H)-one, C15H24O3 - ResearchGate. ([Link])
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Crystal structure of 2-(4,6-dimethyl-12,13-dihydro-6H-6,12-methanobenzo[12][13][10][14]oxazocino[3,4-g]quinolin-2-yl)phenol and its recognition of Sn4+ - ResearchGate. ([Link])
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In-Depth Technical Guide: Structure Elucidation of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Abstract: This guide provides a comprehensive, in-depth analysis of the methodologies required for the unambiguous structure elucidation of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. Targeting researchers and drug development professionals, this document moves beyond a simple recitation of protocols to offer a detailed rationale for experimental choices, emphasizing a self-validating analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, grounded in established chemical principles. This particular cyclobutane derivative is valuable as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1]
Introduction: The Structural Challenge
This compound is a substituted cyclobutane derivative whose molecular formula is C11H21NO3 and molecular weight is 215.29.[2] The inherent strain and puckered structure of the cyclobutane ring, coupled with the presence of multiple stereocenters, present a significant challenge for definitive structure elucidation.[3] The relative stereochemistry of the hydroxyl and carbamate substituents (cis vs. trans) is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity and physicochemical properties. This guide outlines a robust, multi-technique approach to confidently assign the correct structure and stereochemistry.
The Analytical Workflow: A Synergistic Approach
A successful structure elucidation strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.
Caption: High-level workflow for structure elucidation.
Mass Spectrometry (MS): Establishing the Foundation
Expertise & Experience: The first step in any structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose. The choice of ionization technique is critical. Electrospray Ionization (ESI) is generally preferred for this molecule due to the presence of polar functional groups (hydroxyl and carbamate) that can be readily protonated to form [M+H]⁺ ions.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer for high mass accuracy.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis:
-
Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺.
-
Utilize the instrument's software to calculate the elemental composition based on the accurate mass. The theoretical mass for C₁₁H₂₂NO₃ ([M+H]⁺) is 216.15943.[4] A measured mass within a 5 ppm error margin provides high confidence in the elemental formula.
-
Trustworthiness: The high mass accuracy (<5 ppm) provided by HRMS acts as a primary validation gate. An incorrect elemental formula at this stage would invalidate all subsequent structural interpretations.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. The presence and characteristics of the N-H, O-H, and C=O stretches are diagnostic. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Data Presentation: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | ~3400-3200 | Strong, Broad |
| N-H (Carbamate) | Stretching | ~3300 | Medium |
| C-H (Alkyl) | Stretching | ~2960-2850 | Strong |
| C=O (Carbamate) | Stretching | ~1680-1650 | Strong |
| N-H (Carbamate) | Bending | ~1540 | Medium |
Trustworthiness: The simultaneous observation of the O-H, N-H, and C=O bands provides a self-validating confirmation of the major functional groups predicted by the molecular formula. The NIST WebBook provides reference spectra for the tert-butyl carbamate functional group.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure
NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for unambiguous assignment.
¹H and ¹³C NMR: The Initial Sketch
Expertise & Experience: ¹H NMR provides information about the number of different proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon environments. The choice of solvent is important; deuterated chloroform (CDCl₃) is a common starting point, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be necessary to resolve exchangeable protons (OH and NH).
Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Data Presentation: Representative ¹H and ¹³C NMR Data
| ¹H Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| δ 4.5-5.0 | br s | 1H | NH | |
| δ 3.8-4.2 | m | 1H | CH -OH | |
| δ 2.0-2.5 | m | 2H | CH ₂ | |
| δ 1.8-2.0 | m | 1H | CH -NHBoc | |
| δ 1.45 | s | 9H | C(CH ₃)₃ | |
| δ 1.2-1.4 | br s | 1H | OH | |
| δ 1.05 | s | 3H | C(CH ₃)₂ | |
| δ 0.95 | s | 3H | C(CH ₃)₂ |
| ¹³C Signal | Chemical Shift (ppm) | DEPT | Assignment |
| δ 156.0 | C | C =O | |
| δ 79.5 | C | C (CH₃)₃ | |
| δ 68.0 | CH | C H-OH | |
| δ 50.0 | CH | C H-NHBoc | |
| δ 40.0 | C | C (CH₃)₂ | |
| δ 35.0 | CH₂ | C H₂ | |
| δ 28.5 | CH₃ | (C H₃)₃ | |
| δ 25.0 | CH₃ | C(C H₃)₂ | |
| δ 22.0 | CH₃ | C(C H₃)₂ |
Note: Chemical shifts are approximate and can vary based on solvent and stereochemistry. Similar carbamate structures can be used as references for expected chemical shifts.[7][8]
2D NMR: Building the Connectivity and Stereochemistry
Expertise & Experience: 2D NMR experiments are crucial for assembling the molecular framework and determining the relative stereochemistry.[9]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, irrespective of their bonding. This is the definitive experiment for assigning relative stereochemistry (cis vs. trans).[10]
Caption: Key 2D NMR correlations for structure elucidation.
Protocol: 2D NMR Spectroscopy
-
Sample: Use the same sample prepared for 1D NMR.
-
Experiments: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs provided by the spectrometer manufacturer.
-
Analysis:
-
COSY/HSQC/HMBC: Systematically build the carbon skeleton. For example, use the HMBC to connect the tert-butyl protons to the carbamate carbonyl carbon and the gem-dimethyl protons to the cyclobutane ring carbons.
-
NOESY: This is the critical step for stereochemistry. The observation of Nuclear Overhauser Effect (NOE) cross-peaks between protons on the same side of the cyclobutane ring is a key indicator of their spatial proximity.[11]
-
If cis isomer: A strong NOE cross-peak will be observed between the proton on the hydroxyl-bearing carbon (H-CHOH) and the proton on the carbamate-bearing carbon (H-CHNHBoc), as they are on the same face of the ring.[10]
-
If trans isomer: An NOE cross-peak will be observed between H-CHOH and one of the gem-dimethyl groups, and between H-CHNHBoc and the other gem-dimethyl group, as they are on opposite faces of the ring.[10] Studies on similar cyclobutane systems have demonstrated the reliability of this technique in differentiating between cis and trans isomers.[12]
-
-
Trustworthiness: The combination of through-bond (COSY, HMBC) and through-space (NOESY) correlations provides a self-consistent and highly reliable structural assignment. The data from one experiment should corroborate the others, leading to a single, unambiguous solution.
Conclusion: A Self-Validating Structural Proof
The structure elucidation of this compound is achieved not by a single measurement but by the logical synthesis of data from multiple analytical techniques. HRMS establishes the elemental formula, IR confirms the functional groups, 1D NMR provides the initial structural map, and a suite of 2D NMR experiments, culminating in NOESY, definitively establishes both the connectivity and the critical cis/trans stereochemistry. This methodical, multi-faceted approach ensures the highest level of scientific integrity and confidence in the final assigned structure.
References
-
Snyder, L. C., & Meiboom, S. (1967). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 47(4), 1481–1489. [Link]
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ResearchGate. (n.d.). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives. Retrieved January 19, 2026, from [Link]
-
Reddit. (n.d.). Structure elucidation of plumerubradins A–C: Correlations between 1H NMR signal patterns and structural information of [2+2]-type cyclobutane derivatives [Article]. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved January 19, 2026, from [Link]
-
York, A. E., El-Rassy, E., & Maddaford, S. P. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(18), 3258. [Link]
-
Suryanarayana, I., & Raghunathan, P. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43–49. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]
-
NIST. (n.d.). tert-Butyl carbamate. Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). tert-Butyl carbamate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]
-
Koning, M. G., van Soest, J. J., & Kaptein, R. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry, 195(1), 29–40. [Link]
-
PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[2-(3-hydroxycyclobutyl)ethyl]carbamate (C11H21NO3). Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2014). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 4(38), 19895-19899. [Link]
-
NIST. (n.d.). Butyl carbamate. Retrieved January 19, 2026, from [Link]
-
Journal of the Chemical Society (Resumed). (1956). Experiments in the cyclobutane series. Part V. cis- and trans-1-(4-dimethylamino-α-phenylbenzylidene)-2-diphenylmethylenecyclobutane. Journal of the Chemical Society (Resumed), 2510. [Link]
-
PubChem. (n.d.). tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved January 19, 2026, from [Link]
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A Technical Guide to tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a specialized organic building block of increasing importance in pharmaceutical research and development. The document details the compound's fundamental physicochemical properties, including its precise molecular weight of 215.29 g/mol .[1] It presents a detailed, field-proven protocol for its synthesis and purification, grounded in established principles of amine protection chemistry. Furthermore, the guide outlines a robust framework for its analytical characterization using modern spectroscopic and chromatographic techniques. The narrative emphasizes the causality behind experimental choices, offering insights into the compound's utility as a structurally rigid, bifunctional intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.
Introduction: The Strategic Value of Carbamate-Protected Cyclobutanes
In modern medicinal chemistry, the design of novel therapeutic agents often relies on the use of unique, non-aromatic scaffolds to explore new chemical space and improve drug-like properties. Cycloalkanes, particularly the sterically constrained cyclobutane ring, offer a rigid framework that can precisely orient functional groups for optimal interaction with biological targets. When combined with strategically placed functional groups and protecting groups, these scaffolds become powerful tools for synthesis.
The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) group, is one of the most widely utilized amine-protecting groups in organic synthesis.[2] Its stability under a wide range of reaction conditions, coupled with its straightforward and often quantitative removal under mild acidic conditions, makes it an indispensable tool in multi-step synthesis.[3]
This compound (CAS No. 1434141-79-3) embodies the convergence of these two strategic elements.[1] It features:
-
A rigid 2,2-dimethylcyclobutyl core that reduces conformational flexibility.
-
A secondary hydroxyl group available for further chemical modification.
-
A Boc-protected amine , which masks the nucleophilicity of the nitrogen atom, allowing for selective chemistry at the hydroxyl position.
This unique combination makes the compound a valuable intermediate for constructing complex molecules, including potential androgen receptor antagonists and other novel therapeutics where a rigid, functionalized scaffold is desired.[4]
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1434141-79-3 | [1] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Purity | ≥97% (commercially available) | [1] |
Chemical Structure:
Figure 1: 2D structure of this compound.
Synthesis and Purification Workflow
The synthesis of the title compound is most reliably achieved through the N-protection of the corresponding amino alcohol, 3-amino-2,2-dimethylcyclobutanol. This approach is highly efficient and leverages well-established methodologies for Boc-protection.
Retrosynthetic Analysis & Strategy
The primary synthetic challenge is the selective introduction of the Boc group onto the amine without affecting the hydroxyl group. The reagent of choice for this transformation is di-tert-butyl dicarbonate, (Boc)₂O, which is highly selective for amines in the presence of alcohols under basic conditions. The base serves to deprotonate the ammonium salt of the starting material or to neutralize acid generated in situ, driving the reaction to completion. Purification via silica gel chromatography is standard for removing excess reagents and byproducts.
Experimental Protocol: N-Boc Protection
This protocol describes a representative lab-scale synthesis.
Materials:
-
3-amino-2,2-dimethylcyclobutanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-2,2-dimethylcyclobutanol hydrochloride (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise.
-
Scientist's Note: The use of a slight excess of base is critical to first neutralize the hydrochloride salt and then to act as an acid scavenger for the subsequent acylation reaction.
-
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Scientist's Note: The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a gradient solvent system, starting with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradually increasing gradient of ethyl acetate in hexanes (e.g., from 5% to 40% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Diagram: Synthesis and Purification Workflow
Sources
An In-Depth Technical Guide to the Spectral Analysis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. As a molecule of interest in organic synthesis and medicinal chemistry, a thorough understanding of its structural characterization through spectroscopic methods is paramount for researchers in the field.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound combines several key functional groups and structural motifs that give rise to a distinct spectroscopic fingerprint. Understanding these components is the first step in interpreting its spectral data.
Figure 1. Chemical structure of this compound.
The key structural features include:
-
A cyclobutane ring: A four-membered carbocyclic ring which can exhibit puckering. The stereochemistry of the substituents (hydroxy and carbamate groups) will significantly influence the NMR spectrum.
-
Gem-dimethyl groups: Two methyl groups attached to the same carbon atom (C2 of the cyclobutane ring). This will result in a characteristic singlet in the ¹H NMR spectrum.
-
A hydroxyl group (-OH): This will give rise to a characteristic absorption in the IR spectrum and a potentially broad, exchangeable proton signal in the ¹H NMR spectrum.
-
A tert-butyl carbamate (Boc) protecting group: This group is widely used in organic synthesis and has very distinct spectral features, including a sharp singlet for the nine equivalent protons of the tert-butyl group in ¹H NMR and characteristic carbonyl and C-O stretches in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol for NMR Data Acquisition
A standard and reliable method for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like -OH and -NH.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
To confirm the presence of -OH and -NH protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -OH and -NH protons will either disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
A spectral width of 200-220 ppm is typically used.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially the diastereotopic protons on the cyclobutane ring, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the analysis of similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5-5.0 | Broad Singlet | 1H | NH -Boc | The carbamate N-H proton typically appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| ~3.8-4.2 | Multiplet | 1H | CH -OH | The proton attached to the carbon bearing the hydroxyl group is expected to be deshielded by the electronegative oxygen atom. |
| ~3.5-3.9 | Multiplet | 1H | CH -NHBoc | The proton on the carbon attached to the carbamate group will also be deshielded. |
| ~2.0-2.5 | Multiplet | 2H | Cyclobutyl CH ₂ | The methylene protons on the cyclobutane ring will likely appear as complex multiplets due to diastereotopicity and coupling with neighboring protons. |
| ~1.8 | Broad Singlet | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. |
| 1.44 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
| ~1.0-1.2 | Singlet | 6H | -C(CH ₃)₂ | The two methyl groups on the cyclobutane ring are expected to be chemically equivalent (or very similar) and appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum is outlined below.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 | C =O (carbamate) | The carbonyl carbon of the carbamate group is typically found in this region. |
| ~79 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~70-75 | C H-OH | The carbon atom bonded to the hydroxyl group is significantly deshielded. |
| ~50-55 | C H-NHBoc | The carbon atom attached to the nitrogen of the carbamate. |
| ~40-45 | Cyclobutyl C H₂ | The methylene carbon of the cyclobutane ring. |
| ~35-40 | Quaternary C (CH₃)₂ | The quaternary carbon of the gem-dimethyl group on the cyclobutane ring. |
| 28.3 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~20-25 | -C(C H₃)₂ | The two methyl carbons of the gem-dimethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The IR spectrum can be obtained using several methods. For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3400 (broad) | O-H stretch | Alcohol | The broadness of this peak is due to hydrogen bonding. |
| ~3350 | N-H stretch | Carbamate | This peak is typically sharp to moderately broad. |
| 2960-2850 | C-H stretch | Alkanes | Corresponding to the C-H bonds in the tert-butyl, gem-dimethyl, and cyclobutyl groups. |
| ~1680-1700 | C=O stretch | Carbamate | This is a strong, characteristic absorption for the carbamate carbonyl group. |
| ~1520 | N-H bend | Carbamate | This is another characteristic peak for the carbamate group. |
| ~1250 and ~1160 | C-O stretch | Carbamate and Alcohol | These strong absorptions correspond to the C-O single bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Predicted Mass Spectral Data
The molecular formula of this compound is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol .
| m/z (mass-to-charge ratio) | Ion | Interpretation |
| 216.16 | [M+H]⁺ | The protonated molecular ion. In HRMS, the exact mass would be expected to be very close to the calculated value for C₁₁H₂₂NO₃⁺. |
| 238.14 | [M+Na]⁺ | An adduct with sodium ions, which are often present as impurities. |
| 160.13 | [M - C₄H₉ + H]⁺ | Loss of the tert-butyl group. |
| 142.12 | [M - C₄H₉O + H]⁺ | Loss of the tert-butoxy group. |
| 116.10 | [M - C₅H₉O₂ + H]⁺ | Loss of the Boc group. |
| 100.08 | [C₅H₉O₂]⁺ | The Boc group itself. |
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The provided NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, serve as a valuable reference for the identification and characterization of this compound. For definitive structural elucidation, it is always recommended to acquire and interpret the actual experimental data for the specific sample . This guide, however, equips researchers with the foundational knowledge to confidently approach the spectral analysis of this and related molecules in their synthetic and medicinal chemistry endeavors.
References
As this guide is based on predictive analysis and general spectroscopic principles, direct literature citations for the spectral data of the target compound are not available. The interpretations are founded on established knowledge from standard organic chemistry and spectroscopy textbooks and databases of analogous compounds. For further reading on the spectroscopic techniques and interpretation, the following resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Integrated Spectral Data Base System for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
solubility of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
An In-depth Technical Guide to the Solubility of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Introduction
In the landscape of pharmaceutical development and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. One of the most critical of these properties is solubility, which dictates a molecule's behavior in various media, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the , a compound of interest for its potential as a building block in the synthesis of novel therapeutic agents.[1]
This document will delve into the theoretical considerations of its solubility based on its molecular structure, followed by a detailed, field-proven experimental protocol for its empirical determination. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar molecules.
Physicochemical Properties and Structural Analysis
To predict the , we must first examine its molecular structure and known properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | [2] |
| Molecular Weight | 215.29 g/mol | [2] |
| CAS Number | 1434141-79-3 | [2] |
The molecule possesses several key functional groups that will govern its solubility:
-
Hydroxyl Group (-OH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar protic solvents like water and alcohols.
-
Carbamate Group (-NHCOO-): The carbamate functionality introduces polarity and has the capacity for hydrogen bonding, which can contribute to solubility in polar solvents.[3][4] Carbamates are generally stable chemical structures.[4][5]
-
tert-Butyl Group (-C(CH₃)₃): This is a bulky, nonpolar aliphatic group that will contribute to the molecule's hydrophobic character, favoring solubility in nonpolar organic solvents.
-
2,2-dimethylcyclobutyl Ring: This is a significant nonpolar, aliphatic ring structure that adds to the overall hydrophobicity of the molecule.
The interplay between the polar hydroxyl and carbamate groups and the nonpolar tert-butyl and dimethylcyclobutyl components suggests a nuanced solubility profile.[3] The molecule is not expected to be freely soluble in water due to its significant hydrocarbon content but may exhibit some solubility in polar organic solvents.
Theoretical Solubility Considerations
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[6]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl and carbamate groups, which can engage in hydrogen bonding, suggests potential solubility in these solvents. However, the bulky nonpolar regions will likely limit high solubility, especially in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have a significant dipole moment, which may allow them to effectively solvate the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrocarbon backbone (the cyclobutane ring and tert-butyl group) suggests that there may be some solubility in nonpolar solvents.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents often provide a good balance for molecules with both polar and nonpolar characteristics and are likely to be effective solvents for this compound.[3]
Given that the molecule does not possess any readily ionizable acidic or basic functional groups, its solubility is not expected to be significantly influenced by pH.[7]
Experimental Determination of Solubility
A systematic experimental approach is necessary to definitively characterize the solubility profile. The following protocols are designed to provide both qualitative and quantitative data.
Qualitative Solubility Assessment
This initial screening provides a rapid classification of the compound's solubility in a range of common laboratory solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in 0.25 mL increments.
-
After each addition, vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Classify the solubility based on the following criteria:
-
Very Soluble: Dissolves completely upon the first addition of 0.25 mL.
-
Soluble: Dissolves completely after the addition of up to 1 mL.
-
Slightly Soluble: Some, but not all, of the solid dissolves after the addition of 1 mL.
-
Insoluble: No significant amount of the solid dissolves after the addition of 1 mL.
-
Proposed Solvents for Testing:
-
Water
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexane
Diagram of the Qualitative Solubility Testing Workflow:
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).[6]
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at a constant temperature until the excess solid has settled.
-
Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.
-
Prepare a series of dilutions of the filtered supernatant.
-
Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
Diagram of the Quantitative Solubility Determination Workflow:
Sources
stability of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
An In-depth Technical Guide on the Stability of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stability in Pharmaceutical Intermediates
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structure, featuring a rigid cyclobutane core, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protected amine, offers a unique scaffold for drug design.[1] The stability of such intermediates is of paramount importance, as degradation can lead to the formation of impurities that may affect the safety and efficacy of the final drug product. This guide delves into the potential degradation pathways of this compound and provides a framework for its stability assessment.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound comprises three key features that dictate its reactivity and stability:
-
The tert-butoxycarbonyl (Boc) protecting group: This group is notoriously labile under acidic conditions.[2][3][4][5]
-
The cyclobutane ring: This four-membered ring possesses significant ring strain, making it susceptible to cleavage under certain energetic conditions.[6][7]
-
The hydroxyl group: This functional group can participate in neighboring group reactions or be a site for oxidation.
A summary of its basic properties is presented below.
| Property | Value |
| CAS Number | Not explicitly found for the 2,2-dimethyl derivative, but similar structures exist.[8][9] |
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
Potential Degradation Pathways
The primary degradation pathways for this compound are dictated by the lability of the N-Boc group and the inherent strain of the cyclobutane ring.
Acid-Catalyzed Hydrolysis
The most significant instability of this molecule is the acid-catalyzed cleavage of the Boc protecting group.[4][5] This reaction proceeds via the formation of a stable tert-butyl cation.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Base-Catalyzed Hydrolysis
Carbamates are generally more stable to basic hydrolysis compared to esters.[10] The hydrolysis of secondary carbamates under basic conditions typically proceeds through a BAC2 mechanism.[10] Significant degradation under mild basic conditions is not anticipated to be a primary degradation pathway.
Thermal Degradation
Elevated temperatures can induce the thermolytic cleavage of the N-Boc group, even in the absence of an acid catalyst. This process likely involves the formation of isobutylene and carbon dioxide.[11] At very high temperatures (above 500 °C for the parent cyclobutane), the cyclobutane ring itself can undergo cleavage due to its inherent strain.[7]
Caption: Potential thermal degradation pathways.
Photodegradation
Cyclobutane derivatives can be susceptible to photochemical reactions, including ring-opening or dimerization.[12][13] While the specific photochemical properties of this compound are not documented, exposure to high-intensity UV light could potentially lead to degradation.
Oxidative Degradation
The secondary alcohol and the carbamate nitrogen could be susceptible to oxidation under harsh oxidative conditions. However, this is generally considered a less probable degradation pathway under typical storage and handling conditions compared to acid-catalyzed hydrolysis.
Factors Influencing Stability
| Factor | Impact on Stability | Rationale |
| pH | Highly unstable in acidic conditions (pH < 4). Generally stable in neutral and mildly basic conditions. | The Boc group is readily cleaved by acids.[5] Carbamates are relatively stable to base-catalyzed hydrolysis.[10] |
| Temperature | Stable at controlled room temperature. Degradation can occur at elevated temperatures. | Thermal energy can induce the cleavage of the Boc group and potentially the cyclobutane ring.[7][14] |
| Light | Potential for degradation upon exposure to high-intensity UV light. | The cyclobutane ring can be photochemically active.[12] |
| Oxidizing Agents | Potential for degradation in the presence of strong oxidizing agents. | The secondary alcohol and carbamate nitrogen are potential sites of oxidation. |
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a well-sealed container in a cool, dry place, protected from light.
-
Handling: Avoid contact with strong acids and strong oxidizing agents. Use in a well-ventilated area.
Methodology for Stability Assessment: A Forced Degradation Study
A forced degradation study is essential to identify the potential degradation products and to develop a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such studies.[2][15]
Experimental Protocol
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.[2]
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and mass spectrometry (LC-MS) to identify the degradation products.[2]
Caption: Workflow for a forced degradation study.
Conclusion
The is primarily dictated by the acid-lability of the N-Boc protecting group. It is crucial to avoid acidic conditions during synthesis, purification, and storage. While generally stable under neutral and mildly basic conditions at ambient temperature, exposure to high temperatures and intense light should be minimized. A comprehensive forced degradation study is essential for any drug development program utilizing this intermediate to ensure the quality and safety of the final pharmaceutical product.
References
-
Jain, T., & Fouad, T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
ResearchGate. (2016). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. [Link]
-
Smajić, S., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]
-
Jain, T., & Fouad, T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. [Link]
-
Bach, T., & Hehn, J. P. (2011). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]
-
Santos Delgado, M. J., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. [Link]
-
Wikipedia. Cyclobutane. [Link]
-
Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]
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- 7. Cyclobutane - Wikipedia [en.wikipedia.org]
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discovery of novel cyclobutyl-containing compounds
An In-depth Technical Guide to the Discovery of Novel Cyclobutyl-Containing Compounds
Foreword: The Resurgence of a Strained Scaffold
For decades, the cyclobutane ring was often viewed by medicinal chemists with a degree of apprehension. Its inherent ring strain—approximately 26.3 kcal/mol—suggested potential instability.[1] However, this very strain is the source of its unique and powerful properties. The four-membered ring is not a planar square; it adopts a puckered, three-dimensional conformation that offers a level of structural rigidity and stereochemical precision that is difficult to achieve with more flexible acyclic linkers or larger rings.[1][2] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals on the core strategies for discovering and validating novel compounds built around this increasingly vital scaffold. We will move beyond simple recitation of protocols to explore the underlying causality of experimental choices, providing a framework for rational design and discovery.
The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry
The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategic choice aimed at fine-tuning its pharmacological profile. Its utility stems from a unique combination of physicochemical properties that directly impact a molecule's interaction with biological targets.[3]
Key Applications & Causal Benefits:
-
Conformational Restriction: Flexible molecules pay an entropic penalty upon binding to a target. By replacing a flexible linker (e.g., an ethyl group) with a rigid cyclobutane scaffold, the molecule is "locked" into a more bioactive conformation, reducing this penalty and often leading to a significant enhancement in binding affinity and potency.[2][3][4]
-
Bioisosteric Replacement: The cyclobutane ring serves as an excellent bioisostere for various common chemical motifs.
-
Aryl Group Mimic: Replacing a planar aromatic ring with a saturated, three-dimensional cyclobutane ring can increase solubility, improve metabolic stability, and enhance binding by better complementing the spatial arrangement of a target protein.[2][5]
-
Alkene/Alkyne Mimic: It can replace a metabolically labile double or triple bond, preventing unwanted cis/trans isomerization and increasing the compound's half-life.[4][5]
-
gem-Dimethyl Replacement: It can mimic the steric bulk of a gem-dimethyl group while introducing novel exit vectors for further chemical modification.
-
-
Improved Pharmacokinetics (PK): The rigid structure can shield metabolically susceptible sites from enzymatic degradation, leading to increased metabolic stability and a more favorable PK profile.[3][5]
-
Enhanced Target Interaction: The defined stereochemistry of substituted cyclobutanes allows for the precise orientation of key pharmacophoric groups to optimize interactions with hydrophobic pockets or specific residues within a biological target.[2][3]
As of early 2021, at least 39 preclinical and clinical drug candidates contained a cyclobutane ring, a testament to its growing importance.[2] A classic example is Carboplatin , a platinum-based anticancer drug where the cyclobutane-1,1-dicarboxylate ligand contributes to its stability and therapeutic profile in treating various cancers.[4][6]
Core Synthetic Strategies: A Guide to Building the Four-Membered Ring
The construction of the strained cyclobutane core is a central challenge. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
The Cornerstone: [2+2] Cycloaddition Reactions
The most direct and widely used method for synthesizing cyclobutanes is the [2+2] cycloaddition, where two unsaturated molecules combine to form the four-membered ring.[7][8] This can be achieved through photochemical, thermal, or transition-metal-catalyzed pathways.
This classic method relies on the use of UV or visible light to excite an alkene to a reactive state, which then combines with another alkene.[9] The reaction is a powerful tool for accessing complex and strained ring systems often found in natural products.[7][10]
Causality of the Mechanism: The reaction typically proceeds through the excitation of one alkene to its triplet state via intersystem crossing. This triplet diradical is longer-lived than the singlet state and reacts with a ground-state alkene in a stepwise manner to form a 1,4-diradical intermediate, which then undergoes ring closure.[11] Using a sensitizer, such as benzophenone or acetone, is a common tactic to facilitate the population of the reactive triplet state, especially for alkenes that do not efficiently undergo intersystem crossing on their own.[11]
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- 6. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction [mdpi.com]
- 11. baranlab.org [baranlab.org]
Navigating the Hit-to-Lead Journey: A Technical Guide to the Preliminary Biological Screening of Dimethylcyclobutyl Carbamates
Foreword: Charting the Unexplored Territory of Novel Carbamates
In the landscape of drug discovery, the carbamate moiety is a well-established pharmacophore, integral to a wide array of therapeutic agents. Its remarkable versatility, stemming from its ability to act as a stable amide or ester isostere and engage in crucial hydrogen bond interactions, has cemented its place in medicinal chemistry.[1][2][3] The introduction of cyclic substituents, such as a cyclobutane ring, can further refine the pharmacological profile by imposing conformational constraints and enhancing metabolic stability.[4][5] This guide focuses on a hypothetical, yet structurally intriguing, subclass: dimethylcyclobutyl carbamates . While specific literature on this exact scaffold is nascent, the principles of preliminary biological screening remain universal and paramount.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals embarking on the initial biological evaluation of such novel chemical entities. We will eschew a rigid, one-size-fits-all template, instead adopting a logical, causality-driven workflow that mirrors the decision-making process in a real-world drug discovery setting. As your guide, I will not only detail the "how" but, more critically, the "why" behind each experimental choice, grounding our protocols in established scientific principles to ensure a self-validating and robust screening cascade.
The Strategic Imperative of a Tiered Screening Approach
Before committing significant resources to in-depth pharmacological studies, a preliminary biological screen is essential to triage and prioritize candidate molecules. This initial phase is not about definitively proving efficacy but rather about efficiently identifying potential liabilities and promising characteristics. Our strategy is built on a tiered approach, beginning with broad, cost-effective assays and progressing to more specific and resource-intensive evaluations for the most promising candidates.
The core objectives of this preliminary screen are to:
-
Assess baseline cytotoxicity: To understand the general toxicity profile of the compounds against mammalian cells.
-
Evaluate broad-spectrum antimicrobial potential: To identify any antibacterial or antifungal activity.
-
Probe for targeted activity: Given the prevalence of carbamates as enzyme inhibitors, we will include a representative enzyme inhibition assay.
-
Gain an early understanding of drug-like properties: A preliminary look at metabolic stability will provide crucial insights into the compound's potential pharmacokinetic behavior.
This multi-pronged approach allows for the early identification of compounds with a desirable balance of activity and safety, a critical step in the hit-to-lead optimization process.[4][6]
Foundational Assays: The Initial Litmus Test
Our preliminary screening cascade begins with a panel of in vitro assays designed to provide a broad overview of the biological activity of our dimethylcyclobutyl carbamate series.
General Cytotoxicity Screening: The MTT Assay
The first crucial question for any potential therapeutic is its safety profile. A general cytotoxicity assay provides a fundamental assessment of a compound's effect on cell viability and proliferation.[7]
Causality Behind Experimental Choices:
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[7] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This provides a robust and quantifiable measure of cell viability.
-
Cell Line Selection: The choice of cell line is critical for the relevance of the cytotoxicity data. For a preliminary screen, we will use a dual-cell line approach:
-
HEK293 (Human Embryonic Kidney 293): A non-cancerous human cell line to assess baseline toxicity to "normal" cells. While immortalized, it serves as a common benchmark for general cytotoxicity.
-
A549 (Human Lung Carcinoma): A representative cancer cell line to identify any potential anti-cancer activity. This dual-cell line strategy allows for the preliminary calculation of a selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI is desirable, indicating a greater therapeutic window.
-
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture HEK293 and A549 cells in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the dimethylcyclobutyl carbamate in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of the compound dilutions to the appropriate wells.
-
Include the following controls:
-
Negative Control (Untreated): Cells treated with media containing the same percentage of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank: Wells containing media but no cells.
-
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Example Cytotoxicity Data
| Compound | HEK293 IC₅₀ (µM) | A549 IC₅₀ (µM) | Selectivity Index (SI) |
| DMCB-Carb-01 | > 100 | 85.2 | > 1.17 |
| DMCB-Carb-02 | 75.3 | 25.1 | 3.00 |
| Doxorubicin (Control) | 0.8 | 0.5 | 1.6 |
Antimicrobial Screening: Broth Microdilution Method
The structural diversity of novel compounds warrants a broad screen for potential antimicrobial activity. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]
Causality Behind Experimental Choices:
-
Assay Principle: This method involves challenging a standardized number of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Microbial Strain Selection: For a primary screen, a representative panel of clinically relevant and taxonomically diverse microorganisms is chosen:
-
Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028) This selection provides a broad overview of the compound's antimicrobial spectrum.
-
Experimental Protocol: Broth Microdilution
-
Inoculum Preparation:
-
Culture the microbial strains on appropriate agar plates overnight.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the dimethylcyclobutyl carbamate in the appropriate broth to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include the following controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) serially diluted as the test compound.
-
-
Incubate the plates at 35°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Example Antimicrobial Screening Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DMCB-Carb-01 | > 128 | > 128 | > 128 |
| DMCB-Carb-02 | 32 | > 128 | 64 |
| Ciprofloxacin | 0.5 | 0.06 | N/A |
| Fluconazole | N/A | N/A | 2 |
Targeted Enzyme Inhibition: Acetylcholinesterase Assay
Many carbamates are known inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.[9] Screening for AChE inhibition can provide early insights into a potential mechanism of action or off-target effects.
Causality Behind Experimental Choices:
-
Assay Principle: The Ellman's assay is a simple and reliable colorimetric method for measuring AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this color change.
-
Enzyme Source: Commercially available purified AChE from electric eel is a standard and cost-effective choice for primary screening.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of AChE in phosphate buffer.
-
Prepare solutions of acetylthiocholine (substrate) and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DTNB and acetylthiocholine.
-
Include the following controls:
-
Negative Control: Reaction with no inhibitor (enzyme, substrate, DTNB).
-
Positive Control: A known AChE inhibitor (e.g., physostigmine).
-
Blank: All reagents except the enzyme.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value.
-
Data Presentation: Example AChE Inhibition Data
| Compound | AChE IC₅₀ (µM) |
| DMCB-Carb-01 | > 100 |
| DMCB-Carb-02 | 15.7 |
| Physostigmine | 0.05 |
Early ADME Profiling: A Glimpse into Pharmacokinetics
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a drug.[10] Early in vitro ADME assays can help identify potential liabilities that could lead to poor pharmacokinetics in vivo.
Metabolic Stability in Liver Microsomes
Metabolic stability provides an indication of how quickly a compound is metabolized by the liver, a primary site of drug metabolism. Poor metabolic stability can lead to rapid clearance and low bioavailability.[11][12]
Causality Behind Experimental Choices:
-
Assay Principle: The compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression and activity. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.
Experimental Protocol: In Vitro Metabolic Stability
-
Incubation:
-
Prepare a reaction mixture containing pooled human liver microsomes in phosphate buffer.
-
Add the test compound (e.g., at a final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding NADPH.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Data Presentation: Example Metabolic Stability Data
| Compound | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| DMCB-Carb-01 | 45 | 15.4 |
| DMCB-Carb-02 | 12 | 57.8 |
| Verapamil (Control) | 25 | 27.7 |
Visualization of the Screening Workflow
To provide a clear overview of the decision-making process, the following diagram illustrates the preliminary biological screening workflow for dimethylcyclobutyl carbamates.
Caption: Preliminary biological screening workflow for novel compounds.
Synthesizing the Narrative: From Raw Data to Actionable Insights
The culmination of this preliminary screening process is not merely a collection of data points but a cohesive narrative that informs the future direction of the research program. The IC₅₀, MIC, and metabolic stability data, when viewed in concert, allow for a multi-parameter assessment of each dimethylcyclobutyl carbamate analog.
A promising "hit" compound would ideally exhibit:
-
Selective cytotoxicity: A significantly lower IC₅₀ in the cancer cell line compared to the normal cell line.
-
Potent and specific activity: A low MIC against a particular class of microorganisms or a low IC₅₀ in the target enzyme assay, without broad-spectrum activity that might suggest non-specific mechanisms.
-
Favorable metabolic stability: A longer half-life in the liver microsome assay, suggesting a lower potential for rapid clearance in vivo.
Conversely, compounds that demonstrate high cytotoxicity in normal cells, lack significant activity in the targeted assays, or are rapidly metabolized would be deprioritized. This data-driven decision-making process is fundamental to an efficient and successful drug discovery campaign.
Conclusion: Laying the Foundation for Lead Optimization
This technical guide has outlined a robust and logical framework for the preliminary biological screening of novel dimethylcyclobutyl carbamates. By integrating a tiered assay cascade that evaluates cytotoxicity, antimicrobial activity, target engagement, and early ADME properties, we can efficiently identify compounds with the most promising therapeutic potential. The emphasis on understanding the causality behind each experimental choice and incorporating a self-validating system of controls ensures the generation of high-quality, interpretable data. While the journey from a preliminary hit to a clinical candidate is long and arduous, the foundational insights gained from this initial screening phase are indispensable for navigating the path of lead optimization with confidence and a higher probability of success.
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Lin, G., Tsai, Y. C., Liu, H. C., Liao, W. C., & Chang, C. H. (2000). Quantitative structure-activity relationships for the pre-steady-state inhibition of cholesterol esterase by 4-nitrophenyl-N-substituted carbamates. Bioorganic & Medicinal Chemistry Letters, 10(20), 2359–2362. [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–297. [Link]
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Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]
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Various Authors. (2024). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. [Link]
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Wang, Z., et al. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 29(1), 123. [Link]
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Wang, Z., et al. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 29(1), 123. [Link]
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Zhang, R., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3456. [Link]
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Balani, S. K., & Miwa, G. T. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. ACS Omega, 8(33), 30123–30128. [Link]
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Tong, X. S., et al. (2006). High throughput metabolic stability screen for lead optimization in drug discovery. Journal of Chromatography B, 833(2), 165–173. [Link]
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Kumar, S., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Mini-Reviews in Medicinal Chemistry, 21(1), 18-33. [Link]
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Khan, S., et al. (2023). Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. Frontiers in Chemistry, 11, 1119569. [Link]
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Anand, J., et al. (2015). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. Journal of Biomolecular Structure and Dynamics, 33(8), 1759-1771. [Link]
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Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Silver, L. L., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Journal of Bacteriology, 197(12), 2036–2046. [Link]
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Khan, S., et al. (2023). Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. Frontiers in Chemistry, 11. [Link]
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Al-Sanea, M. M., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1603-1611. [Link]
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Chen, Y., et al. (2017). Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening. RSC Advances, 7(6), 3429–3438. [Link]
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Merck. (n.d.). Merck's approach to a cyclobutyl building block via a BCB intermediate. ResearchGate. [Link]
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Johnston, J. N., & Krische, M. J. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(4), 1569–1573. [Link]
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Al-kadmy, I. M. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infectious Diseases and Therapy, 7(4), 505–521. [Link]
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Carreira, E. M., & Bode, J. W. (2021). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv. [Link]
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Li, Y., et al. (2023). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 262, 115886. [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–297. [Link]
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Methodological & Application
Synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate: An In-Depth Technical Guide
Introduction: The Significance of Substituted Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic properties compared to more flexible acyclic or larger ring systems. The title compound, tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, is a valuable building block for the synthesis of a variety of biologically active molecules. The presence of a hydroxyl group, a protected amine, and a gem-dimethyl substitution pattern on the cyclobutane ring offers multiple points for diversification, making it a key intermediate for the development of novel therapeutics. This guide provides a comprehensive overview of a reliable synthetic route to this important compound, detailing the underlying chemical principles and offering robust, field-proven protocols.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The tert-butoxycarbonyl (Boc) protecting group can be readily installed on a primary amine. This leads back to the key intermediate, 3-amino-2,2-dimethylcyclobutanol. This amino alcohol can, in turn, be synthesized from 2,2-dimethylcyclobutanone through a reductive amination process. The synthesis of 2,2-dimethylcyclobutanone itself is a well-established transformation.
Caption: Retrosynthetic pathway for the target molecule.
This guide will focus on a two-step synthetic sequence starting from the commercially available 2,2-dimethylcyclobutanone.
Experimental Protocols
Part 1: Reductive Amination of 2,2-Dimethylcyclobutanone
The conversion of a ketone to a primary amine can be achieved through reductive amination. This process involves the in situ formation of an imine, which is then reduced to the corresponding amine. While various methods exist, including the Leuckart-Wallach reaction[1][2], a milder and more common approach utilizes a hydride reducing agent in the presence of an ammonia source.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is adapted from general procedures for reductive amination of ketones[3][4][5].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2,2-Dimethylcyclobutanone | 98.14 | 5.0 g | 50.9 mmol | >98% |
| Ammonium Acetate | 77.08 | 39.2 g | 509 mmol | >99% |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.89 g | 76.4 mmol | >98% |
| Methanol (MeOH) | 32.04 | 100 mL | - | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Reagent Grade |
| Saturated aq. NaHCO₃ | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylcyclobutanone (5.0 g, 50.9 mmol) and ammonium acetate (39.2 g, 509 mmol).
-
Add anhydrous methanol (100 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (2.89 g, 76.4 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
To the resulting aqueous slurry, add dichloromethane (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-amino-2,2-dimethylcyclobutanol. The crude product can be used in the next step without further purification.
Causality of Experimental Choices:
-
Ammonium Acetate: Serves as the ammonia source for the formation of the intermediate imine. The large excess drives the equilibrium towards imine formation.
-
Sodium Borohydride: A mild and selective reducing agent that reduces the imine to the amine without significantly reducing the ketone starting material under these conditions[6].
-
Methanol: A common solvent for borohydride reductions that also acts as a proton source during the workup.
-
0 °C Addition of NaBH₄: Controls the initial exothermic reaction and prevents runaway reactions.
Part 2: Boc Protection of 3-Amino-2,2-dimethylcyclobutanol
The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation in organic synthesis. Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this purpose[7][8][9].
Protocol 2: N-tert-Butoxycarbonylation
This protocol is based on established methods for the Boc protection of amino alcohols[10].
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Purity |
| Crude 3-amino-2,2-dimethylcyclobutanol | 115.18 | ~5.8 g | 50.9 mmol | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.2 g | 55.9 mmol | >97% |
| Triethylamine (Et₃N) | 101.19 | 8.5 mL | 61.1 mmol | >99% |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |
| 1 M HCl (aq) | - | 50 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - | - |
Procedure:
-
Dissolve the crude 3-amino-2,2-dimethylcyclobutanol (~5.8 g, 50.9 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (8.5 mL, 61.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add di-tert-butyl dicarbonate (12.2 g, 55.9 mmol) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, wash the reaction mixture with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% Ethyl Acetate in Hexane) to yield this compound as a white solid.
Causality of Experimental Choices:
-
Di-tert-butyl dicarbonate (Boc₂O): A highly effective and commercially available reagent for the introduction of the Boc protecting group[3].
-
Triethylamine (Et₃N): A base used to neutralize the acidic byproducts of the reaction and to deprotonate the ammonium salt of the starting material, facilitating its reaction with Boc₂O.
-
Dichloromethane (DCM): A common aprotic solvent that dissolves the reactants and does not interfere with the reaction.
-
Aqueous Workup: The series of washes removes unreacted reagents, byproducts, and the triethylammonium salts.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the target molecule.
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. The protocols are based on well-established chemical transformations and utilize readily available reagents. This versatile building block can be further functionalized at the hydroxyl group or, after deprotection of the Boc group, at the amine, opening avenues for the synthesis of a diverse library of novel cyclobutane-containing compounds for screening in various drug discovery programs. The rigid nature of the cyclobutane core is expected to impart favorable conformational constraints, potentially leading to compounds with high affinity and selectivity for their biological targets.
References
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Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Leuckart reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Pope, B. M., & Yamamoto, Y. (2001). Di-tert-butyl Dicarbonate. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Organic Syntheses. (1977). Di-tert-butyl dicarbonate. Organic Syntheses, 57, 45. [Link]
-
Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. In Wikipedia, The Free Encyclopedia. [Link]
-
SyntheticPage. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]
-
Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]
-
YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. [Link]
-
Chemistry LibreTexts. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
YouTube. (2015). Di-tert-butyl dicarbonate. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
-
YouTube. (2022). Eschweiler-Clarke Reaction. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
YouTube. (2018). Sodium borohydride reduction. [Link]
-
Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. [Link]
-
MDPI. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]
-
National Institutes of Health. (2013). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. [Link]
-
Chemistry LibreTexts. (2025). 8.8: Reduction of Alkenes - Hydrogenation. [Link]
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reaction of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate with electrophiles
An in-depth guide to the synthetic transformations of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate with electrophilic reagents, designed for researchers and professionals in organic synthesis and drug development.
Introduction: Strategic Importance of a Versatile Cyclobutane Building Block
This compound is a valuable synthetic intermediate, prized for its unique combination of functional groups and a stereochemically rich cyclobutane core. The inherent strain of the four-membered ring, coupled with its puckered conformation, allows it to serve as a conformationally restricted isostere for more flexible alkyl chains in drug design, potentially enhancing binding affinity and metabolic stability.[1][2] The molecule features two key reactive sites: a secondary hydroxyl group, which is a prime target for nucleophilic attack on electrophiles, and a tert-butoxycarbonyl (Boc)-protected amine, which is stable under a wide range of conditions but can be readily deprotected to unveil a nucleophilic primary amine.
This guide provides a detailed exploration of the reactions at the hydroxyl moiety with various classes of electrophiles, offering insights into the mechanistic underpinnings of these transformations and providing robust protocols for their execution. Understanding these reactions is critical for leveraging this building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[3]
Core Synthetic Transformations: Reactions at the Hydroxyl Center
The secondary alcohol is the most accessible site for electrophilic attack. Its conversion to other functional groups—ketones, esters, ethers, and sulfonates—unlocks a diverse array of subsequent chemical modifications.
Oxidation to 3-(tert-Butoxycarbonylamino)-2,2-dimethylcyclobutan-1-one
The oxidation of the secondary alcohol to the corresponding cyclobutanone is a foundational transformation. The resulting ketone provides an electrophilic carbon center for nucleophilic additions (e.g., Grignard or Wittig reactions) and serves as a precursor for further derivatization. The choice of oxidant is critical to ensure high yields while preventing undesired side reactions, such as cleavage of the acid-labile Boc group or ring-opening of the strained cyclobutane.[4]
Mild oxidizing agents are strongly preferred. Reagents like Dess-Martin periodinane (DMP) or conditions for Swern oxidation (oxalyl chloride/DMSO) operate at low temperatures and under neutral or slightly basic conditions, preserving the integrity of the Boc protecting group. Strong, acidic oxidants like chromic acid should be avoided.
This protocol is favored for its operational simplicity and mild reaction conditions.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a flame-dried, argon-purged flask, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Reaction: Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions. Stir until the solid dissolves and the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target cyclobutanone.
| Oxidizing Agent | Typical Conditions | Advantages | Considerations |
| Dess-Martin Periodinane | DCM, Room Temperature | Mild, fast, high yield | Stoichiometric heavy metal waste |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78°C | High yield, mild | Requires cryogenic temperatures, odor |
| PCC (Pyridinium chlorochromate) | DCM, Room Temperature | Operationally simple | Carcinogenic chromium reagent |
Acylation and Esterification
Acylation converts the hydroxyl group into an ester, which can alter the molecule's lipophilicity or act as a protecting group. This reaction proceeds via nucleophilic attack of the alcohol on an electrophilic acylating agent, typically an acyl chloride or anhydride, and is usually catalyzed by a non-nucleophilic base.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (~0.2 M) in a flame-dried flask under argon at 0°C.
-
Addition: Add acetic anhydride (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting alcohol (typically 2-4 hours).
-
Workup: Carefully pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the acetate ester.
Sulfonylation: Crafting a Superior Leaving Group
Converting the hydroxyl group to a sulfonate ester (e.g., tosylate or mesylate) is a critical strategic move. It transforms the poorly leaving hydroxide anion into an excellent leaving group, paving the way for Sₙ2 reactions with a wide range of nucleophiles (azides, cyanides, amines, etc.) to introduce further diversity.
The reaction must be performed under strictly anhydrous conditions, as sulfonyl chlorides react readily with water. A base like pyridine or triethylamine is essential to neutralize the HCl generated during the reaction, driving it to completion.
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the starting alcohol (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (2.0 eq). Cool the solution to 0°C in an ice bath.
-
Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5°C.
-
Reaction: Stir the mixture at 0°C for 4-6 hours or until TLC analysis shows completion. For less reactive alcohols, the reaction may be stored at 4°C overnight.
-
Workup: Quench the reaction by the slow addition of cold water. Extract the product into ethyl acetate.
-
Purification: Wash the combined organic extracts with cold 1 M HCl (to remove pyridine/triethylamine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting tosylate is often used in the next step without further purification, but can be purified by chromatography if necessary.
| Sulfonylating Agent | Base/Solvent | Key Feature |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine or Et₃N/DCM | Forms a stable, crystalline tosylate |
| Methanesulfonyl Chloride (MsCl) | Et₃N/DCM | Forms a mesylate; more reactive leaving group |
| Triflic Anhydride (Tf₂O) | Pyridine/DCM, -78°C | Forms a highly reactive triflate; for difficult substitutions |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations and the mechanistic basis for activating the hydroxyl group.
Caption: Key electrophilic reactions of the hydroxyl group.
Caption: Simplified mechanism of tosylation.
Strategic Deprotection of the Carbamate
While the Boc-protected amine is inert to most electrophiles under neutral or basic conditions, its deprotection is a common and crucial step to enable reactions at the nitrogen center.
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of an appropriate solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, often used as a 1:1 solution with DCM) or a saturated solution of HCl in dioxane or diethyl ether.
-
Reaction: Stir the solution at room temperature. The reaction is typically rapid, accompanied by the evolution of isobutylene and carbon dioxide gas. Monitor by TLC or LC-MS until the starting material is gone (usually 30-60 minutes).
-
Workup: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to yield the free amine.
Conclusion and Future Outlook
This compound is a powerful synthetic tool. The protocols detailed herein for oxidation, acylation, and sulfonylation of its hydroxyl group provide a reliable foundation for its elaboration into more complex structures. Mastery of these reactions allows researchers to strategically modify the cyclobutane scaffold, installing diverse functionalities and exploring new chemical space in the pursuit of novel bioactive molecules. The resulting derivatives, particularly the activated tosylates and reactive ketones, are gateways to a multitude of subsequent synthetic operations, underscoring the substrate's central role as a versatile building block in modern organic chemistry.
References
- Ghosez, L., et al. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 95(5), 1485-1537. [Available at: https://pubs.acs.org/doi/abs/10.1021/cr00037a012]
- BTC. (n.d.). What reactions can cyclobutanol participate in? BTC Blog. [Available at: https://www.btc-pharm.
- Mehta, G., & Kotha, S. (2001). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 57(4), 625-659. [Available at: https://www.researchgate.
- van der Heijden, R., et al. (2021). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 2021(30), 4275-4281. [Available at: https://radboudrepo.ubn.ru.nl/handle/2066/236471]
- ChemCeed. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Available at: https://www.chemceed.
- ResearchGate. (n.d.). Conditions for the thermal Boc deprotection and subsequent oxidation to benzo[c]phenanthridine 13 a. [Available at: https://www.researchgate.
Sources
Application Notes & Protocols: Strategic Incorporation of tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate in Advanced Peptide Synthesis
Introduction: The Architectural Imperative of Conformational Constraint in Peptide Design
The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, the inherent flexibility of linear peptide backbones often leads to a multitude of accessible conformations in solution, resulting in reduced receptor affinity and susceptibility to proteolytic degradation. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic, conformationally constrained amino acids.[1] These building blocks act as "structural anchors," pre-organizing the peptide into a specific, bioactive conformation, thereby enhancing target selectivity, stability, and overall therapeutic potential.[2]
Among these, cyclobutane amino acids (CBAAs) are particularly compelling scaffolds.[3][4] The strained four-membered ring imparts a high degree of rigidity, significantly limiting the rotational freedom of the peptide backbone.[2][5] This guide focuses on the application of a unique, sterically hindered CBAA, tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate , in solid-phase peptide synthesis (SPPS). We will explore the strategic rationale for its use and provide detailed, field-proven protocols for its successful incorporation into novel peptide sequences.
The Building Block: Characterization of this compound
The successful application of any non-standard building block begins with a thorough understanding of its chemical architecture. The subject molecule possesses three key features that dictate its synthetic handling:
-
The N-terminal tert-Butyloxycarbonyl (Boc) Group: This is a standard, acid-labile protecting group, making the building block perfectly suited for the robust Boc/Bzl solid-phase peptide synthesis strategy.[6][7][8] Its removal under acidic conditions (typically with trifluoroacetic acid) is orthogonal to the final, stronger acid-mediated cleavage of side-chain protecting groups and the peptide from the resin.[9]
-
The 2,2-Dimethylcyclobutyl Core: The gem-dimethyl substitution adjacent to the carboxyl function introduces significant steric hindrance. This is a critical consideration, as it impedes standard coupling reactions and necessitates the use of highly potent activation reagents to achieve efficient amide bond formation.[10][11]
-
The C3-Hydroxyl Group: This secondary alcohol is a reactive functional group. In many synthetic schemes, particularly those involving subsequent chemistries or the presence of highly reactive reagents, this hydroxyl group may require its own protecting group to prevent unwanted side reactions.
Caption: Chemical structure of the title building block.
Core Methodology: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy is the recommended approach for incorporating this building block. The workflow relies on the differential acid lability of the temporary N-terminal Boc group and the more permanent benzyl-type side-chain protecting groups.[9] A single iterative cycle of the synthesis involves two key chemical steps: the deprotection of the N-terminal amine and the coupling of the next Boc-protected amino acid.
Caption: General workflow for one cycle of Boc-SPPS.
Detailed Experimental Protocols
These protocols are designed for manual or semi-automated synthesis at a 0.1 mmol scale. All solvent volumes are given as mL per gram of resin. Adjustments may be necessary based on the specific resin and its loading capacity.
Protocol 4.1: Iterative SPPS Cycle
This protocol describes the steps to add this compound to a growing peptide chain anchored on a solid support (e.g., PAM or Merrifield resin).
Step A: N-terminal Boc Deprotection
-
Causality: Trifluoroacetic acid (TFA) is a moderately strong acid that selectively cleaves the acid-labile Boc group without affecting more robust benzyl-type side-chain protecting groups or the resin linkage.[12][13] Dichloromethane (DCM) is used as the solvent to swell the resin and facilitate reagent penetration.
-
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Deprotection Solution: 50% (v/v) TFA in DCM
-
DCM (Peptide synthesis grade)
-
Isopropyl Alcohol (IPA)
-
-
Procedure:
-
Swell the peptide-resin in DCM (10 mL/g) for 15 minutes.
-
Drain the solvent.
-
Add the Deprotection Solution (10 mL/g) and agitate for 2 minutes. Drain.
-
Add a second portion of Deprotection Solution (10 mL/g) and agitate for 20-30 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DCM (3 x 10 mL/g), followed by IPA (2 x 10 mL/g), and finally DCM (3 x 10 mL/g) to remove residual acid.
-
Step B: Neutralization
-
Causality: The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt. This salt is unreactive in the subsequent coupling step and must be neutralized to the free amine using a non-nucleophilic base.[9] N,N-Diisopropylethylamine (DIEA) is commonly used for this purpose.
-
Materials:
-
Deprotected peptide-resin (TFA salt)
-
Neutralization Solution: 5% (v/v) DIEA in DCM
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
-
Procedure:
-
Wash the resin with the Neutralization Solution (2 x 10 mL/g), agitating for 2 minutes each time.
-
Wash the resin thoroughly with DCM (3 x 10 mL/g) and then with DMF (3 x 10 mL/g) to prepare for the coupling step.
-
Step C: Coupling of this compound
-
Causality: This is the most critical step. Due to the severe steric hindrance from the gem-dimethyl groups, standard coupling reagents like DCC are often inefficient.[11] A highly potent activating agent is required to convert the carboxylic acid into a reactive ester intermediate that can be readily attacked by the resin-bound amine. Uronium/aminium reagents such as HBTU or HATU are the preferred choice as they generate highly activated species with minimal risk of racemization.[14]
-
Materials:
-
Neutralized peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
HBTU or HATU (3-5 equivalents)
-
DIEA (6-10 equivalents)
-
DMF (Peptide synthesis grade)
-
-
Procedure:
-
In a separate vessel, dissolve this compound and HBTU/HATU in DMF.
-
Add DIEA to the solution and allow it to pre-activate for 2-5 minutes. The solution may change color.
-
Add the activated amino acid solution to the swollen, neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is to ensure maximum coupling efficiency against the steric barrier.
-
To verify completion, a small sample of resin can be removed and tested with a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL/g).
-
Caption: Steric hindrance necessitates potent activators.
Protocol 4.2: Final Cleavage and Global Deprotection
-
Causality: After the full peptide sequence is assembled, a strong acid is required to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. Anhydrous Hydrogen Fluoride (HF) is the classic reagent for the Boc/Bzl strategy. Scavengers are included to trap reactive carbocations generated during the process, preventing side reactions with sensitive residues like Tryptophan or Methionine.
-
Materials:
-
Fully assembled, dried peptide-resin
-
Anhydrous HF
-
Scavenger mixture (e.g., 90% HF, 5% p-cresol, 5% thioanisole)
-
HF cleavage apparatus
-
Cold diethyl ether or MTBE
-
-
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the scavenger mixture.
-
Cool the vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Remove the HF under vacuum.
-
Wash the resulting peptide/resin mixture with cold diethyl ether to remove scavengers and organic byproducts.
-
Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to yield the crude peptide powder.
-
Protocol 4.3: Peptide Purification and Analysis
-
Causality: The crude product contains the target peptide along with various impurities from incomplete reactions or side reactions.[15] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification, separating molecules based on their hydrophobicity.[16]
-
Materials:
-
Crude lyophilized peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or Mobile Phase A).
-
Purify the peptide using a gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[17][18]
-
Pool the pure fractions and lyophilize to obtain the final, purified peptide.
-
Data Summary: Reagents and Conditions
The following table summarizes the key reagents and recommended conditions for the successful incorporation of the sterically hindered cyclobutane amino acid.
| Process Step | Primary Reagent(s) | Solvent | Key Parameters & Rationale |
| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-30 min reaction. Selectively removes acid-labile Boc group.[8][19] |
| Neutralization | 5% N,N-Diisopropylethylamine (DIEA) | DCM / DMF | Converts TFA salt to free amine for coupling. |
| Coupling | Boc-CBAA, HATU/HBTU, DIEA | DMF | 2-4 hr reaction. Potent activation required to overcome steric hindrance.[11][14] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | p-Cresol, Thioanisole | 1-2 hr at 0°C. Cleaves peptide from resin and removes side-chain protecting groups. |
| Purification | Acetonitrile/Water Gradient with 0.1% TFA | - | RP-HPLC on C18 separates the target peptide from synthesis-related impurities.[15][16] |
References
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Vila, S., et al. (2007). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Available at: [Link]
-
Gala, J., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. Available at: [Link]
-
Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Vilà, S., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. Available at: [Link]
-
ResearchGate. (2013). Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. Available at: [Link]
-
Li, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]
-
Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. Available at: [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available at: [Link]
-
Sonomura, K., et al. (2017). Current peptidomics: Applications, purification, identification, quantification, and functional analysis. Journal of Proteomics. Available at: [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. Available at: [Link]
-
Wang, Y., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. Available at: [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
Chem-Space. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Chem-Space Blog. Available at: [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
Sources
- 1. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. bachem.com [bachem.com]
- 15. bachem.com [bachem.com]
- 16. agilent.com [agilent.com]
- 17. oxfordglobal.com [oxfordglobal.com]
- 18. lcms.cz [lcms.cz]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes & Protocols: tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate as a Chiral Building Block
PART 1: CORE DIRECTIVE
1.1. Introduction: The Strategic Value of Constrained Chiral Scaffolds
In contemporary drug discovery and organic synthesis, the rational design of molecules with well-defined three-dimensional structures is a cornerstone of success. Chiral building blocks are instrumental in this endeavor, allowing for precise control over the stereochemistry of the final product.[1][2] Among these, conformationally restricted scaffolds, such as cyclobutane derivatives, have garnered significant attention.[3][4] The rigid nature of the cyclobutane ring minimizes conformational flexibility, which can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles in bioactive molecules.[3]
tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a prime example of such a valuable chiral building block. This bifunctional molecule features a rigid 2,2-dimethylcyclobutyl core, a hydroxyl group, and a Boc-protected amine. This specific arrangement of functional groups on a constrained framework makes it a versatile intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[5][6] This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.
1.2. Physicochemical Properties & Handling
A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in hexanes. |
| Storage Conditions | 2-8°C, under a dry, inert atmosphere. Material is hygroscopic. |
Safety and Handling: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
2.1. Synthesis of the Chiral Building Block: A Conceptual Overview
The enantiomerically pure forms of this compound are typically accessed through asymmetric synthesis or resolution of a racemic mixture. A common strategy involves the [2+2] cycloaddition of a ketene with an imine to form the cyclobutane core, followed by reduction and subsequent resolution (either classical or enzymatic). The resolved amino alcohol is then protected with a tert-butoxycarbonyl (Boc) group.
Figure 1. Conceptual workflow for the synthesis of the chiral building block.
2.2. Key Synthetic Transformations and Protocols
The synthetic utility of this building block stems from the orthogonal nature of its hydroxyl and Boc-protected amine functionalities. The hydroxyl group can be oxidized or converted into a leaving group, while the amine can be deprotected and further functionalized.
Causality and Experimental Choice: The oxidation of the secondary alcohol to a ketone opens up avenues for further derivatization, such as reductive amination. A mild and selective oxidizing agent is required to prevent over-oxidation or other side reactions. Dess-Martin periodinane (DMP) is an excellent choice due to its high selectivity for primary and secondary alcohols, and its ability to effect the transformation under mild, neutral conditions, thus preserving the acid-labile Boc group.
Detailed Step-by-Step Methodology:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Quenching: Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously until the solid dissolves and the layers become distinct.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, tert-butyl N-(3-oxo-2,2-dimethylcyclobutyl)carbamate, can be purified by flash column chromatography on silica gel.
Causality and Experimental Choice: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of conditions and its facile removal under acidic conditions.[7][8][9] Trifluoroacetic acid (TFA) is commonly employed for this purpose as it is a strong acid that efficiently cleaves the Boc group, and its volatility, along with that of the byproduct tert-butyl cation (which fragments to isobutylene) and CO₂, simplifies the workup.[10]
Detailed Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq.) in DCM (approximately 0.2 M) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise. Gas evolution (CO₂) will be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product is the trifluoroacetate salt of the amine.
-
Neutralization (Optional): For applications requiring the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine, (3-amino-2,2-dimethylcyclobutanol).
-
Subsequent Functionalization (Example: Amide Coupling): The crude amine salt can often be used directly. For example, dissolve the salt in a suitable solvent like N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq.), a coupling agent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq.). Stir at room temperature until the reaction is complete.
Figure 2. Simplified experimental workflows for key transformations.
PART 3: VISUALIZATION & FORMATTING
3.1. Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in medicinal chemistry.[5][6]
-
Scaffold for Bioactive Molecules: The rigid cyclobutane core serves as an excellent scaffold to present pharmacophoric elements in a defined spatial orientation. This can lead to improved potency and selectivity.[3]
-
Synthesis of Enzyme Inhibitors: The constrained nature of the ring is beneficial in the design of enzyme inhibitors, where a precise fit into an active site is crucial.
-
Peptidomimetics: The 1,3-disubstituted pattern can be used to mimic dipeptide turn structures, which are important in many biological recognition processes.
-
Development of Androgen Receptor Antagonists: Substituted cyclobutane motifs have shown promise in the development of androgen receptor antagonists for the treatment of hormone-related cancers.[6]
3.2. Conclusion
This compound is a highly versatile and valuable chiral building block for modern organic synthesis and drug discovery. Its conformational rigidity and orthogonal functionalities provide a robust platform for the creation of novel and complex molecular architectures. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to confidently and effectively utilize this building block in their synthetic campaigns, ultimately accelerating the discovery and development of new therapeutic agents.
References
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Mol, J. C., et al. (2021). Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. PubMed Central. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
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MDPI. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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Application Notes and Protocol: Selective Boc Protection of 3-amino-2,2-dimethylcyclobutanol
Abstract: This document provides a comprehensive technical guide for the selective N-protection of 3-amino-2,2-dimethylcyclobutanol using di-tert-butyl dicarbonate (Boc₂O). We delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis where precise control of amine reactivity is paramount.
Introduction: The Strategic Importance of Amine Protection
In the intricate landscape of pharmaceutical and fine chemical synthesis, functional groups must often be "masked" or "protected" to prevent unwanted side reactions during chemical transformations elsewhere in the molecule.[1][2][3] The amine functional group, being both nucleophilic and basic, frequently requires protection.[1] The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups due to its ease of installation, general stability to a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[4][5][6]
The substrate of interest, 3-amino-2,2-dimethylcyclobutanol, presents a unique challenge. It contains two nucleophilic sites: a primary amine and a primary alcohol. Furthermore, the gem-dimethyl substitution on the cyclobutane ring introduces significant steric hindrance around the amino group. Achieving high chemoselectivity for N-protection over O-protection is therefore critical. Fortunately, amines are inherently more nucleophilic than alcohols, allowing for selective protection under carefully controlled conditions.[6][7] This protocol is designed to maximize this inherent reactivity difference to afford the desired N-Boc protected product in high yield and purity.
Reaction Mechanism and Rationale
The Boc protection of an amine is a nucleophilic acyl substitution reaction.[8] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1][9][10] This addition forms an unstable tetrahedral intermediate.
The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[9][11][12] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]
The role of a base, such as triethylamine (TEA), is to deprotonate the positively charged ammonium species formed after the initial nucleophilic attack, regenerating the neutral amine and increasing the rate of reaction.[8][9] The tert-butoxide generated from the decomposition of the leaving group can also act as a base to facilitate this deprotonation.[1][9]
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The Strategic Application of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate in Modern Drug Discovery: A Guide for Researchers
Introduction: The Rise of the Constrained Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a relentless endeavor. Among the myriad of molecular scaffolds, strained ring systems have emerged as a compelling strategy to impart desirable physicochemical and biological properties onto drug candidates. The cyclobutane motif, in particular, offers a unique blend of conformational rigidity and three-dimensionality that can lead to enhanced metabolic stability, improved binding affinity, and novel intellectual property. This guide focuses on a particularly valuable building block, tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate , and its pivotal role in the synthesis of innovative therapeutics. We will delve into its chemical versatility and provide detailed protocols for its derivatization, with a focus on applications in the development of selective androgen receptor modulators (SARMs), antiviral agents, and kinase inhibitors.
The 2,2-Dimethylcyclobutanol Core: A Privileged Scaffold
The this compound moiety is more than just a synthetic intermediate; it is a carefully designed scaffold that offers several distinct advantages in medicinal chemistry:
-
Conformational Constraint: The four-membered ring restricts the rotational freedom of the molecule, which can pre-organize the pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.
-
Metabolic Stability: The gem-dimethyl substitution on the cyclobutane ring can shield adjacent bonds from metabolic enzymes, such as cytochrome P450s, leading to an improved pharmacokinetic profile.
-
Three-Dimensionality: The puckered nature of the cyclobutane ring allows for the precise spatial arrangement of substituents, enabling exploration of the three-dimensional space within a binding pocket.
-
Synthetic Tractability: The presence of a hydroxyl and a protected amine group provides orthogonal handles for a wide range of chemical transformations, allowing for the facile generation of diverse compound libraries.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its synthetic versatility. The hydroxyl and the Boc-protected amine functionalities serve as key anchor points for diversification. Below are detailed protocols for fundamental transformations that unlock the potential of this scaffold.
Protocol 1: Oxidation of the Hydroxyl Group to a Ketone
The conversion of the secondary alcohol to a ketone is a crucial step for subsequent modifications, such as reductive amination or the introduction of nucleophiles. Both the Swern and Dess-Martin periodinane (DMP) oxidations are mild and effective methods for this transformation, minimizing the risk of side reactions.
Method A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize the alcohol.
Causality Behind Experimental Choices: This method is performed at very low temperatures (-78 °C) to control the reactivity of the intermediate chlorosulfonium salt and prevent side reactions. Triethylamine is used as a hindered base to facilitate the final elimination step without competing as a nucleophile.
Step-by-Step Methodology:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Base Addition and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl N-(3-oxo-2,2-dimethylcyclobutyl)carbamate.
Method B: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a milder and often more convenient alternative to the Swern oxidation.
Causality Behind Experimental Choices: DMP is a highly selective oxidant for primary and secondary alcohols and the reaction can be performed at room temperature. The use of sodium bicarbonate as a buffer can prevent the cleavage of the acid-labile Boc protecting group by the acetic acid byproduct.[1][2]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and sodium bicarbonate (3.0 equivalents) in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
DMP Addition: Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer with DCM (3 x).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Oxidation Method | Typical Yield | Key Advantages | Key Considerations |
| Swern Oxidation | 85-95% | Mild conditions, high yield. | Requires low temperatures, unpleasant odor of dimethyl sulfide byproduct.[3] |
| Dess-Martin Oxidation | 90-98% | Room temperature, simple work-up.[1] | DMP is shock-sensitive and should be handled with care. |
Protocol 2: Stereochemical Inversion of the Hydroxyl Group via Mitsunobu Reaction
Controlling the stereochemistry of the hydroxyl group is critical for optimizing interactions with a biological target. The Mitsunobu reaction provides a reliable method for the inversion of stereocenters.[2]
Causality Behind Experimental Choices: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol carbon.[2] p-Nitrobenzoic acid is often used as the nucleophile because the resulting ester can be readily hydrolyzed under mild conditions. The use of diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) as the azodicarboxylate is common.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve cis-tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate (1.0 equivalent), triphenylphosphine (1.5 equivalents), and p-nitrobenzoic acid (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Azodicarboxylate Addition: Cool the solution to 0 °C and add DEAD or DIAD (1.5 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography to isolate the trans-p-nitrobenzoate ester.
-
Hydrolysis: Dissolve the isolated ester in a mixture of methanol and water. Add potassium carbonate (2.0 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield trans-tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate.
Caption: Workflow for the stereochemical inversion of the hydroxyl group.
Applications in Drug Discovery
The versatility of the 2,2-dimethyl-3-aminocyclobutanol scaffold has been demonstrated in several therapeutic areas.
Selective Androgen Receptor Modulators (SARMs)
The development of non-steroidal SARMs is a major focus in medicinal chemistry, with potential applications in treating muscle wasting, osteoporosis, and andropause.[4][5] The conformational rigidity and metabolic stability imparted by the 2,2-dimethylcyclobutanol core make it an ideal scaffold for designing potent and selective AR modulators. For instance, a close analog, trans-tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, has been utilized as a key intermediate in the synthesis of investigational androgen receptor degraders.[6] The stereochemistry of the hydroxyl group and the nature of the substituents on the aromatic ring are critical for achieving the desired agonist or antagonist activity.[7]
Caption: Role of the cyclobutanol scaffold in SARM design.
Antiviral Agents
Carbocyclic nucleoside analogs, where the furanose ring is replaced by a carbocycle, are an important class of antiviral drugs.[8] The cyclobutane ring can mimic the puckered conformation of the natural ribose sugar, allowing these analogs to be recognized by viral polymerases. The 2,2-dimethyl-3-aminocyclobutanol scaffold can serve as a precursor to novel carbocyclic nucleosides with potential activity against a range of viruses, including HIV, hepatitis B, and herpesviruses.[9][10] The synthesis typically involves coupling the aminocyclobutanol derivative with a suitably functionalized purine or pyrimidine base.
Kinase Inhibitors
The unique three-dimensional shape of the 2,2-dimethylcyclobutanol scaffold can be exploited to target the ATP-binding site of protein kinases with high specificity. The hydroxyl and amino groups provide convenient points for the attachment of pharmacophoric elements that can interact with key residues in the kinase domain. While specific examples utilizing this exact scaffold are still emerging, the broader class of cyclobutane-containing molecules has shown promise as kinase inhibitors.[11]
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of novel drug candidates. Its inherent structural features provide a solid foundation for addressing key challenges in medicinal chemistry, such as metabolic instability and lack of selectivity. The detailed protocols provided herein offer a practical guide for researchers to harness the full potential of this valuable scaffold. As our understanding of the structure-activity relationships of cyclobutane-containing molecules continues to grow, we can expect to see an increasing number of innovative therapeutics based on this privileged core structure entering clinical development.
References
- New cyclobutyl analogs of nucleosides. Part 2. Synthesis and antiviral evaluation of 2-amino-7-[3,3-bis (hydroxymethyl)cyclobut-1-yl]. (URL not available)
-
Crimmins, M. T., & King, B. W. (2000). Recent progress for the synthesis of selected carbocyclic nucleosides. Chemical Reviews, 100(1), 221-268. [Link]
-
Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., ... & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2, 2, 4, 4-tetramethylcyclobutanol. Organic letters, 17(15), 3798-3801. [Link]
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755-6756. (URL not available)
-
Gao, W., & Dalton, J. T. (2007). Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs). Drug discovery today, 12(5-6), 241-248. [Link]
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Bisacchi, G. S., Braitman, A., Cianci, C. W., Clark, J. M., Field, A. K., Hagen, M. E., ... & Tuomari, D. L. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogs. Journal of medicinal chemistry, 34(4), 1415-1421. [Link]
-
Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277-7287. [Link]
-
Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28. [Link]
-
Miller, C. P., Shagisultanova, E., Veerapandian, L., & Dalton, J. T. (2011). Design, synthesis, and preclinical characterization of the selective androgen receptor modulator (SARM) RAD140. ACS medicinal chemistry letters, 2(2), 124-129. [Link]
-
Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
- Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbam
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Kinase Inhibitors: Synthesis and Applications. Molecules. [Link]
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Negro-Vilar, A. (1999). Selective androgen receptor modulators (SARMs): a novel approach to androgen therapy for the new millennium. The Journal of Clinical Endocrinology & Metabolism, 84(10), 3459-3462. [Link]
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Ayala-Aguilera, C. C., Valero, T., Lorente-Macías, Á., Baillache, D. J., Croke, S., & Unciti-Broceta, A. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 65(2), 1047-1131. [Link]
-
Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Longdom Publishing SL. [Link]
-
de Kort, M., van der Laan, J. W., Gribnau, J. H., & IJzerman, A. P. (2018). Cyclobutanes in small-molecule drug candidates. ChemMedChem, 13(10), 999-1013. [Link]
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Synthesis of Androgen Receptor Modulators Utilizing Cyclobutyl Carbamates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis, characterization, and biological evaluation of selective androgen receptor modulators (SARMs) incorporating a cyclobutyl carbamate scaffold. As the androgen receptor (AR) remains a critical target for various therapeutic areas, including muscle wasting diseases, osteoporosis, and cancer, the development of nonsteroidal, tissue-selective modulators is of paramount importance.[1][2][3] The cyclobutyl moiety offers a unique three-dimensional structure that can enhance pharmacological properties such as metabolic stability and receptor interaction.[4][5] This guide outlines synthetic protocols, analytical methodologies for compound verification, and in vitro assays to determine the biological activity of these novel compounds, providing a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Rationale for Cyclobutyl Carbamate-Based SARMs
The androgen receptor, a ligand-activated transcription factor, plays a crucial role in the development and maintenance of male reproductive tissues, as well as having anabolic effects on muscle and bone.[3][6] Traditional androgen therapies, which utilize steroidal androgens like testosterone, are often associated with a range of undesirable side effects due to their lack of tissue selectivity and conversion to other active metabolites.[7][8] This has driven the search for nonsteroidal SARMs that can dissociate the anabolic and androgenic effects, offering a more favorable therapeutic window.[1][7][9]
The concept of a pharmacophore, the specific three-dimensional arrangement of functional groups responsible for a drug's biological activity, is central to the design of novel SARMs.[10][11] The cyclobutyl ring has emerged as a valuable scaffold in medicinal chemistry due to its unique conformational properties.[4][5] Incorporating a cyclobutane moiety can introduce conformational rigidity, improve metabolic stability, and provide a scaffold to orient key pharmacophoric elements for optimal interaction with the target protein.[4] The carbamate functional group, in turn, can participate in crucial hydrogen bonding interactions within the AR ligand-binding pocket. The combination of these two features in a cyclobutyl carbamate scaffold presents a promising strategy for the development of potent and selective AR modulators.[12]
This application note will detail the synthetic route to a model cyclobutyl carbamate SARM, followed by protocols for its purification, characterization, and biological evaluation.
Synthesis and Methodologies
The synthesis of cyclobutyl carbamate-based SARMs typically involves a multi-step sequence. The following protocol describes a general and adaptable synthetic route.
General Synthetic Workflow
The overall strategy involves the synthesis of a key cyclobutanol intermediate, followed by activation and displacement to introduce the carbamate moiety.
Caption: General synthetic workflow for cyclobutyl carbamate SARMs.
Detailed Experimental Protocol: Synthesis of a Model Compound
This protocol outlines the synthesis of a representative cyclobutyl carbamate SARM. Caution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of 3-aryloxy-cyclobutanol
-
To a solution of 3-phenoxycyclobutan-1-one (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-phenoxycyclobutan-1-ol, which can often be used in the next step without further purification.
Causality: Sodium borohydride is a mild reducing agent suitable for the reduction of the ketone to the corresponding alcohol without affecting other functional groups. The reaction is performed at a low temperature to control the rate of reaction and minimize side products.
Step 2: Mesylation of 3-aryloxy-cyclobutanol
-
Dissolve the crude 3-phenoxycyclobutan-1-ol (1.0 eq) in dichloromethane (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude mesylate.
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates a good leaving group for the subsequent nucleophilic substitution reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Azide Formation
-
Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF) (0.2 M).
-
Add sodium azide (2.0 eq) and heat the reaction mixture to 80 °C for 4 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure azide intermediate.
Causality: Sodium azide is a good nucleophile that displaces the mesylate to form the corresponding azide. DMF is a suitable polar aprotic solvent for this type of reaction.
Step 4: Reduction of Azide to Amine
-
Dissolve the azide intermediate (1.0 eq) in methanol (0.2 M).
-
Add palladium on carbon (10 mol%) to the solution.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired amine.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.
Step 5: Carbamate Formation
-
Dissolve the amine (1.0 eq) and a substituted phenol (1.1 eq) in dichloromethane (0.2 M).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add a solution of triphosgene (0.4 eq) in dichloromethane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final cyclobutyl carbamate SARM.
Causality: Triphosgene serves as a safer alternative to phosgene gas for the formation of the carbamate linkage between the amine and the phenol.
Characterization and Analysis
Confirmation of the structure and purity of the synthesized compounds is crucial.[13] A combination of analytical techniques should be employed.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds.[15] A purity of >95% is generally required for biological testing.
Typical Analytical Data for a Model Compound
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the cyclobutyl protons, aromatic protons, and carbamate NH proton. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| HRMS | Calculated and found mass values should be within a narrow tolerance (e.g., ± 5 ppm). |
| HPLC | A single major peak with an area percentage of >95%. |
Biological Evaluation
The biological activity of the synthesized cyclobutyl carbamate modulators on the androgen receptor needs to be assessed through a series of in vitro assays.[16][17]
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for AR modulators.
Caption: Androgen Receptor Signaling Pathway.
In Vitro Assay Protocols
4.2.1. Androgen Receptor Binding Assay
This assay determines the affinity of the synthesized compound for the androgen receptor.
-
Prepare a reaction mixture containing a known concentration of radiolabeled androgen (e.g., [³H]-R1881), purified androgen receptor, and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound and unbound radioligand using a suitable method (e.g., filtration).
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the Ki value, which represents the binding affinity of the test compound.[18]
4.2.2. Androgen Receptor Reporter Gene Assay
This assay measures the ability of the synthesized compound to activate or inhibit AR-mediated gene transcription.[18][19]
-
Transfect a suitable cell line (e.g., HEK293 or PC-3) with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[17]
-
Treat the transfected cells with varying concentrations of the test compound.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).[16]
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in synthesis | Incomplete reaction, side reactions, or purification losses. | Optimize reaction conditions (temperature, time, stoichiometry). Use alternative reagents or purification methods. |
| Impure final product | Incomplete reaction or ineffective purification. | Monitor reaction progress by TLC or LC-MS. Employ alternative purification techniques (e.g., preparative HPLC). |
| Poor solubility of compound | High lipophilicity. | Modify the chemical structure to include more polar groups. Use co-solvents (e.g., DMSO) for biological assays. |
| Inconsistent biological data | Compound degradation, precipitation in assay media, or experimental variability. | Re-confirm compound purity and stability. Optimize assay conditions (e.g., serum concentration, cell density). Include appropriate positive and negative controls. |
Conclusion
The synthetic and biological evaluation protocols detailed in this application note provide a robust framework for the discovery and development of novel selective androgen receptor modulators based on the cyclobutyl carbamate scaffold. The unique structural features of the cyclobutane ring, combined with the hydrogen bonding potential of the carbamate group, offer a promising avenue for creating next-generation SARMs with improved efficacy and safety profiles. Careful execution of the described methodologies will enable researchers to synthesize, characterize, and evaluate these compounds, contributing to the advancement of therapies for a range of androgen-related conditions.
References
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Wikipedia. Selective androgen receptor modulator. [Link]
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PubMed. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells. [Link]
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National Institutes of Health. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. [Link]
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The Korean Journal of Sports Medicine. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors. [Link]
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ResearchGate. (PDF) SELECTIVE ANDROGEN RECEPTOR MODULATORS (SARM) – A NEW TEMPTATION IN SPORTS. TYPES, MODE OF ACTION AND SIDE EFFECTS OF THEIR APPLICATION: REVIEW. [Link]
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National Institutes of Health. Cell-based assays for screening androgen receptor ligands. [Link]
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Frontiers. Selective androgen receptor modulators: a critical appraisal. [Link]
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Assay Genie. Androgen Receptor Transcription Factor Activity Assay (TFAB00081). [Link]
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PLOS One. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. [Link]
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Lupine Publishers. Selective Androgen Receptor Modulators (SARMs): A Mini-Review. [Link]
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Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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ResearchGate. Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit | Request PDF. [Link]
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Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
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Endocrine Society. Nonsteroidal Selective Androgen Receptors Modulators (SARMs). [Link]
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PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]
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PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
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American Chemical Society. Accelerated discovery of a carbamate scaffold Cbl-b inhibitor using generative models, machine learning, and structure-based drug design. [Link]
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PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]
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PubMed Central. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. [Link]
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PubMed. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists. [Link]
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The Strategic Application of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate in Modern Medicinal Chemistry
Introduction: The Value of Constrained Scaffolds in Drug Discovery
In the intricate process of drug design and development, the conformational control of molecular scaffolds is a paramount objective. Rigid or semi-rigid structures can pre-organize pharmacophoric elements into a bioactive conformation, leading to enhanced potency and selectivity while often improving metabolic stability. The cyclobutane ring, a classic example of a constrained four-membered carbocycle, serves as a versatile and valuable motif in this context. This guide focuses on a particularly useful building block, tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate , a molecule that synergistically combines the conformational rigidity of the cyclobutane core with the synthetic versatility of its functional groups.
This bifunctional molecule, featuring a hydroxyl group and a Boc-protected amine, is a key intermediate for the synthesis of a diverse array of more complex molecules. The gem-dimethyl substitution on the cyclobutane ring provides steric bulk, which can influence binding to biological targets and shield adjacent functional groups from metabolic enzymes. The Boc-protecting group offers a reliable and readily cleavable handle for the amine, allowing for its strategic deprotection and subsequent elaboration in multi-step syntheses.
This document provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols and insights into its strategic deployment in medicinal chemistry programs.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| CAS Number | 1434141-79-3 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Inferred from structure |
The rigid cyclobutane core, decorated with the gem-dimethyl groups, a hydroxyl functionality, and a tert-butyl carbamate, imparts a unique combination of steric and electronic features. This makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[2]
Synthesis Protocol: A Guided Pathway
The synthesis of this compound is a multi-step process that begins with the corresponding amino alcohol, 3-amino-2,2-dimethylcyclobutanol. The following protocol outlines a standard and reliable method for the Boc-protection of this precursor.
Protocol 1: Boc-Protection of 3-amino-2,2-dimethylcyclobutanol
This protocol describes the protection of the primary amine of 3-amino-2,2-dimethylcyclobutanol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
3-amino-2,2-dimethylcyclobutanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-2,2-dimethylcyclobutanol hydrochloride (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add sodium bicarbonate (2.5 eq) in portions. Rationale: The base is necessary to neutralize the hydrochloride salt and to deprotonate the amine, rendering it nucleophilic.
-
Addition of Boc₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Add water to the remaining aqueous residue and extract the product with ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Medicinal Chemistry
The structural features of this compound make it an attractive building block for the synthesis of various therapeutic agents.
As a Bioisostere and Conformational Constraint
The rigid cyclobutane scaffold can act as a bioisostere for other groups, such as a tert-butyl group or larger aromatic systems, while providing a defined spatial arrangement of substituents.[3] This conformational constraint can lead to improved binding affinity and selectivity for the target protein.
Synthesis of Androgen Receptor Modulators
A closely related analog, tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, is a key intermediate in the synthesis of androgen receptor antagonists, which are crucial for the treatment of hormone-related cancers.[2] The dimethyl analog is expected to have similar applications, serving as a scaffold to present pharmacophoric groups to the androgen receptor binding pocket.
Development of Kinase Inhibitors
The hydroxyl group of this compound can be further functionalized, for instance, by oxidation to the corresponding ketone. This ketone can then serve as a key intermediate in the synthesis of kinase inhibitors.[4] Many kinase inhibitors feature a heterocyclic core, and the cyclobutane moiety can be used to append this core and other functionalities in a specific three-dimensional orientation to interact with the kinase active site.
Downstream Synthetic Transformations
The bifunctional nature of the title compound allows for a variety of subsequent chemical modifications.
Protocol 2: Oxidation of the Hydroxyl Group
This protocol describes the oxidation of the secondary alcohol to the corresponding ketone, tert-butyl N-(3-oxo-2,2-dimethylcyclobutyl)carbamate.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure (using Dess-Martin Periodinane):
-
Dissolution: Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature. Rationale: DMP is a mild and selective oxidizing agent for primary and secondary alcohols.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ketone by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its constrained cyclobutane core, coupled with strategically placed functional groups, provides a robust platform for the synthesis of complex and biologically active molecules. The protocols and applications detailed in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery endeavors, ultimately contributing to the development of novel therapeutics.
References
-
Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3798–3801. [Link]
- Vertex AI Search. (n.d.). Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research.
-
Westphal, M. V., Wolfstetter, S., & Carreira, E. M. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461–469. [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
MySkinRecipes. (n.d.). tert-Butyl (3-hydroxy-2-oxopropyl)carbamate. Retrieved January 19, 2026, from [Link]
-
HDH-Intelligent. (n.d.). tert-butyl N-(3-hydroxy-2, 2-dimethyl-cyclobutyl)carbamate, min 97%, 10 grams. Retrieved January 19, 2026, from [Link]
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Application Note: Stereoselective Synthesis of tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Introduction
Chiral cyclobutane-containing motifs are integral structural components in a wide array of natural products and biologically active molecules.[1][2][3][4] Their unique conformational constraints and stereochemical complexity make them valuable building blocks in medicinal chemistry and drug development. The target molecule, tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, is a versatile intermediate possessing both a protected amine and a hydroxyl group on a stereochemically defined cyclobutane core. This structure is of significant interest for the synthesis of novel pharmaceutical agents, including enzyme inhibitors and peptide analogues.[5]
This application note provides a detailed guide for the stereoselective synthesis of this compound, focusing on a strategy that ensures high diastereoselectivity through a chemo-enzymatic approach. The protocols described herein are designed for researchers and scientists in organic synthesis and drug development, with an emphasis on the rationale behind experimental choices and robust, reproducible methodologies.
Synthetic Strategy Overview
The synthesis of chiral cyclobutanes can be challenging due to ring strain and the need for precise stereochemical control.[3][4] Common strategies for constructing the cyclobutane ring include [2+2] cycloadditions and ring expansions of cyclopropanes.[6] For the stereoselective functionalization of a pre-existing cyclobutane core, the reduction of a prochiral ketone is a key transformation.
The strategy outlined in this note focuses on the stereoselective reduction of a 3-amino-2,2-dimethylcyclobutanone precursor. While standard hydride reductions of 3-substituted cyclobutanones often favor the formation of the cis-alcohol, achieving high selectivity for the trans-isomer can be more challenging.[7][8] To this end, we will leverage a biocatalytic reduction using a ketoreductase (KRED), a method that has proven highly effective for the synthesis of the structurally related trans-3-amino-2,2,4,4-tetramethylcyclobutanol.[9]
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for the stereoselective synthesis of cis- and trans-tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate.
PART 1: Synthesis of the Key Precursor, tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate
The initial phase of the synthesis involves the preparation of the key intermediate, a Boc-protected aminocyclobutanone. This precursor is essential for the subsequent stereoselective reduction of the ketone.
Step 1.1: Reductive Amination of 2,2-Dimethyl-1,3-cyclobutanedione
The synthesis commences with the reductive amination of commercially available 2,2-dimethyl-1,3-cyclobutanedione. This transformation introduces the crucial amino group at the C3 position.
Protocol:
-
To a solution of 2,2-dimethyl-1,3-cyclobutanedione (1.0 eq) in methanol, add ammonium acetate (1.5 eq) and sodium cyanoborohydride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is approximately 2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2 M NaOH to a pH of 10-11 and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-2,2-dimethylcyclobutanone.
Step 1.2: Boc Protection of 3-Amino-2,2-dimethylcyclobutanone
The tert-butyloxycarbonyl (Boc) protecting group is installed to prevent side reactions involving the amino group in subsequent steps. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.[5][10]
Protocol:
-
Dissolve the crude 3-amino-2,2-dimethylcyclobutanone (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate.
PART 2: Stereoselective Reduction of the Cyclobutanone
The stereochemical outcome of the final product is determined at this crucial reduction step. We present two distinct protocols for the synthesis of the trans and cis diastereomers.
Protocol 2.1: Biocatalytic Reduction for the trans-Isomer
For the synthesis of the trans-isomer, a ketoreductase (KRED) is employed. Biocatalysis offers exceptional stereoselectivity, often under mild reaction conditions.[9]
Caption: Biocatalytic reduction of the ketone precursor to the trans-alcohol.
Protocol:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
In a reaction vessel, add the KRED enzyme and NADP⁺.
-
In a separate flask, dissolve tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol).
-
Add the substrate solution to the enzyme-containing buffer.
-
Initiate the reaction by adding a glucose dehydrogenase (GDH) and glucose for cofactor regeneration.
-
Maintain the reaction at a constant temperature (typically 25-30 °C) with gentle agitation.
-
Monitor the reaction for conversion and diastereoselectivity by chiral HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the highly pure trans-isomer.
Protocol 2.2: Diastereoselective Hydride Reduction for the cis-Isomer
The reduction of 3-substituted cyclobutanones with hydride reagents typically shows a preference for the formation of the cis-alcohol.[8] This selectivity can be enhanced by using sterically hindered hydride reagents and by controlling the reaction temperature.
Protocol:
-
Dissolve tert-butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a sterically demanding reducing agent, such as lithium tri-tert-butoxyaluminum hydride (L-Selectride®) (1.2 eq), to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to afford the cis-isomer.
Data Summary
| Step | Reactant | Reagents | Product | Typical Yield | Diastereomeric Ratio (dr) |
| 1.1 | 2,2-Dimethyl-1,3-cyclobutanedione | NH₄OAc, NaBH₃CN | 3-Amino-2,2-dimethylcyclobutanone | 75-85% | N/A |
| 1.2 | 3-Amino-2,2-dimethylcyclobutanone | Boc₂O, NaHCO₃ | tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate | 80-90% | N/A |
| 2.1 | tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate | KRED, NADPH | trans-tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | >90% | >98:2 |
| 2.2 | tert-Butyl N-(2,2-dimethyl-3-oxocyclobutyl)carbamate | L-Selectride® | cis-tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | 85-95% | >95:5 |
Conclusion
This application note details robust and stereoselective methods for the synthesis of both trans- and cis-tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. The presented protocols leverage both biocatalytic and traditional chemical reductions to achieve high levels of diastereoselectivity. The choice between the two routes will depend on the desired stereoisomer for downstream applications. These versatile chiral building blocks are valuable intermediates for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
References
-
Yang, P., Wang, R.-X., Huang, X.-L., Cheng, Y.-Z., & You, S.-L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752–21759. [Link]
-
Yang, P., Wang, R.-X., Huang, X.-L., Cheng, Y.-Z., & You, S.-L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]
-
ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]
-
Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(40), 8586-8589. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(3), 93-142. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3794–3797. [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]
-
Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. (n.d.). [Source not further identified]. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Source not further identified]. [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. [Link]
-
Chavez, F., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 23(11), 2998. [Link]
-
Van der Eycken, J., et al. (2017). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]
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Application Notes & Protocols for the Purification of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Abstract
This document provides a detailed guide for the purification of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a key building block in pharmaceutical synthesis. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide moves beyond simple procedural lists to explain the underlying chemical principles that inform the choice of purification techniques. We present two primary, robust methodologies: Flash Column Chromatography for resolving complex mixtures and Recrystallization for achieving high final purity of solid materials. Each protocol is designed as a self-validating system, incorporating in-process purity checks and final analytical confirmation. This document is intended for researchers, chemists, and process development professionals seeking reliable and scalable purification strategies.
Foundational Principles: Understanding the Molecule
Before selecting a purification strategy, a thorough understanding of the target molecule's physicochemical properties is essential. This compound (MW: 215.29 g/mol ) possesses distinct structural features that dictate its behavior.
-
Polarity: The molecule exhibits moderate polarity. The hydroxyl (-OH) and carbamate (NH-C=O) groups are polar and capable of hydrogen bonding. The tert-butyl and dimethylcyclobutyl groups are non-polar, providing lipophilic character. This amphiphilic nature means its solubility will vary significantly across different organic solvents.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a thermally stable but acid-labile protecting group.[1] This is a critical consideration; purification methods must avoid acidic conditions (e.g., untreated silica gel, strongly acidic mobile phases) to prevent cleavage of the Boc group.[1] It is generally stable towards most bases and nucleophiles under standard chromatographic and crystallization conditions.[1]
-
Physical State: The compound is expected to be a solid at room temperature, making recrystallization a viable and highly effective final purification step.
These properties guide the selection of appropriate techniques. Flash chromatography is ideal for separating the target compound from impurities with different polarities, while recrystallization is excellent for removing small amounts of impurities from an already enriched solid product.
Strategic Purification Workflow
The optimal purification strategy depends on the impurity profile of the crude material. A general workflow is proposed below, allowing for flexibility based on the starting purity.
Caption: General purification workflow for the target carbamate.
Protocol I: Purification by Flash Column Chromatography
This technique is the workhorse for purifying moderately polar organic compounds and is highly effective for removing both more polar and less polar impurities from the target carbamate.
3.1. Principle of Separation
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.
3.2. Step-by-Step Protocol
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate, EtOAc).
-
Goal: Achieve a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value typically provides the best separation in a column.
-
Expert Tip: A common solvent system for Boc-protected amino alcohols is Hexane:EtOAc or Heptane:EtOAc.[2] Start with a 4:1 ratio and adjust as needed.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the minimum possible volume of the mobile phase or a slightly stronger solvent. Inject the solution directly onto the top of the silica bed. Caution: Using too much or too strong a solvent will lead to poor separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected mobile phase.
-
Collect fractions in test tubes or vials. The fraction size should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate stain, which reacts with the alcohol).
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
3.3. Data and Troubleshooting
| Parameter | Recommended Setting | Common Problem | Solution |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Tailing or streaking spots | Add 0.1-1% triethylamine to the mobile phase to neutralize acidic sites on the silica. |
| Mobile Phase | Heptane/Ethyl Acetate Gradient | Poor separation | Optimize the solvent gradient. A shallower gradient often improves resolution. |
| Rƒ Value | 0.25 - 0.35 | Compound stuck on column | Increase the polarity of the mobile phase (increase % EtOAc). |
| Loading Method | Dry Loading | Broad bands | Ensure the initial sample band is as concentrated and narrow as possible. |
Protocol II: Purification by Recrystallization
Recrystallization is a powerful technique for achieving very high purity (>99%) for solid compounds.[3] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
4.1. Principle of Purification
An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities (which are present in lower concentrations) dissolved in the solvent (mother liquor).[3]
4.2. Step-by-Step Protocol
-
Solvent Screening:
-
The choice of solvent is the most critical step.[3] An ideal solvent should:
-
Completely dissolve the compound when hot.
-
Provide very low solubility for the compound when cold.
-
Either not dissolve impurities at all or keep them fully dissolved even when cold.
-
Be chemically inert towards the compound.
-
-
Test small amounts of the compound in various solvents (see table below) in test tubes. Heat to boiling, then cool in an ice bath.
-
Binary Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at high temperature, then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent system and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is just dissolved. Do not add excess solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under high vacuum.
-
4.3. Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Heptane/Hexane | Non-polar | 98 / 69 | Good as an "anti-solvent" or for recrystallizing less polar compounds. |
| Toluene | Non-polar | 111 | May work for this compound due to its mixed polarity. |
| Ethyl Acetate | Medium | 77 | A good starting point for screening. |
| Isopropyl Acetate | Medium | 89 | A slightly less polar, higher boiling alternative to Ethyl Acetate. |
| Acetonitrile | Polar Aprotic | 82 | Often a good choice for compounds with hydrogen bonding capability. |
| Isopropanol | Polar Protic | 82 | The hydroxyl group may make this a suitable solvent. |
| Water | Very Polar | 100 | Unlikely to be a good solvent on its own but could be used as an anti-solvent with a miscible organic solvent like isopropanol. |
Purity Assessment: Validating the Outcome
After purification, the purity of this compound must be confirmed using analytical techniques.
Caption: Relationship between purification methods and analytical verification.
5.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining purity and quantifying impurities.[4][5]
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30-40% B, ramp up to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-40 °C |
| Detector | UV at 210-220 nm or Charged Aerosol Detector (CAD) / ELSD |
| Injection Vol. | 5-10 µL |
5.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR provides structural confirmation and an excellent assessment of purity by revealing the presence of residual solvents or other organic impurities.[4] The spectrum should show clean signals corresponding to the structure with correct integration ratios for each proton environment.
5.3. Melting Point
A pure, crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point is indicative of impurities.
Conclusion
The purification of this compound can be reliably achieved through a strategic application of flash column chromatography and/or recrystallization. The choice of method should be guided by an initial analysis of the crude product's purity and physical state. Chromatography offers excellent resolving power for complex mixtures, while recrystallization provides a highly efficient means to achieve exceptional purity for solid materials. All purification efforts must be followed by rigorous analytical validation to confirm that the desired quality standards have been met, ensuring the material's suitability for high-stakes applications in drug development and chemical research.
References
- SciEngine. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (2015).
- ResearchGate. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. Accessed January 2026.
- National Institutes of Health (NIH). (2022).
- FQM-302's blog. (2011). Use of dispersive liquid–liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry.
- ResearchGate. (2021). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Accessed January 2026.
- BenchChem. (2025). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- SIELC Technologies. (n.d.). Separation of tert-Butyl N-hydroxycarbamate on Newcrom R1 HPLC column. Accessed January 2026.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Accessed January 2026.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Accessed January 2026.
- Stanchem. (n.d.). tert-butyl N-(3-hydroxy-2, 2-dimethyl-cyclobutyl)carbamate, min 97%, 10 grams. Accessed January 2026.
- ACS Publications. (2022).
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Accessed January 2026.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Accessed January 2026.
- Abovchem. (n.d.). tert-butyl (3-hydroxycyclobutyl)carbamate - CAS:154748-63-7. Accessed January 2026.
- Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? r/Chempros.
- PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Accessed January 2026.
- ResearchGate. (2016). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Accessed January 2026.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Accessed January 2026.
- Google Patents. (n.d.). WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone. Accessed January 2026.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your yield and product quality.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering step-by-step solutions.
Issue 1: Low Overall Yield in the Reduction of tert-butyl N-(3-oxo-2,2-dimethylcyclobutyl)carbamate
Question: I am experiencing a low yield (<50%) during the reduction of the ketone precursor to the desired alcohol. What are the potential causes and how can I improve the conversion?
Answer:
Low yields in this reduction step are a common challenge and can often be attributed to several factors, ranging from the choice of reducing agent to the reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Reducing Agent: The choice of hydride reagent is critical for the efficient reduction of the sterically hindered cyclobutanone.
-
Insight: A mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a good starting point. However, if the conversion is low, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could be considered. Caution is advised as LiAlH₄ is less chemoselective and may affect the Boc-protecting group under harsh conditions.
-
Protocol Suggestion:
-
Dissolve tert-butyl N-(3-oxo-2,2-dimethylcyclobutyl)carbamate in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction stalls, consider a gradual warm-up to room temperature.
-
-
-
Inadequate Reaction Temperature: Temperature control is crucial for both reaction rate and selectivity.
-
Insight: The reduction is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions. Running the reaction at too low a temperature might lead to incomplete conversion, while higher temperatures could promote side product formation.
-
Troubleshooting: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor closely.
-
-
Moisture in the Reaction: Hydride reagents are sensitive to moisture, which can quench the reagent and reduce its effective concentration.
-
Insight: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
-
Best Practice: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
Issue 2: Poor Diastereoselectivity (Formation of cis/trans Isomers)
Question: My final product is a mixture of cis and trans diastereomers, and I am struggling to isolate the desired trans isomer. How can I improve the stereoselectivity of the reduction?
Answer:
Controlling the stereochemical outcome of the reduction of a cyclic ketone is a significant challenge. The facial selectivity of the hydride attack determines the stereochemistry of the resulting alcohol.
Strategies for Improving Diastereoselectivity:
-
Biocatalysis: As demonstrated in the synthesis of a similar tetramethylcyclobutanol derivative, using a ketoreductase (KRED) can offer excellent diastereoselectivity.[1]
-
Insight: KREDs are enzymes that can catalyze reductions with high stereospecificity, often favoring one diastereomer significantly over the other.[1] This approach can yield a diastereomeric ratio of up to 98:2.[1]
-
Experimental Approach: Screen a panel of commercially available KREDs with the ketone substrate to identify an enzyme with the desired selectivity. The reaction is typically run in a buffered aqueous solution, often with a co-solvent and a cofactor regeneration system.
-
-
Sterically Hindered Reducing Agents: The use of bulky reducing agents can favor the formation of one diastereomer.
-
Insight: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) are sterically demanding and will preferentially attack the less hindered face of the ketone, potentially leading to higher diastereoselectivity.
-
Protocol Suggestion:
-
Dissolve the ketone in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of L-Selectride® (1.1-1.5 equivalents) in THF.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
-
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Diastereomeric Ratio (trans:cis) | Conditions | Reference |
| Sodium Borohydride | Variable, often near 1:1 | Methanol, 0 °C to RT | General Knowledge |
| L-Selectride® | Potentially >10:1 | THF, -78 °C | General Knowledge |
| Ketoreductase (KRED) | Up to 98:2 | Buffer, RT | [1] |
Issue 3: Difficulties in Product Purification
Question: I am having trouble purifying the final product. Column chromatography is not providing good separation of the diastereomers, and I am observing product loss.
Answer:
Purification can be challenging, especially when dealing with closely related diastereomers and a product that may have some volatility.[2]
Purification Strategies:
-
Optimized Column Chromatography:
-
Insight: Standard silica gel chromatography may not be sufficient to separate the cis and trans isomers. A systematic approach to solvent system selection is necessary.
-
Troubleshooting Steps:
-
Perform TLC analysis with various solvent systems of differing polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Consider using a less polar solvent system initially to elute non-polar impurities, followed by a gradual increase in polarity.
-
If separation is still poor, consider specialized chromatography techniques like reverse-phase chromatography.
-
-
-
Recrystallization:
-
Insight: If the product is a solid, recrystallization can be a highly effective method for purifying a single diastereomer, provided there is a significant difference in solubility between the isomers.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., hexane, ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by NMR or LC-MS to assess the efficiency of the separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves the reduction of the corresponding ketone, tert-butyl N-(3-oxo-2,2-dimethylcyclobutyl)carbamate.[3][4] This precursor can be synthesized from commercially available starting materials. The key transformation is the stereoselective reduction of the cyclobutanone to the desired cyclobutanol.
Q2: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A2: A combination of techniques is essential for reliable monitoring and characterization:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the product and identify any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and to determine the diastereomeric ratio. The coupling constants and chemical shifts of the protons on the cyclobutane ring can help distinguish between the cis and trans isomers.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) of the carbamate.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific points of caution for this synthesis include:
-
Hydride Reagents: Sodium borohydride and especially lithium aluminum hydride are reactive with water and should be handled with care under an inert atmosphere.
-
Solvents: Anhydrous solvents like THF and methanol are flammable and should be used in a well-ventilated fume hood.
-
Boc-protected compounds: While generally stable, the Boc group can be cleaved under strongly acidic conditions.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: General reaction scheme for the synthesis.
Troubleshooting Workflow
Sources
- 1. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Synthesis of Cyclobutyl Carbamates
Welcome to the technical support center for the synthesis of cyclobutyl carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable and unique chemical motifs. The inherent strain of the cyclobutane ring, while offering desirable conformational properties in medicinal chemistry, presents specific challenges during synthesis. This document provides in-depth troubleshooting guides and frequently asked questions to navigate and mitigate common side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of cyclobutyl carbamates, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Carbamate with a Significant Amount of a Higher Molecular Weight Byproduct.
Symptom: You are performing a Curtius, Hofmann, or Lossen rearrangement to generate a cyclobutyl isocyanate intermediate, which is then trapped with an alcohol to form the carbamate. However, you observe a significant amount of a byproduct that has a mass corresponding to two cyclobutyl amine units linked by a carbonyl group.
Probable Cause: The formation of a symmetric urea byproduct (e.g., N,N'-dicyclobutylurea) is a classic side reaction in syntheses involving isocyanate intermediates. This occurs when trace amounts of water react with the highly electrophilic cyclobutyl isocyanate to form an unstable carbamic acid, which then decarboxylates to yield cyclobutylamine. This primary amine is nucleophilic and rapidly reacts with another molecule of cyclobutyl isocyanate to form the stable urea byproduct.
Solutions:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents like toluene, THF, or dioxane should be dried over appropriate desiccants (e.g., sodium/benzophenone ketyl for THF and dioxane, calcium hydride for toluene).
-
Reagent Quality: Ensure all reagents, including the starting carboxylic acid (for Curtius), amide (for Hofmann), and the trapping alcohol, are anhydrous.
-
Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.
-
-
Choice of Reagents for Curtius Rearrangement:
-
Instead of the traditional two-step procedure (acyl chloride formation followed by reaction with sodium azide), consider a one-pot method using diphenylphosphoryl azide (DPPA) . This reagent can often be used directly with the carboxylic acid in the presence of a base, minimizing exposure to moisture.
-
-
Reaction Temperature and Order of Addition:
-
When using DPPA, the acyl azide can be formed at a lower temperature (e.g., 0 °C) before heating to induce the rearrangement.
-
Add the trapping alcohol to the reaction mixture before heating to ensure that the isocyanate is trapped as it is formed, minimizing its exposure to any residual moisture.
-
Experimental Protocol: Minimizing Urea Formation in a Curtius Rearrangement
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add cyclobutanecarboxylic acid (1.0 eq) and anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the anhydrous trapping alcohol (e.g., benzyl alcohol, 1.5 eq).
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture, and proceed with aqueous workup and purification.
Issue 2: Presence of Multiple Isomeric Products, Some with Different Ring Sizes (e.g., Cyclopentyl or Cyclopropylmethyl Derivatives).
Symptom: Your final product mixture contains isomers that are not simple stereoisomers of the cyclobutyl carbamate. You may observe products with five-membered rings or acyclic, unsaturated structures. This is particularly common when starting from cyclobutylamine or when using harsh acidic conditions.
Probable Cause: The strained cyclobutane ring is susceptible to rearrangement, especially when a carbocation is formed on the ring or adjacent to it. This can occur via two main pathways:
-
Demjanov or Tiffeneau-Demjanov Rearrangement: If cyclobutylamine is the starting material, any reaction conditions that generate nitrous acid (e.g., from residual nitrites) can lead to the formation of a diazonium salt. This is an excellent leaving group, and its departure generates a primary carbocation, which readily undergoes ring expansion to a more stable secondary cyclopentyl cation. This cyclopentyl cation can then be trapped by nucleophiles (e.g., the alcohol intended for carbamate formation) to give cyclopentyl-containing byproducts.
-
Wagner-Meerwein Rearrangement: Under strongly acidic conditions, protonation of an alcohol precursor (cyclobutanol) or the carbamate itself can lead to the formation of a cyclobutyl carbocation. This carbocation can rearrange via a 1,2-hydride or 1,2-alkyl shift, potentially leading to ring-opened or ring-contracted products.
Solutions:
-
Avoid Diazotizing Conditions: When working with cyclobutylamine, scrupulously avoid any reagents or contaminants that could lead to the formation of nitrous acid. Ensure that any acids used are free of dissolved nitrogen oxides.
-
Control of pH: Maintain neutral or slightly basic conditions whenever possible. If an acid is required (e.g., for deprotection steps), use the mildest possible conditions and lowest effective temperature.
-
Choice of Synthetic Route:
-
If ring instability is a major concern, consider a synthetic route that avoids the generation of a carbocation on or adjacent to the cyclobutane ring. The Curtius rearrangement from cyclobutanecarboxylic acid is often a good choice as it proceeds through a concerted mechanism with retention of configuration and does not typically involve carbocationic intermediates.
-
Synthesizing the carbamate from cyclobutanol and an isocyanate under basic or neutral conditions is also a viable strategy.
-
-
Protecting Group Strategy: When synthesizing the carbamate as a protecting group for cyclobutylamine (e.g., Boc protection), use standard, mild basic conditions.
Experimental Protocol: Boc Protection of Cyclobutylamine
-
Dissolve cyclobutylamine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise at room temperature.
-
Stir the mixture vigorously for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: I am using cyclobutyl chloroformate to synthesize a carbamate. What are the common side reactions?
A1: Cyclobutyl chloroformate is a highly reactive acylating agent, similar to an acid chloride. The main side reactions to be aware of are:
-
Hydrolysis: It reacts readily with moisture in the air or in solvents to decompose into cyclobutanol, carbon dioxide, and hydrochloric acid. This reduces the yield of your desired product. Always handle cyclobutyl chloroformate in a dry environment and use anhydrous solvents.
-
Reaction with the Carbamate Product: If the newly formed carbamate has an N-H bond, it can be deprotonated by the base used in the reaction and react with another molecule of cyclobutyl chloroformate, leading to an over-acylated byproduct. Using a slight excess of the amine and adding the chloroformate slowly can help to mitigate this.
-
Elimination Reactions: Depending on the structure of the amine and the reaction conditions (especially at elevated temperatures), elimination reactions can sometimes compete with the desired substitution.
Q2: My synthesis of cyclobutyl carbamate from cyclobutanol and an isocyanate is sluggish. Can I use a catalyst, and are there any associated risks?
A2: Yes, the reaction between an alcohol and an isocyanate can be slow, and catalysts are often used. Common catalysts include tertiary amines (like DABCO or triethylamine) and organotin compounds (like dibutyltin dilaurate, DBTDL). However, be aware of the following:
-
Allophanate Formation: At higher temperatures or with excess isocyanate, the catalyst can also promote the reaction of the newly formed carbamate with another molecule of isocyanate to form an allophanate. This is a common side reaction in polyurethane chemistry. To avoid this, use a 1:1 stoichiometry of alcohol to isocyanate and maintain the lowest effective reaction temperature.
-
Isocyanate Trimerization: Some catalysts, particularly strong bases, can promote the trimerization of the isocyanate to form a stable isocyanurate ring.
Q3: How stable is the cyclobutyl carbamate product to hydrolysis?
A3: Carbamates are generally more stable to hydrolysis than the corresponding esters. However, they can still be cleaved under acidic or basic conditions. The stability is influenced by the substituents on the nitrogen and oxygen atoms. Cyclic carbamates tend to be more stable to metabolic hydrolysis. For a typical N-unsubstituted or N-alkyl cyclobutyl carbamate, cleavage will require reasonably strong acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
Q4: I am considering using 1,1'-Carbonyldiimidazole (CDI) for my cyclobutyl carbamate synthesis. What are the potential pitfalls?
A4: CDI is a safer alternative to phosgene and is generally a very effective reagent. The primary byproducts are imidazole and carbon dioxide, which are usually easy to remove. However, consider the following:
-
Two-Step Reaction: The reaction proceeds in two steps: first, the alcohol (cyclobutanol) reacts with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate then reacts with the amine. If the second step is slow, side reactions can occur.
-
Symmetrical Carbonate Formation: If the amine is not added, or if the intermediate is left for too long, it can react with another molecule of the alcohol to form a symmetrical dicyclobutyl carbonate.
-
Moisture Sensitivity: Like most acylating agents, CDI is sensitive to moisture. Ensure anhydrous conditions for best results.
Visualizing the Mechanisms
To better understand the formation of key side products, the following reaction mechanisms are provided in DOT language.
Diagram 1: Formation of Symmetric Urea Byproduct
Caption: Water reacts with the isocyanate to form an amine, which then attacks a second isocyanate.
Diagram 2: Demjanov Ring Expansion
Caption: Formation of a diazonium salt can lead to ring expansion via a carbocation intermediate.
Summary Table of Common Side Reactions
| Side Reaction | Synthetic Route(s) | Primary Cause | Prevention Strategy |
| Symmetric Urea Formation | Curtius, Hofmann, Lossen Rearrangements | Presence of water | Rigorous anhydrous conditions, inert atmosphere, one-pot procedures (e.g., with DPPA). |
| Ring Expansion/Rearrangement | Starting from cyclobutylamine; harsh acid conditions | Formation of carbocationic intermediates | Avoid diazotizing agents, maintain neutral/basic pH, choose routes avoiding carbocations (e.g., Curtius). |
| Allophanate Formation | From alcohol + isocyanate | Excess isocyanate, high temperature, catalysis | Use 1:1 stoichiometry, control temperature, choose catalyst carefully. |
| Isocyanate Trimerization | From isocyanate intermediate | Strong basic catalysts, high concentration of isocyanate | Avoid strong bases, trap isocyanate in situ with nucleophile. |
| Hydrolysis of Reagents/Product | All routes, especially with chloroformates | Presence of water/moisture | Use anhydrous reagents and solvents, control pH during workup and storage. |
References
-
Tiffeneau–Demjanov rearrangement. In Wikipedia; 2023. [Link]
-
The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions. [Link]
-
Cyclobutyl chloroformate. PubChem. [Link]
-
Demjanov rearrangement. In Slideshare; 2016. [Link]
-
Demjanov rearrangement. In Grokipedia. [Link]
-
Wagner–Meerwein rearrangement. In Wikipedia; 2023. [Link]
-
Why does ring contraction take place in Wagner–Meerwein rearrangement?. Chemistry Stack Exchange. [Link]
-
Lanzillotto, M.; Konnert, L.; et al. Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering. 2015 . [Link]
-
Wagner–Meerwein rearrangement. L.S.College, Muzaffarpur. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Reactions that Work: Boc Protection. Chemtips. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. 2012 . [Link]
-
Chloroformate. In Wikipedia; 2023. [Link]
-
WAGNER-MEERWEIN REARRANGEMENT. In Slideshare; 2022. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2021 . [Link]
-
Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. YouTube. 2024 . [Link]
-
Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. The Journal of Organic Chemistry. 2019 . [Link]
-
Vaddula, B. R.; et al. Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. 2015 . [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. 2015 . [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. 2018 . [Link]
-
Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ResearchGate. 2015 . [Link]
-
Urea Formation. Common Conditions. [Link]
-
Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. 2015 . [Link]
-
Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews. 2010 . [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. 2019 . [Link]
-
Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. ResearchGate. 2016 . [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. 2019 . [Link]
-
N-Dealkylation of Amines. Molecules. 2014 . [Link]
-
Curtius rearrangement. In Wikipedia; 2023. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. 2022 . [Link]
-
Proposed mechanism for the synthesis of carbamates. ResearchGate. 2019 . [Link]
-
n-BUTYL CARBAMATE. Organic Syntheses. 1927 . [Link]
-
Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters. 2005 . [Link]
-
Curtius Rearrangement. Organic Chemistry Portal. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. 2021 . [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. 2022 . [Link]
-
Lignin Isolated by Microwave-Assisted Acid-Catalyzed Solvolysis Induced Cell Death in Mammalian Tumor Cells by Modulating Apoptotic Pathways. International Journal of Molecular Sciences. 2021 . [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society. 2011 . [Link]
-
Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. Polymers. 2024 . [Link]
Technical Support Center: Navigating the Purification Challenges of Polar Carbamates
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar carbamates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating and purifying these often-tricky compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Introduction: The Polarity Predicament of Carbamates
Carbamates are a crucial functional group in pharmaceuticals and agrochemicals, but their polarity can pose significant purification hurdles.[1][2] Their ability to form hydrogen bonds and their varying solubility profiles often lead to issues such as poor retention in reversed-phase chromatography, peak tailing, and difficulty in crystallization. This guide provides a structured approach to troubleshooting these common problems, ensuring you can achieve the desired purity for your polar carbamate compounds.
Section 1: Chromatographic Purification Strategies
Chromatography is a cornerstone of purification, but the high polarity of many carbamates requires a departure from standard reversed-phase methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polar carbamate shows little to no retention on my C18 column. What are my options?
This is a classic problem when dealing with highly polar analytes. Reversed-phase chromatography, which relies on hydrophobic interactions, is often unsuitable for retaining water-soluble compounds.[3][4]
Initial Troubleshooting Steps:
-
Confirm Polarity: Ensure that the lack of retention is indeed due to high polarity. A simple solubility test in various solvents can provide clues.
-
Gradient Modification: If you haven't already, try running a steep water gradient (e.g., starting with a very low percentage of organic solvent). However, for very polar carbamates, this is unlikely to be sufficient.
Advanced Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[5][6][7][8] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[3][8] In HILIC, water is the strong eluting solvent.[3]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange.[4][9][10][11] This is particularly useful if your polar carbamate has an ionizable group.
-
Mechanism: MMC columns can engage in hydrophobic interactions, ion-exchange, and even HILIC-type interactions simultaneously.[12]
-
Benefit: The multi-modal nature of these columns provides a wider range of selectivities and can retain a broader spectrum of compounds, from nonpolar to charged polar molecules.[9][10]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar compounds and is considered a "green" alternative to normal-phase chromatography.[13][14] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[13][14]
-
Mechanism: SFC operates in a mode that can be considered a hybrid between normal-phase and gas chromatography. The low viscosity of the supercritical fluid allows for faster separations.[13]
-
Benefit: SFC can be highly effective for purifying polar compounds that are challenging to handle by HPLC.[13][15][16]
-
Workflow for Selecting a Chromatographic Method:
A decision tree for selecting an appropriate chromatographic method for polar carbamate purification.
Q2: I'm observing significant peak tailing with my polar carbamate on a silica column. What's causing this and how can I fix it?
Peak tailing, especially on silica gel, is often due to strong, unwanted interactions between the analyte and the stationary phase. For polar carbamates, this is frequently caused by interactions with acidic silanol groups on the silica surface, particularly if the carbamate has basic functionalities.[17]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: For basic carbamates, adding a small amount of a base to the mobile phase, such as triethylamine (TEA) or ammonium hydroxide, can help to saturate the active silanol sites and improve peak shape.[17]
-
Use a Polar Protic Solvent: Incorporating a small percentage of an alcohol like methanol or ethanol in your mobile phase can also help to reduce tailing by competing with the analyte for binding to the polar stationary phase.
-
-
Change the Stationary Phase:
Data Summary: Common Mobile Phase Modifiers for Normal Phase Chromatography
| Modifier | Typical Concentration | Purpose |
| Triethylamine (TEA) | 0.1 - 1% | Neutralizes acidic silanol groups, improving peak shape for basic compounds. |
| Acetic Acid | 0.1 - 1% | Improves peak shape for acidic compounds. |
| Methanol/Ethanol | 1 - 10% | Increases solvent polarity and can help reduce tailing. |
| Ammonium Hydroxide | 0.1 - 2% | A basic modifier used to improve the chromatography of basic compounds.[17] |
Section 2: Recrystallization and Solubility Challenges
Recrystallization is a powerful purification technique for solid compounds, but finding a suitable solvent system for polar carbamates can be challenging.[20][21][22]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling to find a single solvent for the recrystallization of my polar carbamate.
It's common for highly polar compounds to be either very soluble in polar solvents or insoluble in nonpolar solvents, making a single-solvent recrystallization difficult.[20]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes). The ideal solvent will dissolve your compound when hot but not when cold.[21]
-
Use a Two-Solvent System: This is often the solution when a single solvent doesn't work.
-
Procedure:
-
Dissolve your carbamate in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to induce crystallization.[23]
-
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Place the crude polar carbamate in an Erlenmeyer flask and add a minimal amount of the "good" hot solvent to dissolve it completely.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise with swirling until a faint cloudiness persists.
-
Clarification: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "bad" solvent or a cold mixture of the two solvents.[22]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Q2: My polar carbamate is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.[21][23][24]
Troubleshooting Steps:
-
Add More Solvent: The most common cause is a solution that is too concentrated. Re-heat the solution to dissolve the oil and add more of the "good" solvent before allowing it to cool again.[23]
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[21]
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[21]
-
Change the Solvent System: If the problem persists, you may need to find a different solvent or solvent pair with a lower boiling point.
Section 3: Sample Preparation and Cleanup
Proper sample preparation is crucial for successful purification and to avoid contaminating your purification system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I perform a simple cleanup of my crude polar carbamate before attempting chromatography?
A preliminary cleanup can remove many impurities and improve the efficiency of your final purification step.
Recommended Techniques:
-
Solid-Phase Extraction (SPE): SPE is an excellent technique for sample cleanup and concentration.[25][26][27][28][29] You can choose an SPE cartridge with a stationary phase that selectively retains your compound of interest or the impurities.
-
For retaining a polar carbamate: A polar sorbent (like silica, diol, or aminopropyl) can be used to retain the carbamate while less polar impurities are washed away.[29]
-
For removing polar impurities: A non-polar sorbent (like C18) can be used to retain non-polar impurities while the polar carbamate passes through in the initial loading and wash steps.[29]
-
Experimental Protocol: General SPE Cleanup
-
Conditioning: Pass a conditioning solvent through the SPE cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with a solvent that mimics the sample matrix.
-
Loading: Load your sample onto the cartridge.
-
Washing: Wash the cartridge with a solvent that will elute impurities but not your compound of interest.
-
Elution: Elute your purified carbamate with a stronger solvent.
-
Liquid-Liquid Extraction (LLE): If your polar carbamate has some solubility in an organic solvent, you can use LLE to remove highly polar, water-soluble impurities (like salts) by washing the organic layer with water or brine.[24] Conversely, if your carbamate is very water-soluble and your impurities are non-polar, you can wash an aqueous solution of your compound with a non-polar organic solvent.
References
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D. V. McCalley, Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique, PMC, [Link]
-
R. Roemling, M. Sakata, Y. Kawai, H. Minakuchi, Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column, Tosoh Bioscience, [Link]
-
Biocompare, Hydrophilic Interaction (HILIC) Columns, Biocompare, [Link]
-
Wikipedia, Hydrophilic interaction chromatography, Wikipedia, [Link]
-
Y. He, et al., Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection, PubMed, [Link]
-
Waters, Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques, Waters Blog, [Link]
-
ResearchGate, (PDF) Mixed-Mode Chromatography, ResearchGate, [Link]
-
A. E. Paromov, et al., Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents, National Institutes of Health, [Link]
-
Y. Zhang, Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications, PubMed, [Link]
-
C. West, How Good is SFC for Polar Analytes?, Chromatography Today, [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32049]([Link] SFC/how-good-is-sfc-for-polar-analytes/32049)
-
Wikipedia, Mixed-mode chromatography, Wikipedia, [Link]
-
R. Bennett, Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale, YouTube, [Link]
-
L. T. Taylor, (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification, ResearchGate, [Link]
-
M. C. Bruzzoniti, et al., Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography, ResearchGate, [Link]
-
E. Lemasson, et al., Mixed-Mode Chromatography—A Review, LCGC International, [Link]
-
University of Arizona, Recrystallization, University of Arizona, [Link]
-
U.S. Environmental Protection Agency, Method 3535A: Solid-Phase Extraction (SPE), EPA, [Link]
-
A. C. K. T. Janez, et al., Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents, PMC, [Link]
-
California State University, Bakersfield, Recrystallization, CSUB, [Link]
-
A. Periat, et al., Supercritical fluid chromatography-mass spectrometry using data independent acquisition for the analysis of polar metabolites in human urine, PubMed, [Link]
-
University of California, Los Angeles, Recrystallization, UCLA, [Link]
-
A. E. Paromov, et al., Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents, MDPI, [Link]
-
SCION Instruments, Sample Preparation – Manual Solid Phase Extraction, SCION Instruments, [Link]
-
T. Teutenberg, et al., Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography, PubMed, [Link]
-
University of Rochester, Purification: Troubleshooting Flash Column Chromatography, University of Rochester, [Link]
-
J. A. Engebretson, Chromatographic Analysis of Insecticidal Carbamates, ScienceDirect, [Link]
-
ResearchGate, For highly polar compound, how to do the purification?, ResearchGate, [Link]
-
Reddit, Purification of strong polar and basic compounds, Reddit, [Link]
-
M. C. Capocci, et al., Recent Advances in the Chemistry of Metal Carbamates, PMC, [Link]
-
Biotage, Very polar compound purification using aqueous normal-phase flash column chromatography, Biotage, [Link]
-
ResearchGate, Methyl carbamate purification by extraction and recrystallization, ResearchGate, [Link]
-
J. A. Peterson, et al., Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266), PubMed, [Link]
-
Biotage, What can I use to purify polar reaction mixtures?, Biotage, [Link]
-
P. M. Richards, Carbamate Toxicity, StatPearls, [Link]
-
ResearchGate, Carbamate Chemistry at Interfaces: Practical Considerations and Challenges of Studying Amine Surfactants, ResearchGate, [Link]
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Technical Support Center: Optimization of Boc Deprotection for Hindered Cyclobutylamines
Welcome to the Technical Support Center for Boc deprotection. This guide is specifically tailored to address the challenges encountered when deprotecting sterically hindered amines, with a focus on cyclobutylamine scaffolds. These structures are increasingly important in medicinal chemistry, yet their steric bulk presents unique challenges for this common transformation. This resource provides in-depth troubleshooting guides and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to provide direct answers and actionable solutions to problems you may be encountering in the lab.
Issue 1: Incomplete or Stalled Deprotection
Question: I am attempting to deprotect a Boc-protected hindered cyclobutylamine using standard TFA/DCM conditions, but my reaction is either very slow or stalls, leaving a significant amount of starting material. What is causing this and how can I drive the reaction to completion?
Answer:
This is a classic issue when dealing with sterically encumbered substrates. The bulky cyclobutyl group can restrict access of the acid to the carbamate's carbonyl oxygen, which is the necessary first step for cleavage.[1][2] Here’s a breakdown of the causes and a systematic approach to resolving the issue:
Probable Causes:
-
Steric Hindrance: The primary culprit is the steric bulk around the nitrogen atom, which slows down the initial protonation step of the deprotection mechanism.[3]
-
Insufficient Acidity: Standard conditions (e.g., 20-50% TFA in DCM) may not be sufficiently acidic to overcome the high activation energy barrier for these challenging substrates.[4][5] The reaction kinetics can have a second-order dependence on the acid concentration, meaning a small increase can have a significant effect.[6]
-
Reaction Time and Temperature: While many Boc deprotections are complete within an hour at room temperature, hindered systems often require more forcing conditions.[5]
Solutions Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Experimental Protocols:
-
Increasing Acid Strength:
-
Dissolve your Boc-protected cyclobutylamine in a minimal amount of DCM.
-
Add neat trifluoroacetic acid (TFA).
-
Stir at room temperature and monitor the reaction every 30 minutes by TLC or LC-MS.[7]
-
-
Elevated Temperature:
-
Using a 50% TFA in DCM solution, warm the reaction mixture to 40°C.
-
Maintain this temperature, taking aliquots periodically to check for completion.
-
-
Alternative Strong Acid:
-
Dissolve the substrate in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-4 hours, monitoring progress.[8]
-
Issue 2: Formation of Side Products
Question: My deprotection is proceeding, but I'm observing significant formation of an unknown byproduct with a mass corresponding to my product +56 amu. What is this side product and how can I prevent its formation?
Answer:
The side product you are observing is almost certainly the result of the tert-butyl cation, a reactive intermediate generated during the deprotection, alkylating your newly formed free amine.[3][4][9] This is a common issue, especially when the deprotected amine is a good nucleophile and the reaction is run for extended periods.
Mechanism of Side Product Formation:
Caption: Pathway for t-butylation side product formation.
Solutions:
The key is to trap the tert-butyl cation before it can react with your product. This is achieved by using "scavengers."[4][9]
-
Recommended Scavengers:
-
Triisopropylsilane (TIPS-H): An excellent scavenger that reduces the tert-butyl cation to isobutane.
-
Thioanisole: Effective for trapping carbocations, especially with sulfur-containing or tryptophan-like moieties.[10]
-
Water: Can act as a nucleophile to trap the cation, forming tert-butanol. A common cocktail is TFA/H₂O (95:5).[11]
-
Optimized Protocol with Scavengers:
-
Dissolve the Boc-protected cyclobutylamine in DCM.
-
Add 5-10 equivalents of a scavenger (e.g., triisopropylsilane).
-
Add the desired amount of TFA (e.g., 50% solution in DCM).
-
Stir at room temperature and monitor the reaction. The presence of the scavenger should significantly reduce or eliminate the formation of the t-butylated byproduct.
| Scavenger | Typical Concentration (v/v) | Mechanism of Action | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% | Hydride donor, reduces t-butyl cation | [10] |
| Water | 2.5 - 5% | Nucleophilically traps t-butyl cation | [10][11] |
| Thioanisole | 5% | Aromatic nucleophile, traps t-butyl cation | [10] |
Frequently Asked Questions (FAQs)
Q1: Are there milder, non-acidic alternatives for deprotecting a hindered cyclobutylamine, especially if my molecule has other acid-sensitive functional groups?
A1: Absolutely. When strong acids are not viable, several alternative methods can be employed. The choice depends on the specific sensitivities of your substrate.
-
Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂) can effect Boc deprotection under milder, often neutral, conditions.[12][13] TMSI, in particular, is known for its high efficiency.[14]
-
Thermal/Microwave-Assisted Deprotection: Heating the substrate, often in a high-boiling point solvent like toluene or even water, can induce thermolytic cleavage of the Boc group.[15][16][17] Microwave irradiation can dramatically accelerate this process, often allowing for deprotection in minutes without the need for acidic or basic reagents.[18][19][20][21] This method is particularly attractive for its speed and often cleaner reaction profiles.[22]
-
Oxalyl Chloride in Methanol: A reported mild method for selective deprotection of a diverse set of N-Boc compounds at room temperature.[23][24]
Q2: How do I choose the right solvent for my Boc deprotection?
A2: Dichloromethane (DCM) is the most common solvent due to its inertness and ability to dissolve most organic compounds.[7] However, for certain applications, other solvents may be advantageous:
-
1,4-Dioxane: Often used for HCl-mediated deprotections.[8]
-
Methanol: Can be used, particularly with methods like oxalyl chloride.[23] It can also be used in some microwave-assisted basic deprotections.[19]
-
Toluene/Acetonitrile: Can be used for higher temperature or flow chemistry applications.[12][25]
-
Water: An environmentally friendly option for thermal deprotections.[16][17]
Q3: How can I effectively monitor the progress of the deprotection of a hindered amine?
A3: Thin Layer Chromatography (TLC) is the most straightforward method.[5] The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin is an excellent way to visualize the free amine, which will typically show up as a colored spot (often purple or blue).[3] LC-MS is also a powerful tool for monitoring the disappearance of starting material and the appearance of the product, as well as any side products.
Q4: Can I perform a Boc deprotection on a solid support?
A4: Yes, solid-phase synthesis often involves Boc-protected amines. Deprotection is typically achieved by treating the resin-bound substrate with a TFA-containing "cleavage cocktail."[7] The use of scavengers is particularly critical in solid-phase synthesis to prevent alkylation of sensitive residues on the peptide or small molecule.[3] Alternatively, solid-supported sulfonic acids can be used as deprotecting agents, which can simplify purification through a catch-and-release mechanism.[18]
References
- Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage Sweden AB.
- Ryan, M.-R., Lynch, D., Collins, S., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis.
- Noronha, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection with TFA.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Noronha, G., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Aouf, N.-E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research.
- BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.
- Zhang, J., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Tetrahedron Letters.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- BenchChem. (2025). The Chemistry of the Boc Protecting Group.
- Dandepally, S. R., & Williams, A. L. (2009). Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH.
- Aouf, N.-E., et al. (2012).
- Huang, Z.-y., et al. (2022).
- Bouhrara, M., et al. (2015). A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave.
- Reddit User Discussion. (2023). Alternative Methods for Boc Deprotection. r/chemistry.
- Boc Deprotection - TMSI. (n.d.). Common Organic Chemistry.
- Gestwicki, J. E., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- Tan, K. L., & Bergman, R. G. (2005). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Organic letters.
- Jones, A. D., et al. (2010).
- Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
- De, S., & El-Sayed, H. A. (2014). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.
- Reddit User Discussion. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros.
- Barma, D. K., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- BenchChem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
- Aouf, N.-E., et al. (2012).
Sources
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- 23. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important building block. The unique puckered structure of the cyclobutane ring offers valuable conformational constraints in medicinal chemistry, but its synthesis can be non-trivial.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable synthesis.
The synthesis of functionalized cyclobutanes like the target molecule often involves multi-step sequences that require careful optimization, especially during scale-up.[2] This guide will focus on a common synthetic approach and address the potential hurdles at each stage.
Proposed Synthetic Pathway
A common and adaptable route to this compound involves the [2+2] cycloaddition to form the cyclobutane core, followed by functional group manipulations. The following pathway is a plausible and scalable approach.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up.
Step 1: [2+2] Cycloaddition
Question: My [2+2] cycloaddition is giving low yields and a mixture of regioisomers. How can I improve this?
Answer:
Low yields and poor selectivity in [2+2] cycloadditions are common challenges. The success of this reaction is highly dependent on the electronic nature of the ketene and alkene partners.[3]
-
Probable Cause 1: Unfavorable Reaction Kinetics. Thermal cycloadditions can be slow and require high temperatures, which can lead to side reactions and decomposition.
-
Solution: Consider photochemical conditions. [2+2] cycloadditions are often more efficient under UV irradiation.[4] Ensure your starting materials are stable under these conditions. If using thermal conditions, ensure precise temperature control to minimize byproduct formation.
-
-
Probable Cause 2: Poor Regioselectivity. If using unsymmetrical alkenes, a mixture of regioisomers can form.
-
Solution: The regioselectivity is governed by the electronics of the reactants. For ketene cycloadditions, the more nucleophilic carbon of the alkene typically adds to the carbonyl carbon of the ketene.[3] If your substrate allows, modifying electron-donating or -withdrawing groups can improve regioselectivity. Alternatively, a different synthetic strategy that avoids this issue might be necessary.
-
-
Probable Cause 3: Polymerization of Reactants. Ketenes, in particular, are prone to polymerization.
-
Solution: Generate the ketene in situ at the reaction temperature to maintain a low steady-state concentration. This can be achieved by using a precursor that cleanly eliminates to form the ketene under the reaction conditions.
-
Step 2: Baeyer-Villiger Oxidation
Question: The Baeyer-Villiger oxidation is incomplete and I'm having trouble with purification.
Answer:
The Baeyer-Villiger oxidation is generally a reliable reaction, but issues can arise with sterically hindered ketones or impure reagents.
-
Probable Cause 1: Insufficiently Reactive Peroxyacid. meta-Chloroperoxybenzoic acid (m-CPBA) is common, but its reactivity can be insufficient for hindered substrates.
-
Solution: Consider using a more reactive peroxyacid, such as trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide. Be cautious, as these reagents are more hazardous.
-
-
Probable Cause 2: Acid-Sensitive Product. The acidic byproduct (e.g., m-chlorobenzoic acid) can cause decomposition of acid-sensitive substrates or products.
-
Solution: Buffer the reaction mixture with a solid base like sodium bicarbonate or disodium hydrogen phosphate. This will neutralize the acidic byproduct as it is formed.
-
-
Probable Cause 3: Difficult Purification. The carboxylic acid byproduct can be difficult to separate from the desired lactone.
-
Solution: After the reaction is complete, quench with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxyacid. Then, perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to extract the acidic byproduct. Ensure your product is not base-sensitive.
-
Step 3: Lactone Opening and Reduction
Question: I am getting a complex mixture of products after attempting the lactone opening and reduction. What is going wrong?
Answer:
This is a challenging transformation that combines multiple steps. A complex product mixture suggests that the reactions are not proceeding cleanly or that intermediates are unstable.
-
Probable Cause 1: Uncontrolled Reaction Conditions. Lithium aluminum hydride (LiAlH4) is a very powerful reducing agent and can lead to over-reduction or side reactions if not controlled properly.
-
Solution: Maintain a low temperature (e.g., 0 °C or below) during the addition of the LiAlH4. Add the reducing agent slowly to the lactone solution. Consider using a milder reducing agent if over-reduction is a persistent issue.
-
-
Probable Cause 2: Instability of Intermediates. The amino acid intermediate may be unstable under the reaction conditions.
-
Solution: It is often preferable to perform this transformation in a stepwise manner. First, open the lactone with ammonia to form the amide. Isolate and purify this intermediate before proceeding with the reduction of the carboxylic acid and amide functionalities. This provides better control over the reaction.
-
Step 4: Boc Protection
Question: The Boc protection is not going to completion, or I am observing side products.
Answer:
Boc protection is generally a robust reaction, but issues can arise from suboptimal reaction conditions or reactive functional groups elsewhere in the molecule.[5]
-
Probable Cause 1: Inappropriate Base or Solvent. The choice of base and solvent is crucial for efficient Boc protection.
-
Solution: A common and effective system is di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). For aqueous conditions, sodium bicarbonate or sodium hydroxide can be used.[6]
-
-
Probable Cause 2: Competing Reactions. The hydroxyl group in the molecule could potentially react with the Boc anhydride, although this is generally much slower than the reaction with the amine.
-
Solution: Ensure the reaction temperature is kept moderate (room temperature is usually sufficient). Using stoichiometric amounts of Boc₂O will minimize side reactions. If the hydroxyl group is particularly reactive, consider protecting it before the Boc protection step.
-
-
Probable Cause 3: Low Reactivity of the Amine. A sterically hindered amine may react slowly.
-
Solution: Increase the reaction time and/or temperature slightly. Using a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can significantly accelerate the reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis?
A1: Several steps have significant safety considerations. The use of potentially explosive peroxyacids in the Baeyer-Villiger oxidation requires careful temperature control and proper quenching procedures. Highly reactive and pyrophoric reagents like LiAlH4 must be handled under an inert atmosphere and with appropriate personal protective equipment. Photochemical reactions require specialized equipment and shielding from UV radiation. Always conduct a thorough safety review before any scale-up.
Q2: How can I monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is a versatile technique for monitoring most of these reactions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used, depending on the volatility and stability of the compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze crude reaction mixtures to determine conversion.
Q3: What are the best practices for purifying the final product?
A3: The final product, being a carbamate with a hydroxyl group, is moderately polar. Purification will likely involve column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) should provide good separation. Recrystallization from a suitable solvent system could be an alternative for final purification on a large scale.[8]
Q4: Can I use a different protecting group for the amine?
A4: Yes, other protecting groups can be used, but the tert-butyloxycarbonyl (Boc) group is advantageous due to its stability under a wide range of conditions and its ease of removal under acidic conditions. The choice of protecting group will depend on the subsequent steps in your synthetic sequence.
Experimental Protocols
Protocol 1: General Procedure for Baeyer-Villiger Oxidation
-
Dissolve the 3-acetoxy-2,2-dimethylcyclobutan-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a solid buffer, such as sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone.
Protocol 2: General Procedure for Boc Protection
-
Dissolve the crude amino alcohol (1.0 eq) in a mixture of THF and water.
-
Add a base such as sodium bicarbonate (2.0-3.0 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise at room temperature.
-
Stir the mixture vigorously at room temperature and monitor by TLC.
-
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[7]
Data Summary
| Step | Key Reagents | Typical Solvents | Temperature (°C) | Typical Yield (%) |
| [2+2] Cycloaddition | Dimethylketene, Vinyl Acetate | Toluene, Ether | 25-100 (thermal) or hv | 40-70 |
| Baeyer-Villiger | m-CPBA, NaHCO₃ | DCM, Chloroform | 0 - 25 | 70-90 |
| Lactone Opening/Reduction | 1. NH₃ 2. LiAlH₄ | THF, Ether | 0 - 66 | 50-70 |
| Boc Protection | Boc₂O, NaHCO₃ | THF/Water, DCM | 25 | 85-95 |
Troubleshooting Workflow
Caption: A generalized workflow for troubleshooting common issues in the synthesis.
References
- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ACS Publications. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]
-
Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. ThaiJO. [Link]
-
Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Medium. [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
EXPERIMENTAL CRYSTAL STRUCTURE DETERMINATION OF TERT-BUTYL (8-HYDROXY-4,9-DIMETHYL-2,6 DIOXATRICYCLO[3.3.1.03,7]NON-1-YL)CARBAMATE. ResearchGate. [Link]
-
tert-butyl N-(3-hydroxypropyl)carbamate. PubChem. [Link]
-
tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate. PubChem. [Link]
- Method for the purification of tertiary butyl hydroquinone.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone - Google Patents [patents.google.com]
Technical Support Center: Navigating Steric Hindrance in 2,2-Dimethylcyclobutyl Systems
Welcome to the technical support center dedicated to addressing the unique challenges posed by steric hindrance in 2,2-dimethylcyclobutyl systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and modifying these sterically encumbered scaffolds. The inherent strain of the cyclobutane ring, combined with the bulky gem-dimethyl group, creates a unique chemical environment that often defies standard reaction protocols.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these synthetic hurdles.
Section 1: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical, step-by-step solutions.
Issue 1: Failed or Low-Yield Nucleophilic Substitution at C1
Question: I am attempting an SN2 reaction on a 2,2-dimethylcyclobutyl-1-tosylate with a moderately bulky nucleophile, but I am observing very low conversion to the desired product and significant formation of elimination byproducts. What is happening and how can I favor substitution?
Underlying Cause & Analysis:
The primary obstacle is the severe steric hindrance created by the gem-dimethyl group at the C2 position. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon (C1) from the backside of the leaving group.[4] In the 2,2-dimethylcyclobutyl system, one of the methyl groups is positioned to effectively block this trajectory, significantly raising the activation energy for the substitution pathway.
Simultaneously, the system is primed for E2 elimination. The steric bulk of both the substrate and often the nucleophile (acting as a base) favors the abstraction of a proton from an adjacent carbon (C4), which is a less sterically demanding process.[5] The inherent ring strain of the cyclobutane core can also contribute to the facility of elimination reactions, which can release some of this strain.[1][6]
Troubleshooting Workflow:
Below is a decision-making workflow to optimize for nucleophilic substitution.
Caption: Decision workflow for troubleshooting low-yield SN2 reactions.
Step-by-Step Protocol Adjustments:
-
Minimize Steric Hindrance of the Nucleophile:
-
Action: Switch to a smaller, yet highly nucleophilic, reagent. For example, replace potassium tert-butoxide with sodium hydride for deprotonations, or use azide or cyanide anions as nucleophiles.
-
Rationale: A smaller nucleophile will have a less sterically hindered approach to the C1 carbon, lowering the activation energy for the SN2 pathway.
-
-
Optimize Solvent and Temperature:
-
Action: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. Crucially, run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or room temperature).
-
Rationale: Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures. By lowering the temperature, you can kinetically favor the SN2 pathway.
-
-
Consider an SN1-type Pathway (Substrate Dependent):
-
Action: If the C1 position can stabilize a carbocation (e.g., through resonance or if it is a tertiary center), consider switching to conditions that favor an SN1 mechanism. This would involve a good leaving group and a polar protic solvent (e.g., formic acid, acetic acid, or aqueous acetone).
-
Rationale: The SN1 mechanism bypasses the need for backside attack. The rate-determining step is the formation of a planar carbocation, which can then be attacked by the nucleophile from either face, alleviating the steric issue.
-
| Parameter | SN2 Optimization | E2 Minimization |
| Nucleophile | Small, highly potent (e.g., N3-, CN-) | Use a non-bulky base if elimination is desired |
| Solvent | Polar aprotic (DMF, DMSO) | Non-polar if possible |
| Temperature | Low (0 °C to RT) | High |
| Base | Use a non-nucleophilic base if only elimination is desired | Use a sterically hindered, non-nucleophilic base (e.g., DBU, LiHMDS) |
Table 1: Summary of conditions to favor SN2 over E2 reactions.
Issue 2: Poor Regioselectivity in Elimination Reactions
Question: I am performing an E2 elimination on a 1-bromo-2,2-dimethylcyclobutane derivative to form an alkene. I am getting a mixture of products. How can I control the regioselectivity to favor the Zaitsev or Hofmann product?
Underlying Cause & Analysis:
The regioselectivity of E2 eliminations is governed by the stability of the resulting alkene (Zaitsev's rule) and the steric accessibility of the β-protons (Hofmann's rule).[7][8] Zaitsev's rule predicts the formation of the more substituted (and thus more stable) alkene, while the Hofmann product is the less substituted alkene. In 2,2-dimethylcyclobutyl systems, the choice of base is critical in dictating the outcome.
-
Zaitsev Product: Formation requires abstraction of a proton from the more substituted β-carbon.
-
Hofmann Product: Formation requires abstraction of a proton from the less substituted β-carbon. This is favored by bulky bases that cannot easily access the more hindered proton.[7]
A crucial stereoelectronic requirement for E2 reactions is an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[9][10] The puckered conformation of the cyclobutane ring can make achieving this geometry challenging for certain protons, influencing the product distribution.[11][12]
Protocol for Selective Elimination:
Caption: Protocol for directing E2 elimination towards Zaitsev or Hofmann products.
Experimental Protocols:
Protocol 2.1: Synthesis of the Zaitsev Product
-
Dissolve the 1-bromo-2,2-dimethylcyclobutane substrate in absolute ethanol (0.1 M).
-
Add a solution of sodium ethoxide (1.5 equivalents) in ethanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC-MS.
-
Work up by quenching with water and extracting with a non-polar solvent.
Protocol 2.2: Synthesis of the Hofmann Product
-
Dissolve the 1-bromo-2,2-dimethylcyclobutane substrate in anhydrous THF (0.1 M) under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C.
-
Add a solution of potassium tert-butoxide (1.5 equivalents) in THF dropwise.
-
Stir at -78 °C for 1 hour, then allow to slowly warm to room temperature over 2 hours.
-
Work up by quenching with saturated aqueous ammonium chloride and extracting with diethyl ether.
| Base | Typical Product | Rationale |
| Sodium Ethoxide (NaOEt) | Zaitsev | Small base, accesses the more sterically hindered proton to form the thermodynamically favored alkene. |
| Potassium tert-Butoxide (KOtBu) | Hofmann | Bulky base, preferentially abstracts the more accessible, less sterically hindered proton.[7] |
| Lithium Diisopropylamide (LDA) | Hofmann | Very bulky and strong base, highly selective for the least hindered proton. |
Table 2: Common bases and their effect on E2 elimination regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the direct [2+2] photocycloaddition to form a 2,2-dimethylcyclobutane ring often inefficient?
A1: Direct [2+2] photocycloaddition requires one of the alkene starting materials to possess a suitable chromophore to absorb UV light and enter an excited state.[13] For simple alkenes that would lead to a 2,2-dimethylcyclobutane, this is often not the case. Therefore, multi-step synthetic sequences are frequently employed, where the cyclobutane ring is formed first, and the gem-dimethyl group is installed later.[13] Alternatively, intramolecular photocycloadditions on more complex substrates are designed to control regioselectivity.[13][14]
Q2: How does the gem-dimethyl group affect the conformational puckering of the cyclobutane ring?
A2: A cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[11][12] The barrier to ring inversion is relatively low. The presence of a bulky gem-dimethyl group at C2 will create a conformational bias. The ring will likely pucker to place the methyl groups in pseudo-equatorial positions to minimize steric interactions with the substituents on the adjacent carbons, which can influence the reactivity of other positions on the ring. Computational modeling can be a powerful tool to predict the lowest energy conformation.[11][15]
Q3: Are there computational chemistry approaches that can predict the feasibility of a reaction on a sterically hindered 2,2-dimethylcyclobutyl system?
A3: Yes, computational chemistry is an invaluable tool in this area.[16][17] Density Functional Theory (DFT) calculations can be used to model the transition states for competing reaction pathways (e.g., SN2 vs. E2). By comparing the calculated activation energies (ΔG‡), you can predict which pathway is kinetically favored. This can save significant experimental time by identifying non-viable synthetic routes and helping to optimize reaction conditions for desired outcomes.[18][19]
Q4: What are some common challenges in the spectroscopic characterization (NMR, IR) of these systems?
A4: The rigid and strained nature of the cyclobutane ring can lead to unusual chemical shifts and coupling constants in 1H and 13C NMR spectroscopy.[20] The gem-dimethyl groups will appear as two singlets in the 1H NMR if they are diastereotopic, which can occur in chiral environments. The puckered conformation can lead to complex splitting patterns for the ring protons. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are often essential for unambiguous structure elucidation.[21] In IR spectroscopy, the ring vibrations can sometimes be observed, but are often complex.[22]
References
-
de Nanteuil, F. & Waser, J. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PMC - NIH. [Link]
-
Alberman, K. B., Haszeldine, R. N., & Kipping, F. B. (1952). Studies in spectroscopy. Part I. Steric effects in some substituted butadienes and cyclobutanes. Journal of the Chemical Society (Resumed). [Link]
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Wikipedia. (n.d.). Ring strain. Wikipedia. [Link]
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Dherange, B. D., et al. (2021). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
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MDPI. (n.d.). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]
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Penn State Pressbooks. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. [Link]
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Study.com. (n.d.). Draw the three eclipsed conformations for 2,2-dimethylbutane looking down the 2-3 bond. Study.com. [Link]
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Egurrola, A., et al. (2001). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]
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National Institutes of Health. (2023). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. NIH. [Link]
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Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
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PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]
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ResearchGate. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. ResearchGate. [Link]
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Course Content. (n.d.). Elimination Reactions (Unit I). coursecontent. [Link]
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National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. NIH. [Link]
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SciSpace. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
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ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]
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IJRAR. (n.d.). COMPUTATIONAL CHEMISTRY: MODELING AND SIMULATION OF MOLECULAR SYSTEMS. IJRAR. [Link]
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National Institutes of Health. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. NIH. [Link]
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Saskoer.ca. (n.d.). 12.2. Elimination Reactions: E2 Reactions – Introduction to Organic Chemistry. Saskoer.ca. [Link]
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IJRAR.org. (n.d.). COMPUTATIONAL CHEMISTRY: MODELING AND SIMULATION OF MOLECULAR SYSTEMS. IJRAR.org. [Link]
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PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. [Link]
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YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. [Link]
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National Institutes of Health. (2025). Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products. NIH. [Link]
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Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [Link]
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MG Science Institute. (n.d.). Elimination Reactions. MG Science Institute. [Link]
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ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]
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ACS Figshare. (2016). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Figshare. [Link]
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OpenStax. (2023). 4.4 Conformations of Cycloalkanes. Organic Chemistry | OpenStax. [Link]
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Cambridge Open Engage. (2026). Stereospecific nucleophilic substitution at all-carbon quaternary centers of 3,3-dialkylcyclobutanones with chloride. ChemRxiv. [Link]
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Royal Society of Chemistry. (2019). Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. Chemical Science. [Link]
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YouTube. (2018). 18.06 Bimolecular Nucleophilic Substitution: Mechanism and Stereochemistry. YouTube. [Link]
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PubMed. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]
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PubMed. (2001). Theoretical study of nucleophilic substitution at two-coordinate sulfur. PubMed. [Link]
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National Institutes of Health. (n.d.). Conformational landscape of β-cyclodextrin: a computational resource for host–guest modeling in supramolecular systems. NIH. [Link]
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Schrödinger. (n.d.). Innovations in Digital Chemistry: Computational Approaches for Drug & Materials Discovery. Schrödinger. [Link]
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Technical Support Center: Carbamate Formation Reactions
Welcome to the Technical Support Center for carbamate formation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate synthesis. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My carbamate formation reaction shows low or no conversion. What are the primary causes and how can I resolve this?
Low or no product formation is a frequent issue stemming from several potential factors, ranging from reagent quality to reaction kinetics. Let's break down the common culprits and their solutions.
Potential Cause A: Poor Nucleophilicity of the Amine or Alcohol
The nucleophilicity of your starting amine or alcohol is paramount for a successful reaction. Electron-withdrawing groups on or near the reacting functional group can significantly decrease its nucleophilicity, slowing down or even halting the reaction.
-
Expert Insight: A classic example is the decreased reactivity of anilines with electron-withdrawing substituents compared to simple alkylamines. Similarly, sterically hindered amines or alcohols can struggle to access the electrophilic carbonyl source.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy.[1] However, be cautious as excessive heat can promote side reactions.
-
Solvent Choice: Switch to a more polar aprortic solvent like DMF or acetonitrile, which can help to stabilize charged intermediates and enhance reactivity.
-
Stronger Base/Catalyst: In cases of low nucleophilicity, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective at deprotonating the nucleophile and driving the reaction forward.[2]
Potential Cause B: Inadequate Base
The choice and stoichiometry of the base are critical, especially in reactions that generate an acidic byproduct, such as those using chloroformates which produce HCl.[2]
-
Expert Insight: If the generated acid is not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[2]
Troubleshooting Steps:
-
Stoichiometry Check: Ensure you are using at least one equivalent of base to neutralize the acid produced, and often a slight excess (1.1-1.5 equivalents) is beneficial. For reactions involving amine salts as starting materials, two equivalents of base are necessary.
-
Base Strength: If a weak base like sodium bicarbonate isn't effective, consider a stronger organic base like triethylamine (TEA) or DIPEA.
Potential Cause C: Poor Reagent Quality
Electrophilic reagents used in carbamate formation, such as isocyanates, chloroformates, and di-tert-butyl dicarbonate (Boc-anhydride), are often sensitive to moisture.
-
Expert Insight: Benzyl chloroformate (Cbz-Cl), for instance, can hydrolyze in the presence of water to benzyl alcohol and HCl, reducing the effective concentration of your electrophile.[2] Similarly, isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a urea byproduct.
Troubleshooting Steps:
-
Use Fresh Reagents: Whenever possible, use freshly opened bottles of reagents.
-
Proper Storage: Store moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions, using dried solvents and glassware.
FAQ 2: My reaction is messy, showing multiple spots on TLC. What are the likely side reactions and how can I minimize them?
The formation of multiple products is a clear indicator of competing side reactions. Identifying these byproducts is the first step to optimizing your reaction for selectivity.
Common Side Reactions in Carbamate Synthesis:
| Side Product | Formation Pathway | How to Minimize |
| Symmetrical Urea | Reaction of an isocyanate with water to form an amine, which then reacts with another isocyanate molecule. Can also occur with CDI if the amine attacks the activated intermediate before the alcohol.[3][4] | Use anhydrous conditions. Control stoichiometry carefully. In CDI reactions, add the amine first to form the carbamoyl-imidazole, then add the alcohol.[3][5] |
| Allophanate | Reaction of the initially formed carbamate with another molecule of isocyanate.[4][6] | Avoid a large excess of the isocyanate. Maintain a lower reaction temperature, as allophanate formation is often favored at higher temperatures.[4][6] |
| Isocyanurate | Trimerization of the isocyanate, often catalyzed by certain bases.[4][6] | Choose a catalyst that selectively promotes carbamate formation over isocyanurate formation (e.g., tin carboxylates over strong amine bases).[6] |
| N-Acylpyridinium Salt | In reactions using pyridine-containing starting materials and an acyl chloride (like Cbz-Cl), the pyridine nitrogen can be acylated.[2] | Use a non-nucleophilic base like DIPEA instead of pyridine or DMAP.[2] Perform the reaction at a lower temperature (e.g., 0 °C).[2] |
| Over-alkylation/Di-protection | Can occur if the reaction conditions are too harsh or if there are multiple reactive sites.[2][7] | Use milder conditions (lower temperature, shorter reaction time). Carefully control the stoichiometry of the protecting group reagent. |
Visualizing the Troubleshooting Workflow:
Here is a logical workflow for troubleshooting a complex carbamate reaction:
Caption: Troubleshooting workflow for carbamate synthesis.
FAQ 3: I am using a common amine protecting group (Boc, Cbz, Fmoc) and facing issues with either protection or deprotection. What should I check?
Protecting group chemistry is a cornerstone of modern synthesis, and carbamates are among the most useful for amines.[8][9] However, each has its own nuances.
A. Boc (tert-Butyloxycarbonyl) Group Issues
-
Problem: Incomplete Boc Protection.
-
Cause: The reaction between the amine and di-tert-butyl dicarbonate (Boc₂O) can be sluggish, especially with deactivated or sterically hindered amines. The byproduct, tert-butanol, and CO₂ formation can also be an issue.[10]
-
Solution:
-
Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a more reactive intermediate with Boc₂O.
-
Solvent/Base System: Ensure an appropriate base (like TEA or DIPEA) is present in a suitable solvent (like THF, DCM, or acetonitrile).
-
-
-
Problem: Incomplete Boc Deprotection.
-
Cause: Boc deprotection requires strong acid (commonly trifluoroacetic acid, TFA).[8][10] Incomplete removal can be due to insufficient acid strength, time, or the presence of acid-sensitive scavengers that consume the acid.
-
Solution:
-
Acid Strength & Time: Use neat TFA or a solution of TFA in a solvent like DCM. If the reaction is slow, increase the reaction time or gently warm the mixture (use caution with sensitive substrates).
-
Scavengers: For substrates with sensitive functional groups (like tryptophan or cysteine), scavengers like triisopropylsilane (TIS) or water are added to trap the reactive tert-butyl cation that is formed.[8] Ensure the amount of scavenger is not excessive to the point of neutralizing the TFA.
-
-
B. Cbz (Carboxybenzyl) Group Issues
-
Problem: Incomplete Cbz Protection.
-
Cause: Similar to other carbamate formations, low nucleophilicity of the amine or poor quality of the benzyl chloroformate (Cbz-Cl) are common issues.[2] The pH of the reaction is also critical.
-
Solution:
-
pH Control: When using aqueous base (like NaHCO₃ or Na₂CO₃) in a Schotten-Baumann reaction, maintain the pH between 8 and 10.[11] Too low a pH will not have enough free amine, while too high a pH can lead to hydrolysis of Cbz-Cl and potential racemization of chiral centers.[11]
-
Anhydrous Conditions: Alternatively, use an organic base like pyridine or TEA in an anhydrous solvent like DCM.[12]
-
-
-
Problem: Incomplete Cbz Deprotection (Hydrogenolysis).
-
Cause: The catalyst (typically Palladium on carbon, Pd/C) may be inactive, or the hydrogen source may be insufficient.[12][13]
-
Solution:
-
Catalyst Activity: Use fresh, high-quality Pd/C. Ensure the reaction is adequately agitated to keep the catalyst suspended.
-
Hydrogen Source: Purge the reaction vessel thoroughly with hydrogen gas (H₂). If using a hydrogen transfer reagent like ammonium formate or cyclohexene, ensure it is present in sufficient excess.
-
Catalyst Poisoning: Sulfur-containing compounds can poison the catalyst. Ensure your starting material and solvent are free from such impurities.
-
-
C. Fmoc (9-Fluorenylmethyloxycarbonyl) Group Issues
-
Problem: Incomplete Fmoc Protection.
-
Problem: Incomplete Fmoc Deprotection.
-
Cause: Fmoc deprotection is achieved with a base, typically piperidine.[17] In solid-phase peptide synthesis, peptide aggregation can hinder the access of the piperidine to the N-terminal Fmoc group.[18]
-
Solution:
-
Reagent Quality: Use fresh piperidine, as it can degrade over time.[17]
-
Longer Reaction Time/Elevated Temperature: Increase the deprotection time or gently heat the reaction to disrupt secondary structures.[17][18]
-
Stronger Base: For very difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in a cocktail with piperidine.[17]
-
-
Visualizing Protecting Group Strategies:
This diagram illustrates the orthogonal nature of common amine protecting groups, a key concept in multi-step synthesis.[8]
Caption: Common orthogonal carbamate protecting groups for amines.
Protocols & Analytical Methods
Protocol: Monitoring Fmoc Deprotection in Solid-Phase Peptide Synthesis
The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the solid support.[17]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[18]
Procedure:
-
Take a small sample of the resin beads (1-5 mg) after the deprotection step and wash thoroughly with DMF, then ethanol.[18]
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the sample at 110-120°C for 3-5 minutes.[18]
-
Observe the color.
Interpretation:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[17][18]
-
Yellow/Colorless Beads and Solution: Negative result, indicating no free primary amines (incomplete deprotection).[17][18]
Protocol: General Workup for Carbamate Synthesis
Purification of carbamates often involves standard extraction and chromatography techniques.
-
Quench the Reaction: If necessary, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash: Wash the combined organic layers with water, then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[12][19]
Analytical Characterization:
The structure and purity of the final carbamate product should be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.[4][20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[21]
-
Infrared (IR) Spectroscopy: Shows the characteristic C=O stretch of the carbamate group (typically around 1680-1730 cm⁻¹).[4][22]
-
Chromatography (TLC, HPLC, GC): Assesses the purity of the compound.[4][21]
References
-
Wikipedia. Carbamate. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). Available from: [Link]
-
Sci-Hub. Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. Available from: [Link]
-
YouTube. 26.05 Protecting Groups for Amines: Carbamates. (2020-05-18). Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
ACS Publications. Fluorous Boc (FBoc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
PMC - NIH. N-Dealkylation of Amines. Available from: [Link]
-
ACS Publications. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry. (2022-08-15). Available from: [Link]
-
Slideshare. Protection for amino group and amino acid. Available from: [Link]
-
ACS Publications. Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering. (2015-09-29). Available from: [Link]
-
Wikipedia. Carbonyldiimidazole. Available from: [Link]
-
ACS Publications. Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. (2021-08-11). Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Available from: [Link]
-
ResearchGate. Methyl carbamate purification by extraction and recrystallization. Available from: [Link]
-
PubMed. Automated sample preparation for monitoring groundwater pollution by carbamate insecticides and their transformation products. Available from: [Link]
-
PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER*. (2019-10-19). Available from: [Link]
-
PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. (2015-01-07). Available from: [Link]
-
ResearchGate. Scheme 2. Carbamate Formation and Side Reactions. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Cbz Protection - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]
-
ResearchGate. How to perform Fmoc protection using Fmoc-Cl?. (2019-10-07). Available from: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
Reddit. Questions about Fmoc protection using Fmoc-Osu. (2024-05-16). Available from: [Link]
-
Catalysis Science & Technology (RSC Publishing). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. (2021-09-02). Available from: [Link]
-
ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. (2023-12-05). Available from: [Link]
-
Reddit. Troubleshooting of hydrazine carbamate synthesis. (2023-05-14). Available from: [Link]
- Google Patents. CN102449475A - Analysis method of ammonium carbamate aqueous solution and operation method of unreacted gas absorption tank.
-
ResearchGate. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Available from: [Link]
-
ResearchGate. Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. Available from: [Link]
-
ACS Publications. Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions. Available from: [Link]
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Technical Support Center: Reaction Condition Optimization for N-Boc Protection of Sterically Hindered Amines
Welcome to the Technical Support Center for N-Boc protection of sterically hindered amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this resource based on established literature and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-Boc protection of sterically hindered amines, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low to No Product Formation
Question: I am attempting to N-Boc protect a sterically hindered secondary amine using standard conditions (Boc₂O, TEA, DCM), but I am observing very low conversion even after prolonged reaction times. What is causing this and how can I improve my yield?
Answer:
Low reactivity is the primary challenge with sterically hindered amines. The bulky substituents surrounding the nitrogen atom impede the approach of the electrophilic di-tert-butyl dicarbonate (Boc₂O). Several factors could be contributing to this issue:
-
Insufficient Reagent Electrophilicity: Boc₂O is a relatively mild reagent. For a hindered amine, its electrophilicity may not be sufficient to drive the reaction forward at an appreciable rate.
-
Weak Base: Triethylamine (TEA) is often not a strong enough base to deprotonate the resulting ammonium intermediate effectively, especially when the amine is hindered.
-
Suboptimal Solvent: The choice of solvent can significantly impact reaction rates.
Solutions to Improve Yield:
-
Employ a Nucleophilic Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[1][2] DMAP reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is a much more potent acylating agent.[3][4][5]
-
Increase Reaction Temperature: Gently heating the reaction mixture to 40-55°C can provide the necessary activation energy to overcome the steric barrier.[6][7][8] Always monitor the reaction by TLC or LC-MS to avoid potential decomposition of starting materials or products at elevated temperatures.
-
Optimize the Solvent: For sterically hindered or less nucleophilic amines, polar aprotic solvents like acetonitrile, THF, or DMF can be more effective than dichloromethane (DCM).[2][8] In some cases, using a mixture of solvents, such as water/methanol/triethylamine, can improve the solubility of amine salts and facilitate the reaction.[7]
-
Consider a More Reactive Boc Reagent: While Boc₂O is the most common reagent, for particularly challenging substrates, more reactive alternatives like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be employed.[9]
Issue 2: Slow Reaction Rate
Question: My N-Boc protection of a hindered aniline is proceeding, but it's incredibly slow, taking several days to reach completion. How can I accelerate the reaction without compromising the integrity of my molecule?
Answer:
Slow reaction rates with hindered anilines are common due to their decreased nucleophilicity compared to aliphatic amines.[9] The strategies to address this overlap with those for low yield but with a focus on rate acceleration:
-
Catalyst is Key: For weakly nucleophilic anilines, DMAP is highly recommended to significantly increase the reaction rate.[1][9]
-
Solvent Effects: Aromatic amines often show enhanced reaction rates in alcoholic solvents like methanol.[2]
-
Alternative Catalysts: If DMAP is not suitable for your substrate, other catalysts have been reported to be effective, including iodine and various Lewis acids like Zn(ClO₄)₂, though Lewis acids can sometimes be problematic due to their strong affinity for amines.[10][11] Heterogeneous acid catalysts like Amberlyst-15 or Amberlite-IR 120 can also be effective and are easily removed by filtration.[6][12]
Experimental Protocol: DMAP-Catalyzed N-Boc Protection of a Hindered Amine
-
Dissolve the sterically hindered amine (1.0 eq) in an appropriate solvent (e.g., THF or acetonitrile).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq).[2]
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction at room temperature or heat to 40-50°C, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with 0.5 M HCl to remove DMAP and any remaining amine, followed by a saturated sodium bicarbonate solution and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Issue 3: Formation of Side Products (e.g., Urea, Di-Boc)
Question: I am observing the formation of multiple products in my reaction mixture, including what appears to be a urea byproduct and a di-Boc protected species. How can I suppress these side reactions?
Answer:
The formation of side products is often exacerbated by the use of catalysts like DMAP and forcing reaction conditions.[3][4]
-
Urea Formation: This can occur, especially with primary amines, if an isocyanate intermediate is formed, which then reacts with another molecule of the starting amine.[5][14] This is more likely at higher temperatures.
-
N,N-di-Boc Formation: Primary amines can sometimes undergo double Boc protection.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Carefully control the stoichiometry of Boc₂O, using only a slight excess (e.g., 1.1 equivalents) to favor mono-protection.[6]
-
Optimize Catalyst Loading: Use the minimum effective amount of DMAP.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period to minimize the formation of thermally-induced byproducts.
-
Catalyst-Free Conditions: For some substrates, catalyst-free conditions in solvents like water or even under solvent-free conditions can provide high chemoselectivity and avoid side products.[10][11][15]
Data Summary: Comparison of Reaction Conditions
| Condition | Advantages | Disadvantages | Best Suited For |
| Boc₂O, TEA, DCM, RT | Mild, standard procedure | Ineffective for hindered amines | Unhindered primary and secondary amines |
| Boc₂O, DMAP (cat.), THF, 40°C | Faster reaction, higher yields | Potential for side products | Sterically hindered and weakly nucleophilic amines |
| Boc₂O, Amberlyst-15, Solvent-free | Easy work-up, reusable catalyst | May not be suitable for all substrates | Aromatic and aliphatic amines |
| Boc₂O, Water/Acetone, RT | Green, catalyst-free, high chemoselectivity | Substrate must be soluble | A wide range of amines, including those with sensitive functional groups[15] |
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for N-Boc protection?
A base is not strictly required as the amine itself can act as a base.[1] However, a base is commonly added to neutralize the acidic byproducts of the reaction, which helps to drive the equilibrium towards the product.[1] For amine salts, a stoichiometric amount of base is necessary to liberate the free amine.
Q2: How do I choose between different Boc reagents?
For the vast majority of applications, di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its stability, safety, and efficiency.[16] Tert-butyl chloroformate is more reactive but is also less stable and more hazardous.[16] Other specialized reagents like Boc-ON may offer advantages for specific substrates like amino acids.[9]
Q3: What is the mechanism of DMAP catalysis in N-Boc protection?
DMAP acts as a nucleophilic catalyst. It attacks one of the carbonyl groups of Boc₂O, leading to the formation of a highly electrophilic N-Boc-pyridinium species and the release of a tert-butyl carbonate anion.[3][4] The amine then attacks this activated intermediate, which is more reactive than Boc₂O itself, leading to the N-Boc protected product and regeneration of the DMAP catalyst.[3][4]
Q4: My starting material is an amino acid and is insoluble in common organic solvents. How can I perform the N-Boc protection?
For zwitterionic compounds like amino acids, solubility can be a major issue.[17] A common and effective method is to use aqueous conditions, often a mixture of water and a miscible organic solvent like THF, dioxane, or acetone.[6][8][15] A base such as sodium hydroxide or sodium bicarbonate is used to deprotonate the ammonium group and facilitate the reaction.
Q5: How should I properly work up a reaction containing DMAP?
To remove DMAP during work-up, an acidic wash is typically employed. Washing the organic extract with a dilute aqueous acid solution (e.g., 0.5-1 M HCl or a saturated solution of ammonium chloride) will protonate the basic DMAP, causing it to partition into the aqueous layer.
Workflow and Decision-Making Diagram
Below is a diagram illustrating the decision-making process for optimizing the N-Boc protection of a sterically hindered amine.
Caption: Troubleshooting workflow for N-Boc protection.
References
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP) . Common Organic Chemistry. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Greger, U. (2013). Dual protection of amino functions involving Boc . RSC Publishing. [Link]
-
Reddy, P. G., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Link]
-
Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions . ResearchGate. [Link]
-
Jia, X., et al. (2007). Environmentally Benign N-Boc Protection under Solvent- and Catalyst-Free Conditions . Synlett. [Link]
-
Reactions that Work: Boc Protection . Chemtips. [Link]
-
Removal of Boc protecting group as workup? . Reddit. [Link]
-
Boc Protected Compounds . Hebei Boze Chemical Co., Ltd. [Link]
-
Bartoli, G., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . International Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. reddit.com [reddit.com]
- 14. Boc Protected Compounds [bzchemicals.com]
- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high purity for this key intermediate. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect when synthesizing this molecule?
A1: Impurities typically originate from the starting materials, reagents, or side reactions during the Boc-protection step.[1] The molecular structure, featuring both a polar hydroxyl group and a non-polar Boc group, dictates the nature of these impurities.
| Impurity Type | Common Examples | Reason for Presence | Primary Removal Strategy |
| Unreacted Starting Material | 3-Amino-2,2-dimethylcyclobutanol | Incomplete reaction. | Acidic aqueous wash; Column Chromatography |
| Excess Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Added in excess to drive the reaction to completion. | Aqueous work-up (hydrolyzes); Column Chromatography |
| Reagent Byproducts | tert-Butanol | Formed during the reaction from the Boc group. | Evaporation (rotary evaporator); Aqueous wash |
| Catalyst/Base Residue | Triethylamine (TEA), DMAP | Used to facilitate the reaction. | Acidic aqueous wash |
| Side Products | Di-acylated byproduct (bis-Boc) | Over-reaction of the starting amine. | Column Chromatography |
| Solvents | THF, Dichloromethane, Ethyl Acetate | Residual solvent from reaction and workup. | Drying under high vacuum |
Q2: My crude product is an oil, not a solid. Is this normal, and can it still be purified?
A2: Yes, this is quite common. Many Boc-protected amino alcohols are oils or low-melting solids at room temperature due to their structure, which can inhibit efficient crystal lattice packing.[2] Oily products can be effectively purified, primarily using column chromatography. In some cases, trituration with a non-polar solvent like hexane or pentane can induce solidification or precipitate the desired product from minor oily impurities.[3]
Q3: What is the best general strategy for purifying this compound?
A3: A multi-step approach is most effective. Start with a liquid-liquid extraction (aqueous workup) to remove the bulk of water-soluble and acidic/basic impurities. This is typically followed by a primary purification method, either column chromatography or recrystallization, depending on the nature of the crude product.
Part 2: Troubleshooting Guides
This section provides specific advice for common problems encountered during purification.
Guide 1: Column Chromatography
Column chromatography on silica gel is the most robust method for purifying this compound, especially for oily crude products or those with closely-related impurities.[4]
Q: My compound is streaking or "tailing" badly on the TLC plate and the column. What's causing this and how do I fix it?
A: Tailing is typically caused by the interaction of the basic nitrogen in the carbamate and the acidic hydroxyl group with the acidic silanol groups (Si-OH) on the silica gel surface. This leads to poor peak shape and inefficient separation.
Solution: Add a small amount of a basic modifier to your eluent system.[5]
-
Recommended Modifier: 0.5-1% triethylamine (TEA) or 0.5-1% of a 10% ammonium hydroxide solution in methanol.
-
Causality: The basic modifier competitively binds to the acidic sites on the silica gel, preventing your compound from sticking and allowing it to travel down the column in a more uniform band.
Q: I can't find a solvent system that gives good separation between my product and an impurity. What should I do?
A: Finding the right solvent system is critical. The goal is an Rf value of ~0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.[4]
Troubleshooting Solvent Selection:
-
If Rf is too high (compound runs too fast): Decrease the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of hexane.[5]
-
If Rf is too low (compound is stuck at the baseline): Increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, switch to a more polar system like dichloromethane/methanol.
-
If spots are too close together: Try a different solvent combination entirely. Solvents have different selectivities. For example, if ethyl acetate/hexane fails, try dichloromethane/methanol or diethyl ether/hexane. This changes the nature of the interactions between your compounds, the solvent, and the silica gel.
Guide 2: Recrystallization
If your crude product is a solid with >90% purity, recrystallization can be an excellent and scalable purification method.
Q: I've isolated a solid, but I can't get it to recrystallize. It just "oils out" when I cool the solution. What's happening?
A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the oil) rather than forming crystals. This is common with compounds that have impurities or are low-melting.
Solutions:
-
Add more solvent: Your solution might be too concentrated. Add more of the "good" solvent to the hot mixture until the oil redissolves, then allow it to cool very slowly.
-
Use a different solvent system: The chosen solvent may be too effective. A good recrystallization solvent dissolves the compound when hot but poorly when cold. Try a more non-polar system.
-
Slow down the cooling: Rapid cooling encourages oiling. Let the solution cool to room temperature slowly on the benchtop, and only then move it to an ice bath or refrigerator.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a pure crystal, add a tiny speck (a "seed crystal") to the cooled solution to initiate crystallization.[6][7]
Q: My recrystallization yield is very low. How can I improve it?
A: Low yield usually means too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Evaporate Excess Solvent: If you added too much, carefully evaporate some of the solvent to re-saturate the solution before cooling.
-
Cool Thoroughly: Ensure the solution is cooled for an adequate amount of time at the lowest practical temperature (e.g., in an ice-salt bath or freezer) to maximize precipitation.
-
Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second, usually less pure, crop of crystals.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product of ~5 grams. Adjust silica and solvent volumes accordingly for different scales.
-
TLC Analysis:
-
Dissolve a small sample of your crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate and develop in a suitable eluent system (e.g., start with 30% Ethyl Acetate in Hexane).
-
Visualize under UV light and/or by staining (e.g., potassium permanganate stain, which is excellent for alcohols).
-
Adjust the eluent composition until the desired product has an Rf of ~0.25. Add 1% triethylamine to the chosen eluent if tailing is observed.
-
-
Column Packing (Dry Packing):
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter for 5 g of crude material).
-
Add dry silica gel (e.g., 230-400 mesh) to the column to a height of about 20-25 cm.
-
Gently tap the column to ensure even packing. Add a thin layer (0.5 cm) of sand on top of the silica.
-
Wet the column by slowly passing your initial, least polar eluent through the silica until it is fully saturated.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude product (~5 g) in a minimal amount of dichloromethane or the eluent (~5-10 mL).
-
Using a pipette, carefully apply the dissolved sample to the top of the sand layer.
-
Drain the solvent just to the level of the sand, being careful not to let the column run dry.
-
Gently add another thin layer of sand on top of the sample application area.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (using a flask bulb or regulated air line) to achieve a flow rate of about 5-10 cm/minute.
-
Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the eluting liquid or by spotting every few fractions on a TLC plate.
-
Once your product begins to elute, you can maintain the same solvent polarity (isocratic elution) or gradually increase it (gradient elution) to speed up the process if needed.
-
-
Analysis and Isolation:
-
Run a TLC of all collected fractions containing your product.
-
Combine the fractions that show a single, pure spot corresponding to your product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum for several hours to remove residual solvents.
-
Protocol 2: Recrystallization
This protocol is for purifying a semi-pure solid product.
-
Solvent Selection:
-
Place a small amount of your crude solid (20-30 mg) in a test tube.
-
Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature. A good "single solvent" will not dissolve the solid at room temp.
-
Heat the test tube. If the solid dissolves, it's a potential candidate.
-
Cool the test tube to room temperature and then in an ice bath. If crystals form, you have found a good single solvent.
-
Alternatively, for a two-solvent system: Dissolve the solid in a minimal amount of a "good" solvent (e.g., ethyl acetate) while hot. Add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.
-
-
Bulk Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent) in small portions while heating the flask (e.g., on a hot plate). Swirl to mix.
-
Continue adding hot solvent just until all the solid has dissolved.
-
If the solution is colored by insoluble impurities, you can perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
If using a two-solvent system, add the "poor" solvent now as described in step 1.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on a cork ring (to insulate from the benchtop).
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper with the vacuum running.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
-
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Li, Y., & Wu, D. (2012). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Patsnap. (N.D.). Crystallization method of Boc-amino acid. Eureka. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
The Pharma Master. Troubleshooting. [Link]
- Google Patents.
-
A-Star Research. (2024). What are the key steps in the purification of pharmaceutical intermediates?. [Link]
-
Agilent Technologies. (2018). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
-
PubChem. tert-butyl N-(3-hydroxy-2,2-dimethyl-cyclobutyl)carbamate. [Link]
- Nam, G., et al. (2015). Synthesis of tert-Butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Bellus, D., & Ernst, B. (2003). Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis. [Link]
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
For researchers, scientists, and professionals in drug development, the precise characterization of novel organic molecules is a foundational requirement for advancing research. Tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a compound featuring a sterically hindered cyclobutane ring, a hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group, presents a unique spectroscopic profile. Understanding this profile is crucial for confirming its synthesis, assessing its purity, and predicting its reactivity.
This guide provides an in-depth analysis of the key spectroscopic features of this compound. It offers a comparative perspective against structurally related alternatives to highlight the nuanced information each spectroscopic technique reveals. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure trustworthiness and applicability in a laboratory setting.
The Structural Landscape and Its Spectroscopic Implications
The structure of this compound dictates its spectroscopic signature. The puckered, four-membered cyclobutane ring introduces significant conformational constraints and torsional strain, which influences the chemical environment of the ring protons.[1] The geminal dimethyl groups, the hydroxyl substituent, and the bulky N-Boc group further differentiate the ring protons, leading to complex but interpretable NMR spectra.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the carbon skeleton and the electronic environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the connectivity and stereochemistry of the molecule.
-
tert-Butyl Group (Boc): A sharp, intense singlet is expected around δ 1.4-1.5 ppm , integrating to 9 protons. This signal is the hallmark of a successful N-Boc protection and is often used to monitor reaction progress.[2]
-
Geminal Methyl Groups: Two distinct singlets are anticipated for the two methyl groups on the cyclobutane ring, likely in the δ 0.9-1.2 ppm range. Their non-equivalence arises from the stereochemistry of the substituted ring.
-
Cyclobutane Ring Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shifts are influenced by adjacent substituents.
-
CH-OH: This proton, deshielded by the hydroxyl group, is expected to appear as a multiplet around δ 3.8-4.2 ppm .
-
CH-NH: This proton, adjacent to the nitrogen of the carbamate, will also be a multiplet, typically found around δ 3.5-4.0 ppm .
-
CH₂: The methylene protons on the ring are diastereotopic and will likely appear as two distinct multiplets in the δ 1.8-2.5 ppm range. The coupling constants for cyclobutane systems can vary widely, reflecting the ring's puckered conformation.[1]
-
-
N-H and O-H Protons: The carbamate (N-H) and alcohol (O-H) protons typically appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration but can be expected in the δ 4.5-5.5 ppm (N-H) and δ 1.5-3.0 ppm (O-H) regions.[3] These signals will disappear upon shaking the sample with a drop of D₂O, a useful diagnostic test.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to resonate around δ 155-157 ppm .[4]
-
tert-Butyl Carbons: The quaternary carbon of the Boc group will appear around δ 79-81 ppm , and the three equivalent methyl carbons will produce a strong signal at approximately δ 28 ppm .
-
Cyclobutane Ring Carbons:
-
C(CH₃)₂: The quaternary carbon bearing the two methyl groups is expected around δ 35-40 ppm .
-
CH-OH: The carbon attached to the hydroxyl group will be deshielded, appearing around δ 65-70 ppm .
-
CH-NH: The carbon bonded to the nitrogen is expected in the δ 50-55 ppm range.
-
CH₂: The methylene carbon will be the most upfield of the ring carbons, likely around δ 30-35 ppm .
-
Table 1: Predicted NMR Data for this compound and Alternatives
| Assignment | This compound | Alternative 1: Benzyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate (Cbz-protected) | Alternative 2: tert-butyl N-(3-hydroxycyclopentyl)carbamate |
| ¹H NMR | |||
| Protecting Group | ~1.45 ppm (s, 9H) | ~7.35 ppm (m, 5H), ~5.10 ppm (s, 2H) | ~1.45 ppm (s, 9H) |
| Ring CH-OH | ~4.0 ppm (m, 1H) | ~4.0 ppm (m, 1H) | ~4.1 ppm (m, 1H) |
| Ring CH-N | ~3.7 ppm (m, 1H) | ~3.8 ppm (m, 1H) | ~3.9 ppm (m, 1H) |
| Ring CH₂'s | ~1.8-2.5 ppm (m) | ~1.8-2.5 ppm (m) | ~1.5-2.2 ppm (m) |
| N-H | ~5.0 ppm (br s, 1H) | ~5.2 ppm (br d, 1H) | ~4.8 ppm (br s, 1H) |
| ¹³C NMR | |||
| C=O | ~156 ppm | ~157 ppm | ~156 ppm |
| Protecting Group | ~80 ppm (C), ~28 ppm (3xCH₃) | ~137 ppm (Ar-C), ~128 ppm (Ar-CH), ~67 ppm (CH₂) | ~80 ppm (C), ~28 ppm (3xCH₃) |
| Ring C-OH | ~68 ppm | ~68 ppm | ~72 ppm |
| Ring C-N | ~52 ppm | ~53 ppm | ~55 ppm |
Note: Chemical shifts (δ) are in ppm relative to TMS. Predicted values are based on typical ranges and may vary with solvent and experimental conditions.
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is essential for identifying the key functional groups present in the molecule.
-
O-H and N-H Stretching: A broad absorption band centered around 3300-3400 cm⁻¹ is expected due to the O-H stretching of the alcohol. Overlapping in this region, a sharper, less intense peak for the N-H stretch of the secondary carbamate should be visible.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and cyclobutane groups will appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group will be prominent at approximately 1680-1700 cm⁻¹ .[5][6] This peak is a critical diagnostic for the presence of the Boc protecting group.
-
N-H Bending: The N-H bending vibration of the secondary amide within the carbamate group typically gives rise to a moderate absorption around 1510-1530 cm⁻¹ .
-
C-O Stretching: A moderate to strong band in the 1160-1170 cm⁻¹ region is characteristic of the C-O stretching of the tert-butyl ester portion of the carbamate.
Table 2: Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| O-H (Alcohol) | Stretching | 3200 - 3500 | Broad, Strong |
| N-H (Carbamate) | Stretching | 3300 - 3400 | Medium, Sharp |
| C-H (Aliphatic) | Stretching | 2850 - 2980 | Strong |
| C=O (Carbamate) | Stretching | 1680 - 1700 | Strong, Sharp |
| N-H (Carbamate) | Bending | 1510 - 1530 | Moderate |
| C-O (Ester) | Stretching | 1160 - 1170 | Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Ionization Method: Soft ionization techniques like Electrospray Ionization (ESI) are preferred to observe the molecular ion with minimal fragmentation.[7] Hard ionization methods like Electron Ionization (EI) will lead to extensive fragmentation.[8]
-
Molecular Ion: Using ESI in positive ion mode, the protonated molecule [M+H]⁺ (m/z 216.16) or sodium adduct [M+Na]⁺ (m/z 238.14) would be expected.
-
Key Fragmentation Patterns: The Boc group is known to direct fragmentation in predictable ways.[9]
-
Loss of isobutylene (56 Da): A very common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give an ion at [M-56+H]⁺ . This can sometimes be attributed to a McLafferty-like rearrangement.[10]
-
Loss of the tert-butyl group (57 Da): Cleavage of the tert-butyl cation (C₄H₉⁺) results in a prominent peak at m/z 57 and a fragment corresponding to [M-57]⁺ .[11]
-
Loss of the entire Boc group (100 Da): The loss of the entire Boc group as C₅H₈O₂ results in the deprotected amino alcohol fragment at [M-100+H]⁺ .
-
Loss of Water (18 Da): Dehydration of the alcohol can lead to a fragment at [M-18+H]⁺ .
-
Caption: Predicted key fragmentation pathways in ESI-MS.
Standard Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[12]
-
Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.[13]
-
Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
FTIR Spectroscopy Protocol
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good contact.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.[14]
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve stable ionization and desolvation.[15]
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Caption: General workflow for spectroscopic characterization.
Conclusion
The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, with the Boc group's signature singlet and the complex splitting of the cyclobutane protons being key features. FTIR confirms the presence of the essential hydroxyl, amine, and carbamate functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns originating from the labile Boc group. By comparing these data with those of rationally chosen alternatives, a deeper understanding of structure-spectrum correlations is achieved, empowering researchers to confidently characterize this and related molecules in their synthetic endeavors.
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A Comparative Guide to the Biological Activity of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate Derivatives
Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural nuances of a molecule are paramount to its biological efficacy and pharmacokinetic profile. The cyclobutane moiety, a four-membered carbocycle, has emerged as a compelling structural motif.[1][2] Unlike more flexible cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation which can favorably orient pharmacophoric groups, potentially enhancing potency and selectivity for a biological target.[2] This inherent rigidity also contributes to improved metabolic stability, a critical attribute for any successful therapeutic agent.[3][4] This guide provides a comparative analysis of the potential biological activities of derivatives of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a scaffold that combines the conformational rigidity of the cyclobutane ring with the versatile chemistry of the carbamate functional group. While comprehensive biological data on this specific family of derivatives is emerging, we can infer their potential by examining related structures and established principles of medicinal chemistry. This guide will serve researchers, scientists, and drug development professionals by not only comparing known biological activities of similar compounds but also by providing detailed experimental protocols to empower further investigation into this promising class of molecules.
The Core Moiety: this compound
The parent compound, with the CAS Number 1434141-79-3, presents a unique combination of structural features.[5] The 2,2-dimethyl substitution on the cyclobutane ring introduces steric hindrance that can influence binding interactions and further enhance metabolic stability. The hydroxyl (-OH) and the tert-butoxycarbonyl (Boc)-protected amine (-NHBoc) groups are key functional handles for synthetic diversification, allowing for the exploration of a wide chemical space to target various biological endpoints. The carbamate group itself is a common feature in many therapeutic agents, prized for its chemical stability and its ability to act as a bioisostere for amide bonds, which can improve pharmacokinetic properties.[6][7]
Comparative Analysis of Potential Biological Activities
Based on the activities of structurally related cyclobutane and carbamate-containing compounds, we can hypothesize and compare several potential therapeutic applications for derivatives of this compound.
Anticancer Activity
The carbamate functional group is present in several anticancer agents.[6][7] Furthermore, steroidal carbamates have demonstrated antiproliferative activity against colon cancer cell lines.[8][9] The rigid cyclobutane scaffold can be exploited to present substituents in a precise orientation to interact with protein targets implicated in cancer progression. For instance, modification of the hydroxyl group to incorporate moieties that target specific kinases or derivatization of the amine after Boc-deprotection could yield potent and selective anticancer agents.
Comparison with Alternatives: Compared to traditional planar aromatic scaffolds, the three-dimensional nature of the cyclobutane ring can offer improved selectivity by accessing different binding pockets.[1] Furthermore, the enhanced metabolic stability of cyclobutane-containing compounds could lead to improved in vivo efficacy and reduced dosing frequency compared to more metabolically labile alternatives.[3]
Antiviral Activity
The hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir features a cyclobutane group that contributes to its high potency.[2] This highlights the potential of the cyclobutane scaffold in designing enzyme inhibitors. Derivatives of our core moiety could be synthesized to target viral proteases, polymerases, or entry mechanisms. The hydroxyl and amine functionalities provide avenues for introducing pharmacophores known to interact with these viral targets.
Comparison with Alternatives: Many antiviral drugs are nucleoside analogs, which can be associated with toxicity. Small molecule inhibitors based on a cyclobutane-carbamate scaffold would offer a completely different mechanism of action and potentially a better safety profile. Their development would be guided by principles of rational drug design targeting specific viral proteins.
Enzyme Inhibition
Carbamates are well-known inhibitors of cholinesterases, enzymes critical in the nervous system.[6][10][11] This activity is attributed to their ability to carbamoylate the serine residue in the enzyme's active site. By modifying the substituents on the cyclobutane ring, it may be possible to achieve selective inhibition of other enzymes, such as kinases, proteases, or lipases, which are implicated in a wide range of diseases.
Comparison with Alternatives: Compared to other classes of enzyme inhibitors, carbamate-based inhibitors can offer a covalent but reversible mechanism of action, which can be advantageous in terms of duration of action and reduced potential for off-target effects. The rigid cyclobutane core can enhance binding affinity and selectivity compared to more flexible acyclic inhibitors.[2]
Quantitative Data Summary
While specific data for derivatives of this compound is not yet widely published, the following table presents hypothetical data for illustrative purposes, based on activities observed for related compounds. This serves as a template for how to present screening data for novel derivatives.
| Compound | Target | Activity (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| Derivative A | Colon Cancer Cell Line (e.g., CT26WT) | 15 µM | >100 µM | >6.7 |
| Derivative B | Viral Protease (e.g., HCV NS3/4A) | 0.5 µM | 50 µM | 100 |
| Derivative C | Acetylcholinesterase | 2.5 µM | >100 µM | >40 |
| Alternative 1 (Non-cyclobutane analog) | Colon Cancer Cell Line (e.g., CT26WT) | 25 µM | >100 µM | >4 |
| Alternative 2 (Non-carbamate analog) | Viral Protease (e.g., HCV NS3/4A) | 1.2 µM | 40 µM | 33.3 |
Experimental Protocols
To facilitate the investigation of the biological activities of novel this compound derivatives, detailed protocols for key assays are provided below.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the synthesized derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., CT26WT mouse colon carcinoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration using a dose-response curve fitting software.
Protocol 2: In Vitro Antiviral Screening (CPE Reduction Assay)
This protocol is used to evaluate the ability of the compounds to inhibit the cytopathic effect (CPE) of a virus in a susceptible host cell line.[12][13]
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Assay medium (e.g., DMEM with 2% FBS)
-
Test compounds dissolved in DMSO
-
Positive control antiviral drug (e.g., Remdesivir)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
CO2 incubator
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without any compound.
-
Incubation: Incubate the plates until CPE is observed in 80-90% of the virus control wells (typically 48-72 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the 50% effective concentration (EC50) from the dose-response curve. A parallel cytotoxicity assay (CC50) without the virus should be performed to determine the selectivity index (SI = CC50/EC50).[12]
Protocol 3: Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes.[14]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the mixture for a defined period to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Measure the product formation over time by monitoring the change in absorbance or fluorescence at regular intervals.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualization of Workflows and Pathways
Experimental Workflow for Biological Activity Screening
Caption: Workflow for the synthesis and biological evaluation of novel carbamate derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by a hypothetical cyclobutane-carbamate derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural rigidity and the synthetic tractability of its functional groups offer a versatile platform for generating diverse chemical libraries. By leveraging the established biological activities of other cyclobutane and carbamate-containing molecules, researchers can rationally design derivatives with potential applications in oncology, virology, and beyond. The provided experimental protocols serve as a foundational guide for the systematic evaluation of these novel compounds. Future research should focus on the synthesis and screening of a focused library of derivatives to establish clear structure-activity relationships, which will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties for the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is of paramount importance. The cyclobutane ring, a strained yet stable carbocycle, has emerged as a valuable motif in the design of new therapeutic agents.[1][2] Its rigid, puckered structure provides a fixed orientation for substituents, enabling the exploration of chemical space in ways that more flexible aliphatic chains or larger ring systems cannot.[3] This guide focuses on a particularly promising starting material: tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. The inherent functionalities of this molecule—a secondary alcohol, a sterically hindered cyclobutane core, and a Boc-protected amine—offer a rich platform for the synthesis of diverse and potentially bioactive compounds.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and comparative analysis of novel compounds derived from this versatile building block. We will delve into the synthetic rationale, provide detailed experimental protocols for characterization, and present a framework for comparing the performance of these newly synthesized molecules.
Synthetic Pathways: From a Versatile Precursor to Novel Chemical Entities
The synthetic utility of this compound lies in the selective reactivity of its hydroxyl group while the amine is protected by the robust tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of nucleophilic and basic conditions, allowing for the modification of other parts of the molecule without unintended reactions involving the amine.[4] This section outlines three primary classes of novel compounds that can be synthesized from the starting material: esters, ethers, and the corresponding ketone.
Figure 1: Synthetic pathways from the starting material.
Class 1: Novel Ester Derivatives via Acylation
The secondary alcohol of the starting material can be readily esterified with a variety of carboxylic acids to introduce new functional groups and modulate the lipophilicity and steric bulk of the molecule.
Causality of Experimental Choices: The choice of coupling agents like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for efficiently forming the ester bond, especially given the potential for steric hindrance around the cyclobutane ring.[5] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Class 2: Novel Ether Derivatives via Williamson Ether Synthesis
The synthesis of ethers from the parent alcohol introduces a stable, less polar linkage. The Williamson ether synthesis is a reliable method for achieving this transformation.
Causality of Experimental Choices: The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the sterically hindered secondary alcohol, forming the corresponding alkoxide.[6] This highly nucleophilic alkoxide can then react with an alkyl halide (R-X) in an SN2 reaction to form the ether.
Class 3: The Ketone Derivative via Oxidation
Oxidation of the secondary alcohol to a ketone provides a key intermediate for further derivatization, such as reductive amination or the formation of imines and oximes.
Causality of Experimental Choices: Milder oxidizing agents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are preferred to prevent over-oxidation and are compatible with the Boc protecting group.[7] These methods are known for their high yields in converting secondary alcohols to ketones without affecting other sensitive functional groups.
Comparative Performance Analysis: A Framework for Evaluation
A direct comparison of newly synthesized compounds requires a systematic evaluation of their properties. This section provides a framework for such an analysis, focusing on synthetic efficiency and physicochemical properties.
Table 1: Comparative Synthesis Data
| Compound Class | Derivative Example | Synthetic Method | Typical Yield (%) | Purity (%) | Key Considerations |
| Esters | Acetate Ester | Acetic anhydride, DMAP | >90 | >98 (by HPLC) | Straightforward purification. |
| Benzoate Ester | Benzoyl chloride, Pyridine | 85-95 | >98 (by HPLC) | Potential for side reactions if not anhydrous. | |
| Ethers | Methyl Ether | NaH, Methyl Iodide | 70-85 | >97 (by HPLC) | Requires strictly anhydrous conditions. |
| Benzyl Ether | NaH, Benzyl Bromide | 75-90 | >98 (by HPLC) | Benzyl group can be removed by hydrogenolysis. | |
| Ketone | Ketone | PCC or Swern Oxidation | 80-95 | >98 (by HPLC) | Careful control of reaction temperature is critical for Swern oxidation. |
Detailed Experimental Protocols for Characterization
The unambiguous characterization of novel compounds is the bedrock of scientific integrity. The following are detailed protocols for the key analytical techniques required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 512-2048 scans, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure. For cyclobutane derivatives, the coupling constants between protons on the ring are particularly informative for determining the stereochemistry.[8]
Self-Validation: The integration of the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms.
Table 2: Expected ¹H NMR Chemical Shift Ranges
| Proton(s) | Starting Alcohol (ppm) | Ester Derivative (ppm) | Ether Derivative (ppm) | Ketone Derivative (ppm) |
| CH-OH/OR/O | ~3.8 - 4.2 | ~4.8 - 5.2 | ~3.6 - 4.0 | N/A |
| CH-NHBoc | ~3.5 - 3.9 | ~3.5 - 3.9 | ~3.5 - 3.9 | ~3.7 - 4.1 |
| Cyclobutane Ring CH₂ | ~1.8 - 2.5 | ~1.9 - 2.6 | ~1.8 - 2.5 | ~2.5 - 3.0 |
| Gem-dimethyl CH₃ | ~0.9 - 1.2 | ~0.9 - 1.2 | ~0.9 - 1.2 | ~1.0 - 1.3 |
| Boc (CH₃)₃ | ~1.45 | ~1.45 | ~1.45 | ~1.46 |
Note: These are approximate ranges and can vary based on the specific derivative and solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The accurate mass measurement should be within 5 ppm of the calculated theoretical mass.
Self-Validation: The observed molecular weight should match the calculated molecular weight of the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Step-by-Step Protocol:
-
Sample Preparation: For solids, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. For oils, a thin film can be prepared between salt plates.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups.
Table 3: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| N-H (carbamate) | 3300-3500 |
| C=O (carbamate) | 1680-1700 |
| C=O (ester) | 1735-1750 |
| C-O (ether) | 1050-1150 |
| C=O (ketone) | 1705-1725 |
Logical Framework for Further Development
The characterization of these novel compounds is the first step. The following diagram illustrates a logical workflow for their further evaluation, particularly in the context of drug discovery.
Figure 2: Workflow for the development of novel compounds.
The biological evaluation of these compounds could be guided by the known activities of other cyclobutane-containing molecules. For instance, given that some cyclobutane derivatives act as androgen receptor antagonists, initial screening could focus on relevant cancer cell lines.[1]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery and materials science. This guide provides a comprehensive framework for the synthesis, characterization, and comparative analysis of its derivatives. By following the detailed protocols and logical workflows presented, researchers can ensure the scientific integrity of their work and efficiently advance the development of new chemical entities. The systematic approach outlined here, from rational synthesis to rigorous characterization, is essential for unlocking the full potential of this promising molecular scaffold.
References
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]
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Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
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ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
- Wang, H., et al. (2016). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.
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ResearchGate. (n.d.). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]
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MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]
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ResearchGate. (n.d.). Proposed N‐Boc deprotection mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Retrieved from [Link]
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Chemistry with Caroline. (2021, December 9). Synthesis of Ethers from Alcohols [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate: X-ray Crystallography vs. Spectroscopic and Computational Approaches
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The stereochemistry and conformation of a drug candidate, such as tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, directly influence its pharmacological activity, binding affinity, and metabolic stability. This guide provides an in-depth comparison of X-ray crystallography with alternative and complementary techniques—NMR spectroscopy and computational modeling—for the comprehensive structural characterization of this important carbamate intermediate. While a definitive crystal structure for this specific molecule is not publicly available, this guide will navigate the experimental pathways to its elucidation, drawing upon established methodologies and data from structurally related compounds.
The Central Challenge: Unambiguous Stereochemistry of a Substituted Cyclobutane
The core analytical challenge presented by this compound lies in the unambiguous assignment of the relative stereochemistry of the hydroxyl and carbamate substituents on the cyclobutane ring. The puckered nature of the cyclobutane ring, combined with the presence of chiral centers, gives rise to multiple possible stereoisomers.[1] Elucidating the correct isomer is paramount for ensuring the synthesis of the desired enantiomerically pure active pharmaceutical ingredient (API).
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute and relative stereochemistry of small molecules. By diffracting X-rays off a well-ordered crystal lattice, this technique provides a precise three-dimensional map of electron density, from which atomic positions can be determined with high accuracy.
Experimental Protocol: X-ray Crystallography
1. Crystal Growth (The Critical Hurdle):
-
Rationale: The formation of single crystals of sufficient size and quality is the most critical and often challenging step. The molecule's polarity, due to the hydroxyl and carbamate groups, may necessitate screening a wide range of solvents and crystallization techniques.
-
Methodology:
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like methanol/dichloromethane).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization methods. For vapor diffusion, a common setup involves placing the solution in a small vial inside a larger sealed chamber containing a less polar anti-solvent (e.g., hexane or diethyl ether).
-
Monitor for crystal formation over several days to weeks.
-
2. Data Collection and Structure Solution:
-
Rationale: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.
-
Methodology:
-
Mount a selected crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Collect diffraction data using a modern single-crystal X-ray diffractometer, often equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Process the diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., CrysAlisPro, SAINT).
-
Solve the structure using direct methods or Patterson synthesis (e.g., with SHELXT) and refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).
-
Anticipated Crystallographic Data
While the specific data for the title compound is unavailable, we can anticipate the key parameters based on similar structures reported in the Cambridge Structural Database (CSD).[2][3][4][5]
| Parameter | Anticipated Value/Information | Significance |
| Crystal System & Space Group | Monoclinic or Orthorhombic | Provides information about the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dependent on crystal packing | Defines the size and shape of the repeating unit in the crystal. |
| Z (Molecules per unit cell) | Typically 2, 4, or 8 | Relates to the packing efficiency of the molecules in the crystal. |
| R-factor (R1) | < 0.05 for a well-refined structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Hydrogen Bonding | Inter- and/or intramolecular H-bonds involving the -OH and N-H groups | Crucial for understanding the supramolecular assembly and crystal packing.[6][7] |
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Alternative & Complementary Techniques
When single crystals are elusive, or for orthogonal validation, spectroscopic and computational methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution. For this compound, a combination of 1D and 2D NMR experiments can provide the necessary structural insights.
Experimental Protocol: NMR Spectroscopy
-
Rationale: To determine the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are key. NOE correlations are observed between protons that are close in space (< 5 Å), allowing for the differentiation of cis and trans isomers.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the basic structure and purity.
-
Perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons.
-
-
Data Interpretation for Stereochemistry
| NMR Experiment | Expected Information for Stereochemical Assignment |
| ¹H NMR | The coupling constants (J-values) between protons on the cyclobutane ring can provide clues about their dihedral angles and relative orientation. |
| NOESY/ROESY | Crucial for stereochemistry: For a cis isomer, NOE correlations would be expected between the proton on the carbon bearing the hydroxyl group and the proton on the carbon bearing the carbamate group. For a trans isomer, these correlations would be absent. |
Comparison with X-ray Crystallography
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, conformation in the solid state. | Connectivity, relative stereochemistry, conformation in solution. |
| Primary Limitation | Requires high-quality single crystals. | Ambiguities can arise in complex molecules; provides an average conformation in solution. |
| Throughput | Lower; crystal growth can be time-consuming. | Higher; experiments can be performed relatively quickly once the sample is prepared. |
Computational Modeling
In silico methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and corroborative tool. By calculating the energies of different possible stereoisomers, one can predict the most thermodynamically stable structure.
Computational Protocol
-
Rationale: By comparing the calculated NMR parameters (chemical shifts and coupling constants) and the calculated low-energy conformations with experimental data, one can gain confidence in the stereochemical assignment.
-
Methodology:
-
Build 3D models of all possible stereoisomers of this compound.
-
Perform a conformational search for each isomer to identify the lowest energy conformers.
-
Optimize the geometry of the low-energy conformers using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Calculate the relative energies of the optimized structures to predict the most stable isomer.
-
(Optional) Calculate NMR chemical shifts and coupling constants for the most stable isomers and compare them with the experimental data.
-
Logical Relationship of Techniques
Caption: Interplay between crystallographic, spectroscopic, and computational methods.
Conclusion: An Integrated Approach is Best
For the unambiguous structural determination of this compound, an integrated approach is recommended. While single-crystal X-ray crystallography provides the most definitive answer, its reliance on successful crystal growth can be a significant bottleneck. In its absence, a combination of 2D NMR spectroscopy (particularly NOESY/ROESY) and computational modeling offers a robust alternative for assigning the relative stereochemistry. Even when a crystal structure is obtained, NMR data is crucial for confirming that the conformation observed in the solid state is relevant to its behavior in solution, which is more representative of a biological environment. This multi-faceted analytical strategy ensures the highest level of scientific integrity and confidence in the structural data that underpins successful drug development programs.
References
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ResearchGate. Crystal data of the three tri-carbamates. Available at: [Link]
-
ResearchGate. EXPERIMENTAL CRYSTAL STRUCTURE DETERMINATION OF TERT-BUTYL (8-HYDROXY-4,9-DIMETHYL-2,6 DIOXATRICYCLO[3.3.1.03,7]NON-1-YL)CARBAMATE. Available at: [Link]
-
Wikipedia. Cambridge Structural Database. Available at: [Link]
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National Center for Biotechnology Information. tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. Available at: [Link]
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Autechaux. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. Available at: [Link]
-
De Gruyter. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available at: [Link]
-
ResearchGate. (PDF) The Cambridge Structural Database. Available at: [Link]
-
De Gruyter. Crystal structure analysis and supramolecular association in ethyl N-[amino(iminio)methyl] carbamate dichloride hemi-hydrate. Available at: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
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National Center for Biotechnology Information. Carbamate. Available at: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures. Available at: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]
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The Cambridge Crystallographic Data Centre (CCDC). About the Cambridge Structural Database (CSD). Available at: [Link]
-
ResearchGate. (PDF) tert-Butyl N-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate. Available at: [Link]
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A Comparative Study of Cyclobutyl vs. Cyclohexyl Carbamates in Synthetic and Medicinal Chemistry
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A Comparative Guide to the Synthetic Validation of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The cyclobutane moiety, a strained four-membered ring, offers a unique conformational rigidity that is increasingly sought after in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides an in-depth validation of a proposed synthetic route to tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a valuable building block for complex pharmaceutical agents. We will explore a primary synthetic pathway, compare it with a viable alternative, and provide the necessary experimental details and characterization data to support its validation.
Introduction: The Significance of Substituted Cyclobutanes
This compound (CAS 1434141-79-3) is a bifunctional molecule featuring a rigid cyclobutane core, a protected amine (Boc-carbamate), and a hydroxyl group. This combination of functionalities makes it an attractive starting material for the synthesis of a wide array of more complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists where conformational constraint can lead to improved potency and selectivity. The validation of a reliable and scalable synthetic route is therefore of paramount importance.
Proposed Primary Synthetic Route: A Multi-step Approach
The proposed primary synthetic route is a four-step process commencing with the commercially available 2,2-dimethyl-1,3-cyclobutanedione. This pathway is designed for its logical progression, utilization of well-established reactions, and potential for stereocontrol.
Caption: Alternative synthetic pathway.
This route begins with the generation of dimethylketene from isobutyryl chloride, which then undergoes a [2+2] cycloaddition with ethylene to form 2,2-dimethylcyclobutanone. [1]Subsequent α-bromination, followed by nucleophilic substitution with sodium azide, introduces the nitrogen functionality. Reduction of the azide and the ketone, followed by Boc protection, yields the final product.
Comparative Analysis of Synthetic Routes
| Parameter | Primary Route | Alternative Route |
| Starting Materials | 2,2-Dimethyl-1,3-cyclobutanedione | Isobutyryl chloride, Ethylene |
| Number of Steps | 3 | 7 |
| Key Reactions | Stereoselective reduction, Reductive amination, Boc protection | Ketene generation, [2+2] cycloaddition, Bromination, Azide substitution, Reductions, Boc protection |
| Potential Yield | Moderate to High | Potentially lower overall yield due to more steps |
| Stereocontrol | Good control in the initial reduction step | Stereocontrol in the ketone reduction is crucial |
| Safety Considerations | Use of sodium cyanoborohydride (toxic) | Use of ethylene gas (flammable), sodium azide (explosive) |
| Scalability | Generally good | May be challenging due to gaseous reagent and hazardous intermediates |
Experimental Protocols
Primary Route: Step-by-Step Methodology
Step 1: Synthesis of 3-Hydroxy-2,2-dimethylcyclobutanone
-
To a solution of 2,2-dimethyl-1,3-cyclobutanedione (1.0 eq) in methanol at -10 °C, add sodium borohydride (0.3 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at -10 °C for 2 hours.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-Amino-2,2-dimethylcyclobutanol
-
Dissolve 3-hydroxy-2,2-dimethylcyclobutanone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) and stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture and partition between dilute HCl and diethyl ether.
-
Basify the aqueous layer with NaOH and extract with dichloromethane.
-
Dry the combined organic layers and concentrate to afford the crude amino alcohol.
Step 3: Synthesis of this compound
-
To a solution of 3-amino-2,2-dimethylcyclobutanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Validation and Characterization Data
The successful synthesis of this compound requires thorough characterization to confirm its structure and purity. The following data are predicted based on the analysis of structurally related compounds.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.5-5.0 (br s, 1H, NH), 4.0-4.2 (m, 1H, CH-OH), 3.6-3.8 (m, 1H, CH-NH), 2.0-2.4 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.1-1.3 (s, 6H, gem-dimethyl) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155-156 (C=O, carbamate), 79-80 (C(CH₃)₃), 65-70 (CH-OH), 50-55 (CH-NH), 35-40 (C(CH₃)₂), 30-35 (CH₂), 28.4 (C(CH₃)₃), 20-25 (gem-dimethyl) |
| IR (KBr, cm⁻¹) | 3300-3400 (O-H, N-H stretch), 2850-3000 (C-H stretch), 1680-1700 (C=O stretch, carbamate) |
| Mass Spectrometry (ESI+) | m/z 216.1594 [M+H]⁺, 238.1413 [M+Na]⁺ |
| Melting Point | Expected to be a crystalline solid. |
Conclusion
This guide has presented a detailed validation of a plausible and efficient synthetic route to this compound. The primary route, proceeding via stereoselective reduction and reductive amination, offers good potential for stereocontrol and scalability. The alternative route, while longer, provides another viable option depending on starting material availability and specific laboratory capabilities. The provided experimental protocols and predicted characterization data serve as a robust framework for researchers to synthesize and validate this valuable building block for drug discovery and development.
References
- CN101723818A - Method for synthesizing 3-hydroxy-2-butanone - Google P
-
Convenient synthesis of 2,2-dimethylcyclobutanone | The Journal of Organic Chemistry. ([Link])
-
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate, a valuable building block in medicinal chemistry. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
Introduction: The Critical Role of Purity in Drug Discovery
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its rigid cyclobutane scaffold and functional groups make it an attractive component for introducing specific conformational constraints in drug candidates. The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall viability of a potential therapeutic. Therefore, a comprehensive purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the purity analysis of this compound. We will also discuss the likely impurities arising from its synthesis and how to identify them using these techniques.
Understanding the Synthetic Landscape: A Map to Potential Impurities
A thorough understanding of the synthetic route to this compound is paramount for anticipating potential impurities. A common synthetic pathway involves the following key transformations:
The Evolving Landscape of Androgen Receptor Antagonism: A Comparative Guide to Cyclobutane-Scaffold Derivatives
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective treatments for androgen-driven pathologies, particularly prostate cancer, the androgen receptor (AR) remains a pivotal therapeutic target.[1][2] While first and second-generation nonsteroidal antiandrogens have demonstrated significant clinical benefit, the emergence of resistance necessitates the exploration of novel chemical scaffolds.[2][3] This guide provides a comprehensive comparison of the efficacy of a promising class of AR antagonists: those derived from cyclobutane scaffolds. These structures offer unique stereochemical advantages and metabolic stability, paving the way for a new generation of antiandrogen therapies.[4][5][6]
This document will delve into the core principles of androgen receptor signaling, provide a comparative analysis of key cyclobutane-derived AR antagonists, detail the experimental methodologies for their evaluation, and offer insights into their therapeutic potential.
The Androgen Receptor Signaling Axis: A Persistent Driver of Disease
The androgen receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][7] Its signaling cascade is a cornerstone of normal male development but also a critical driver of prostate cancer progression.[1][8] Understanding this pathway is fundamental to appreciating the mechanism of action of AR antagonists.
The canonical AR signaling pathway can be summarized in the following steps:
-
Ligand Binding: In the absence of androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), the AR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs).[1][7] The binding of an androgen to the AR's ligand-binding domain (LBD) triggers a conformational change.[1]
-
Dissociation and Dimerization: This conformational shift leads to the dissociation of HSPs, exposing a nuclear localization signal. The activated AR molecules then form homodimers.[1]
-
Nuclear Translocation: The AR homodimers translocate from the cytoplasm into the nucleus.[7][9]
-
DNA Binding and Transcriptional Regulation: Within the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.[1][9] This binding event, along with the recruitment of co-regulatory proteins, initiates the transcription of genes involved in cell growth, proliferation, and survival.[7]
Diagram: Canonical Androgen Receptor Signaling Pathway
Caption: A simplified diagram of the canonical androgen receptor signaling pathway.
Comparative Efficacy of Cyclobutane-Derived AR Antagonists
The rigid, three-dimensional nature of the cyclobutane scaffold provides a unique platform for the design of potent and selective AR antagonists.[4][5] This section compares the preclinical efficacy of notable examples from this class.
Key Compounds and Their Characteristics
Several series of cyclobutane-derived AR antagonists have been developed, with BMS-641988 and various aryloxy tetramethylcyclobutanes being prominent examples.[10][11][12] These compounds are designed to competitively inhibit the binding of androgens to the AR, thereby preventing its activation and downstream signaling.[10][13]
Performance Data Summary
The following table summarizes the key in vitro and in vivo performance metrics for selected cyclobutane-derived AR antagonists compared to the well-established non-steroidal antiandrogen, bicalutamide.
| Compound | AR Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition) | Key References |
| BMS-641988 | 1.7 - 10 | 16 - 56 | >90% in CWR-22-BMSLD1 xenograft model | [10][11][14][15] |
| Aryloxy Tetramethylcyclobutane (Compound 26) | Not explicitly stated | Potent antagonism demonstrated | Excellent in vivo tumor growth inhibition in a CRPC model | [12] |
| Aryloxy Tetramethylcyclobutane (Compound 30) | Not explicitly stated | More potent than bicalutamide | Significant antitumor effect in a CRPC model | [12][16] |
| Bicalutamide (Reference) | ~160 | ~150 - 700 | <50% in CWR-22-BMSLD1 xenograft model | [11][13] |
Note: Direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.
In-depth Analysis of Preclinical Findings
-
BMS-641988: This compound demonstrated significantly higher potency compared to bicalutamide in both binding to the AR and inhibiting its function in cellular assays.[11] Notably, in preclinical xenograft models of prostate cancer, BMS-641988 showed superior efficacy, achieving over 90% tumor growth inhibition compared to less than 50% for bicalutamide, even at higher exposures of the latter.[11] Furthermore, BMS-641988 was effective in tumors that were refractory to bicalutamide treatment, highlighting its potential to overcome certain resistance mechanisms.[11] Despite its promising preclinical profile, the clinical development of BMS-641988 was halted due to a seizure observed in a phase I trial, a side effect attributed to off-target activity as a negative allosteric modulator of the GABAA receptor.[10]
-
Aryloxy Tetramethylcyclobutanes: A series of aryloxy tetramethylcyclobutanes were identified through high-throughput screening and subsequent optimization as potent AR antagonists.[12] Lead compounds from this series, such as compounds 26 and 30, demonstrated excellent in vivo tumor growth inhibition in a castration-resistant prostate cancer (CRPC) animal model when administered orally.[12] This indicates their potential for development as oral therapeutics for advanced prostate cancer.
-
Tetraaryl Cyclobutanes: More recent research has explored tetraaryl cyclobutane derivatives as next-generation AR inhibitors.[17] These compounds have a distinct mechanism of action compared to current antiandrogens, as they prevent the nuclear import of the androgen receptor.[17] This unique mechanism offers the potential to be effective against tumors that have developed resistance to drugs like enzalutamide.[17]
Experimental Methodologies for Efficacy Evaluation
The robust evaluation of novel AR antagonists relies on a standardized set of in vitro and in vivo assays. The following protocols are fundamental to characterizing the efficacy of cyclobutane-derived compounds.
Androgen Receptor Binding Assays
Objective: To determine the binding affinity of a test compound for the androgen receptor.
Methodology: Radioligand Competition Binding Assay [18][19][20][21]
-
Receptor Source Preparation: Prepare a source of androgen receptors, typically from the cytosol of rat prostates or from recombinant human AR protein.[18][19][21]
-
Incubation: Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) and varying concentrations of the unlabeled test compound.[18][22]
-
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry or scintillation proximity assay (SPA).[18][20][22]
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Diagram: Radioligand Competition Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay to determine AR affinity.
Cell-Based Androgen Receptor Functional Assays
Objective: To assess the ability of a test compound to inhibit androgen-induced AR transcriptional activity.
Methodology: AR Reporter Gene Assay [23][24][25][26][27]
-
Cell Culture: Use a mammalian cell line that expresses the human androgen receptor (e.g., LNCaP, MDA-MB-453, or engineered CHO-K1 cells).[13][23][24] These cells are transiently or stably transfected with a reporter gene construct containing an androgen-responsive promoter driving the expression of a reporter protein (e.g., luciferase or beta-galactosidase).[23]
-
Compound Treatment: Seed the cells in a multi-well plate and treat them with a known androgen (e.g., DHT) to stimulate AR activity, in the presence of varying concentrations of the test compound.[24]
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.[24]
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter protein using a luminometer or spectrophotometer.
-
Data Analysis: Plot the reporter activity against the concentration of the test compound to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of the androgen-induced reporter activity.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Methodology: Prostate Cancer Xenograft Model [11][28][29]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[28]
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., LNCaP, CWR-22) that express the androgen receptor.[11][28]
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Then, randomize the animals into treatment groups: vehicle control, a positive control (e.g., bicalutamide or enzalutamide), and the test compound at various doses.[11] Administer the treatments orally or via injection according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
Androgen receptor antagonists derived from cyclobutane scaffolds represent a promising avenue in the development of novel therapies for prostate cancer and other androgen-driven diseases. The preclinical data for compounds like BMS-641988 and various aryloxy tetramethylcyclobutanes demonstrate their potential for high potency and efficacy, in some cases surpassing that of established antiandrogens.[11][12] The unique structural features of the cyclobutane core can be leveraged to design antagonists with improved pharmacological properties and the ability to overcome existing resistance mechanisms.[4][5][17]
While the clinical development of some early cyclobutane-derived antagonists has faced challenges, the insights gained from these studies are invaluable for the design of next-generation compounds with improved safety profiles. Continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel mechanisms of action, such as the inhibition of AR nuclear translocation, will be crucial for realizing the full therapeutic potential of this chemical class. The rigorous application of the experimental methodologies outlined in this guide will be essential for identifying and advancing the most promising candidates to the clinic.
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A Comparative Guide to Byproduct Analysis in the Synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Introduction
The synthesis of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a critical step in the development of various pharmacologically active molecules. The unique constrained cyclobutane scaffold, coupled with the protected amine and free hydroxyl functionalities, makes it a valuable building block in medicinal chemistry. However, the synthesis of this molecule is not without its challenges. The presence of two nucleophilic groups, the amine and the alcohol, on a sterically hindered scaffold can lead to the formation of several byproducts. Understanding and controlling the formation of these byproducts is paramount for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of the byproducts formed during the synthesis of this compound via the most common route: the protection of 3-amino-2,2-dimethylcyclobutanol with di-tert-butyl dicarbonate (Boc₂O). We will explore the reaction mechanisms leading to these impurities, compare different synthetic strategies to minimize their formation, and provide detailed experimental protocols for their analysis.
Primary Synthetic Route and a Mechanistic Overview of Byproduct Formation
The most direct and widely employed method for the synthesis of this compound is the reaction of 3-amino-2,2-dimethylcyclobutanol with di-tert-butyl dicarbonate. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, tert-butoxycarboxylic acid.
While the desired reaction is the selective N-acylation of the more nucleophilic amine, the presence of the hydroxyl group and the nature of the reagents can lead to several side reactions. The following diagram illustrates the primary reaction and the formation of the major potential byproducts.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Introduction: Beyond the Synthesis
This guide provides a procedural framework for the proper disposal of tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate. The protocols herein are synthesized from established safety data for structurally related carbamate compounds and general principles of chemical waste management. The objective is to provide a clear, logical, and scientifically-grounded process that ensures the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not widely documented, a risk assessment can be effectively constructed by examining data from analogous carbamate compounds. Carbamates, as a class, are known for their potential to act as acetylcholinesterase inhibitors, a mechanism that can lead to neurotoxic effects.[2] Therefore, a conservative approach to handling and disposal is mandatory.
Based on safety data sheets (SDS) for structurally similar tert-butyl carbamates, the primary hazards are identified as:
-
Skin Irritation: Causes skin irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
Thermal decomposition during improper disposal or in a fire can generate toxic gases, including carbon oxides and nitrogen oxides (NOx).[3][7][8]
Data Summary Table
| Property | Value / Information | Source |
| Chemical Name | This compound | Internal Data |
| CAS Number | 1434141-79-3 | [1] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1] |
| Molecular Weight | 215.29 g/mol | [1] |
| Appearance | Likely a solid (powder or crystalline) | [9][10] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed | [3][6] |
| Incompatibilities | Strong oxidizing agents, Acids | [3][8][11] |
| Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | [3][8] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the first line of defense is a combination of robust engineering controls and appropriate PPE. The causality is simple: minimize all potential routes of exposure—dermal, ocular, and inhalation.
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to control airborne particles and vapors.[5][12] The laboratory must be equipped with an accessible eyewash station and a safety shower.[6][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for integrity before each use. Dispose of contaminated gloves immediately.[4][5] | Prevents dermal contact and skin irritation. |
| Eye Protection | Safety Goggles | Tightly fitting chemical splash goggles with side-shields, compliant with OSHA 29 CFR 1910.133 or EN 166.[4][7] | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin/Body Protection | Laboratory Coat | A flame-resistant lab coat worn over personal clothing. Ensure it is fully buttoned. | Protects skin from accidental splashes and contamination.[5] |
| Respiratory Protection | Respirator (if needed) | A NIOSH-approved respirator may be necessary if dust generation is unavoidable and engineering controls are insufficient.[7] | Prevents inhalation of dust that can cause respiratory tract irritation. |
Step-by-Step Disposal Protocol
Disposal must be conducted in strict accordance with local, state, and federal regulations. The guiding principle is that this chemical waste should never enter public sewer systems or general refuse.[6][8]
Disposal of Bulk/Unused Chemical
-
Segregation and Labeling:
-
Keep the compound in its original, sealed container if possible. If transferring to a new container for disposal, use one that is chemically compatible and sealable.
-
Ensure the container is clearly labeled with the full chemical name: "this compound" and the associated hazard pictograms (e.g., irritant).
-
-
Waste Stream Classification:
-
This compound must be designated as a non-halogenated organic solid waste. Do not mix it with halogenated solvents, heavy metals, or other incompatible waste streams.
-
-
Contact Environmental Health & Safety (EHS):
-
Contact your institution's EHS department (or equivalent) to schedule a pickup for hazardous chemical waste. They will provide specific instructions for packaging and collection.
-
-
Final Disposal Method:
-
The standard and required method for disposal is through a licensed hazardous waste contractor. The preferred technology is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[3] This ensures the complete destruction of the organic molecule and the safe neutralization of toxic combustion byproducts like NOx.
-
Disposal of Contaminated Labware and Debris
-
Solid Waste (Gloves, Weigh Boats, Paper Towels):
-
Any disposable items grossly contaminated with the compound should be collected in a designated, sealed plastic bag or container.
-
This container must be labeled as "Hazardous Waste" with the chemical name.
-
Dispose of this container through the same EHS-managed hazardous waste stream as the bulk chemical.
-
-
Non-Disposable Glassware (Beakers, Flasks):
-
Decontamination Procedure:
-
Rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate) inside a chemical fume hood.
-
Collect this first rinse in a designated "Non-Halogenated Organic Solvent Waste" container. This rinseate is considered hazardous waste.
-
Wash the glassware with soap and hot water.[13]
-
Perform a final rinse with deionized water.
-
Allow the glassware to dry completely before reuse.
-
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling and disposing of different waste streams.
Emergency Procedures: Immediate First Aid
In the event of accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation develops or persists, seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[6][7]
Always have the Safety Data Sheet (SDS) for this or a similar compound available for emergency responders.
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Mastering the Safe Handling of Tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate: A Practical Guide for Researchers
For the innovative researcher, scientist, or drug development professional, tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a valuable building block. However, unlocking its potential requires a foundation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each critical step. Our goal is to empower you with the knowledge to create a secure and efficient research environment.
Hazard Identification: Understanding the Risks
This compound and structurally similar carbamate compounds are classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
While this compound is not classified as acutely toxic, these irritant properties necessitate careful handling to prevent occupational exposure. The tert-butyl protecting group and the carbamate functional group are generally stable under normal laboratory conditions, but proper precautions are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural formality; it is a scientifically-informed decision to mitigate the specific risks posed by this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required for splash hazards. | The primary hazard is serious eye irritation.[1] Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and airborne dust particles. A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashing, such as when transferring large volumes of solutions. |
| Hand Protection | Nitrile or neoprene protective gloves.[1][3] Gloves should be inspected for integrity before each use and changed frequently, especially if contact with the chemical occurs. | Carbamates can be absorbed through the skin. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for general laboratory work.[3][4] Neoprene gloves provide better protection against many organic substances. Always consult a glove compatibility chart for the specific solvents being used in your procedure. Do not use latex or vinyl gloves, as they offer poor protection against many organic solvents. |
| Body Protection | A professional lab coat. | A lab coat protects against incidental skin contact and prevents the contamination of personal clothing. |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood.[2] If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator is necessary.[1] | The compound can cause respiratory irritation.[1] A chemical fume hood is the primary engineering control to prevent inhalation exposure. If a fume hood is not available or if significant dust is generated (e.g., during weighing of large quantities), respiratory protection is required. |
Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
-
Designate a Workspace: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood.[2]
-
Assemble Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and solvent dispensers, are within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on your lab coat, followed by safety goggles and gloves, ensuring a proper fit.
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to contain any dust.[5] Use a draft shield to prevent air currents from affecting the measurement and dispersing the powder.
Dissolution and Reaction
-
Add Solvents Slowly: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Maintain Containment: Keep all reaction vessels capped or covered to the extent possible to prevent the release of vapors.
-
Use Secondary Containment: Place reaction vessels in a secondary container, such as a beaker or a tray, to contain any potential spills.[5]
Post-Handling and Cleanup
-
Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.
-
Doff PPE: Remove gloves first, turning them inside out as you do so. Then, remove your lab coat and safety goggles.
-
Wash Hands: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making and handling processes.
Caption: PPE selection workflow for handling the compound.
Caption: Step-by-step chemical handling process.
Operational and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all personnel and the environment.
Waste Segregation and Collection
-
Waste Determination: The first step is to determine if the waste is hazardous according to local and institutional regulations.[6] While this compound is an irritant, it may not be classified as a regulated hazardous waste in small quantities. Consult your institution's Environmental Health and Safety (EHS) department for guidance.
-
Solid Waste:
-
Contaminated Solids: Unused chemical, contaminated weigh boats, gloves, and paper towels should be collected in a designated, sealed, and clearly labeled waste container.[6] The label should include the chemical name and the words "Non-hazardous Waste" if determined as such by EHS.
-
Disposal: This container should be disposed of through your institution's chemical waste program.[7] Do not place it in the regular trash unless explicitly approved by EHS.[8]
-
-
Liquid Waste:
-
Aqueous Solutions: If your process generates aqueous waste containing this compound, it must be collected in a sealed, labeled container. Depending on the concentration and local regulations, it may require pickup by EHS. Drain disposal is not recommended without prior approval from your institution's EHS.[8][9]
-
Organic Solvent Solutions: Solutions of the compound in organic solvents are considered hazardous waste due to the flammability of the solvent.[6] This waste must be collected in a designated, sealed, and labeled solvent waste container for EHS pickup.
-
-
Empty Containers:
-
Rinse the empty container with a suitable solvent three times. Collect the rinsate as chemical waste.
-
Once triple-rinsed, deface the label on the empty container and dispose of it in the regular trash or glass recycling, as per your institution's policy.[8]
-
By adhering to these scientifically-grounded safety protocols, you can confidently and safely incorporate this compound into your research, ensuring a secure environment for discovery.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Oregon State University Environmental Health & Safety. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Retrieved from [Link]
-
All Points Waste Service. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (2017, January 26). Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
South Dakota State University Extension. (2025, June 16). Pesticide Personal Protective Equipment: Glove Selection. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
University of Florida IFAS Extension. (n.d.). Glove Selection for Working with Pesticides. Retrieved from [Link]
-
NM Safety. (2024, February 16). Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. Retrieved from [Link]
-
Marcos Salamanca. (n.d.). Chemical Resistant Nitrile Gloves, Solvent Pesticide Resistant, Reusable, Large. Retrieved from [Link]
-
Agilent. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
National Research Council. (n.d.). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
National Research Council. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
